Product packaging for Methyl 4-(sulfamoylmethyl)benzoate(Cat. No.:CAS No. 110654-40-5)

Methyl 4-(sulfamoylmethyl)benzoate

Cat. No.: B1279759
CAS No.: 110654-40-5
M. Wt: 229.26 g/mol
InChI Key: UUHYOFJXOUVLGG-UHFFFAOYSA-N
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Description

Methyl 4-(sulfamoylmethyl)benzoate is a useful research compound. Its molecular formula is C9H11NO4S and its molecular weight is 229.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO4S B1279759 Methyl 4-(sulfamoylmethyl)benzoate CAS No. 110654-40-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-(sulfamoylmethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4S/c1-14-9(11)8-4-2-7(3-5-8)6-15(10,12)13/h2-5H,6H2,1H3,(H2,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUHYOFJXOUVLGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50473568
Record name Methyl 4-(sulfamoylmethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50473568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110654-40-5
Record name Methyl 4-(sulfamoylmethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50473568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 4-(sulfamoylmethyl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of a viable synthetic pathway for Methyl 4-(sulfamoylmethyl)benzoate, a key intermediate in various pharmaceutical applications. The synthesis is presented as a multi-step process, commencing from readily available starting materials. This guide includes detailed experimental protocols, quantitative data, and a logical workflow diagram to facilitate replication and further development by researchers in the field.

Synthesis Pathway Overview

The synthesis of this compound can be efficiently achieved through a three-stage process. The overall strategy involves the initial preparation of a key intermediate, Methyl 4-(bromomethyl)benzoate, which is subsequently converted to the final product via a sulfonation and amination sequence.

The logical flow of this synthesis is depicted in the following diagram:

Synthesis_Pathway cluster_0 Stage 1: Esterification cluster_1 Stage 2: Bromination cluster_2 Stage 3: Sulfonamide Formation 4-Methylbenzoic_Acid 4-Methylbenzoic Acid Methyl_4-methylbenzoate Methyl 4-methylbenzoate 4-Methylbenzoic_Acid->Methyl_4-methylbenzoate Methanol, H₂SO₄ (cat.) Methyl_4-bromomethylbenzoate Methyl 4-(bromomethyl)benzoate Methyl_4-methylbenzoate->Methyl_4-bromomethylbenzoate NBS, AIBN Sodium_Sulfonate_Intermediate Sodium 4-(methoxycarbonyl)benzylsulfonate Methyl_4-bromomethylbenzoate->Sodium_Sulfonate_Intermediate Na₂SO₃ Sulfonyl_Chloride_Intermediate 4-(Methoxycarbonyl)benzylsulfonyl chloride Sodium_Sulfonate_Intermediate->Sulfonyl_Chloride_Intermediate SOCl₂ or PCl₅ Final_Product This compound Sulfonyl_Chloride_Intermediate->Final_Product NH₃ or NH₄OH

Caption: Synthetic workflow for this compound.

Experimental Protocols

Stage 1: Synthesis of Methyl 4-methylbenzoate

This initial step involves the Fischer esterification of 4-methylbenzoic acid.

Protocol:

  • To a solution of 4-methylbenzoic acid (1.0 eq) in methanol (5-10 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford Methyl 4-methylbenzoate as a crude product, which can be used in the next step without further purification.

Reactant/ReagentMolar RatioKey Parameters
4-Methylbenzoic Acid1.0Starting Material
Methanol5-10 volumesSolvent and Reagent
Sulfuric Acid (conc.)0.1-0.2Catalyst
Reaction Time 4-6 hours-
Temperature Reflux-
Typical Yield >95%-
Stage 2: Synthesis of Methyl 4-(bromomethyl)benzoate

The key intermediate is synthesized via free-radical bromination of the methyl group of Methyl 4-methylbenzoate.

Protocol:

  • Dissolve Methyl 4-methylbenzoate (1.0 eq) in a suitable solvent such as carbon tetrachloride or ethyl acetate.

  • Add N-bromosuccinimide (NBS, 1.0-1.2 eq) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (0.02-0.05 eq).

  • Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction. Maintain reflux for 2-4 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to yield Methyl 4-(bromomethyl)benzoate, which can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Reactant/ReagentMolar RatioKey Parameters
Methyl 4-methylbenzoate1.0Starting Material
N-Bromosuccinimide (NBS)1.0-1.2Brominating Agent
AIBN or Benzoyl Peroxide0.02-0.05Radical Initiator
Reaction Time 2-4 hours-
Temperature Reflux-
Typical Yield 80-90%-
Stage 3: Synthesis of this compound

This final stage involves a three-step sequence to introduce the sulfamoyl group.

Step 3a: Synthesis of Sodium 4-(methoxycarbonyl)benzylsulfonate

  • Prepare a solution of sodium sulfite (1.1-1.3 eq) in water.

  • Add Methyl 4-(bromomethyl)benzoate (1.0 eq) to the sodium sulfite solution.

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture and isolate the precipitated sodium 4-(methoxycarbonyl)benzylsulfonate by filtration. Wash the solid with a small amount of cold water and dry.

Reactant/ReagentMolar RatioKey Parameters
Methyl 4-(bromomethyl)benzoate1.0Starting Material
Sodium Sulfite1.1-1.3Sulfonating Agent
Reaction Time 4-6 hours-
Temperature Reflux-
Typical Yield 85-95%-

Step 3b: Synthesis of 4-(Methoxycarbonyl)benzylsulfonyl chloride

  • Suspend the dry sodium 4-(methoxycarbonyl)benzylsulfonate (1.0 eq) in a suitable solvent like dichloromethane or chloroform.

  • Add a chlorinating agent such as thionyl chloride (2.0-3.0 eq) or phosphorus pentachloride (1.1-1.2 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours.

  • Cool the mixture and pour it carefully onto crushed ice.

  • Extract the product with dichloromethane, wash the organic layer with cold water and brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain 4-(methoxycarbonyl)benzylsulfonyl chloride, which should be used immediately in the next step due to its sensitivity to moisture.

Reactant/ReagentMolar RatioKey Parameters
Sodium 4-(methoxycarbonyl)benzylsulfonate1.0Starting Material
Thionyl Chloride or PCl₅2.0-3.0 or 1.1-1.2Chlorinating Agent
Reaction Time 2-3 hours-
Temperature Reflux-
Typical Yield 70-80%-

Step 3c: Synthesis of this compound

  • Dissolve the crude 4-(methoxycarbonyl)benzylsulfonyl chloride (1.0 eq) in a suitable solvent like acetone or tetrahydrofuran.

  • Cool the solution to 0 °C and bubble ammonia gas through the solution or add aqueous ammonia (excess) dropwise.

  • Stir the reaction mixture at 0-10 °C for 1-2 hours.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

  • Purify the crude this compound by column chromatography or recrystallization.

Reactant/ReagentMolar RatioKey Parameters
4-(Methoxycarbonyl)benzylsulfonyl chloride1.0Starting Material
Ammonia (gas or aqueous)ExcessAminating Agent
Reaction Time 1-2 hours-
Temperature 0-10 °C-
Typical Yield 75-85%-

Quantitative Data Summary

StepProductStarting MaterialYield (%)
1Methyl 4-methylbenzoate4-Methylbenzoic Acid>95
2Methyl 4-(bromomethyl)benzoateMethyl 4-methylbenzoate80-90
3aSodium 4-(methoxycarbonyl)benzylsulfonateMethyl 4-(bromomethyl)benzoate85-95
3b4-(Methoxycarbonyl)benzylsulfonyl chlorideSodium 4-(methoxycarbonyl)benzylsulfonate70-80
3cThis compound4-(Methoxycarbonyl)benzylsulfonyl chloride75-85
Overall This compound 4-Methylbenzoic Acid ~40-60

Disclaimer: The provided yields are typical and may vary depending on the specific reaction conditions and scale. Optimization of each step is recommended for achieving higher overall efficiency.

Conclusion

This technical guide outlines a robust and reproducible synthetic pathway for this compound. The detailed experimental protocols and quantitative data provide a solid foundation for researchers and drug development professionals to synthesize this valuable intermediate. The presented workflow is logical and utilizes readily accessible reagents and standard laboratory techniques. Further optimization of individual steps may lead to improved yields and process efficiency.

An In-depth Technical Guide to Methyl 4-(sulfamoylmethyl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-(sulfamoylmethyl)benzoate is a distinct organic compound featuring both a methyl ester and a sulfamoylmethyl group attached to a benzene ring. This whitepaper provides a comprehensive overview of its chemical properties, drawing from available computational data and established principles of organic chemistry. Due to the limited experimentally determined information, this guide also presents a plausible synthetic route and predicted spectroscopic data to aid researchers in its synthesis and characterization. The potential for biological activity, extrapolated from related sulfonamide-containing molecules, is also briefly discussed, highlighting areas for future investigation.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₉H₁₁NO₄SPubChem[1]
Molecular Weight 229.25 g/mol PubChem[1]
Canonical SMILES COC(=O)C1=CC=C(C=C1)CS(=O)(=O)NPubChem[1]
InChI Key UUHYOFJXOUVLGG-UHFFFAOYSA-NPubChem[1]
XLogP3-AA (Predicted) 0.8PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]
Rotatable Bond Count 4PubChem[1]
Exact Mass 229.04088 g/mol PubChem[1]
Monoisotopic Mass 229.04088 g/mol PubChem[1]
Topological Polar Surface Area 94.8 ŲPubChem[1]
Heavy Atom Count 15PubChem[1]
Complexity 307PubChem[1]

Proposed Synthesis

Currently, a specific, experimentally validated synthesis for this compound is not documented. However, a logical synthetic pathway can be proposed based on well-established organic reactions. The following multi-step synthesis starts from commercially available methyl 4-(bromomethyl)benzoate.

Synthesis_of_Methyl_4-(sulfamoylmethyl)benzoate A Methyl 4-(bromomethyl)benzoate C Methyl 4-(sulfonatomethyl)benzoate sodium salt A->C Nucleophilic Substitution B Sodium Sulfite (Na2SO3) B->C E Methyl 4-(chlorosulfonylmethyl)benzoate C->E Chlorination D Thionyl Chloride (SOCl2) D->E G This compound E->G Amination F Ammonia (NH3) F->G Research_Workflow A Synthesis and Purification B Structural Characterization (NMR, IR, MS, X-ray) A->B C Physicochemical Property Determination (Melting Point, Solubility) A->C D In Vitro Biological Screening (e.g., anticancer, antimicrobial assays) B->D C->D E Lead Compound Identification D->E F In Vivo Studies E->F

References

Technical Guide: Methyl 4-(sulfamoylmethyl)benzoate and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide addresses the inquiry for "Methyl 4-(sulfamoylmethyl)benzoate," including its CAS number and technical data. Due to the limited availability of experimental information for this specific compound, this document also provides a comparative analysis of structurally similar molecules.

CAS Number Lookup for this compound

A comprehensive search of chemical databases, including PubChem, indicates that there is no registered CAS (Chemical Abstracts Service) number specifically assigned to "this compound." The compound is listed in PubChem under Compound ID (CID) 11817053, but it lacks a CAS number, suggesting it is not a widely commercialized or extensively studied substance.[1] The absence of a CAS number often correlates with a lack of published experimental data.

Profile of this compound

While experimental data is scarce, computational predictions for the physicochemical properties of this compound are available.[1] These predicted values provide a baseline for understanding the compound's characteristics.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSource
PubChem CID 11817053PubChemLite[1]
Molecular Formula C₉H₁₁NO₄SPubChemLite[1]
Molecular Weight 229.25 g/mol PubChemLite
Monoisotopic Mass 229.04088 DaPubChemLite[1]
XLogP (Predicted) 0.8PubChemLite[1]
SMILES COC(=O)C1=CC=C(C=C1)CS(=O)(=O)NPubChemLite[1]
InChIKey UUHYOFJXOUVLGG-UHFFFAOYSA-NPubChemLite[1]

Analysis of Structurally Related Compounds

To provide practical data for researchers, this section details two closely related compounds for which CAS numbers and experimental data are available: Methyl 4-sulfamoylbenzoate and Methyl 4-(methylsulfonamidomethyl)-2-sulfamoylbenzoate . Their structural differences are highlighted in the diagram below.

G cluster_target Target Compound cluster_related Related Compounds target This compound (No CAS Number) C₉H₁₁NO₄S related1 Methyl 4-sulfamoylbenzoate (CAS: 22808-73-7) C₈H₉NO₄S target->related1 Lacks methylene bridge related2 Methyl 4-(methylsulfonamidomethyl)-2-sulfamoylbenzoate (CAS: 393509-80-3) C₁₀H₁₄N₂O₆S₂ target->related2 Additional substituents on ring and nitrogen

Caption: Structural relationship between the target compound and its analogs.

Table 2: Comparative Data of this compound and Related Compounds

PropertyThis compoundMethyl 4-sulfamoylbenzoateMethyl 4-(methylsulfonamidomethyl)-2-sulfamoylbenzoate
CAS Number Not Found22808-73-7[2][3]393509-80-3[4]
Molecular Formula C₉H₁₁NO₄S[1]C₈H₉NO₄S[2]C₁₀H₁₄N₂O₆S₂[4]
Molecular Weight 229.25 g/mol 215.23 g/mol [2]322.4 g/mol [4]
IUPAC Name This compoundmethyl 4-sulfamoylbenzoate[2]methyl 4-(methanesulfonamidomethyl)-2-sulfamoylbenzoate[4]
Known Hazards Data not availableCauses skin and serious eye irritation; may cause respiratory irritation.[2]Data not available

Experimental Protocols

As there are no specific published synthesis methods for this compound, a general, plausible protocol for synthesizing a related sulfonamide, Methyl 4-sulfamoylbenzoate , is provided below. This method is based on standard organic chemistry transformations.

Objective: To synthesize Methyl 4-sulfamoylbenzoate from Methyl 4-(chlorosulfonyl)benzoate.

Materials:

  • Methyl 4-(chlorosulfonyl)benzoate

  • Ammonium hydroxide (28-30% solution)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.0 g of Methyl 4-(chlorosulfonyl)benzoate in 20 mL of dichloromethane. Cool the flask in an ice bath to 0-5 °C.

  • Amination: While stirring vigorously, add 5 mL of concentrated ammonium hydroxide solution dropwise to the cooled solution. A white precipitate will form.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 20 mL of water and 20 mL of saturated sodium bicarbonate solution.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain pure Methyl 4-sulfamoylbenzoate.

G start Methyl 4-(chlorosulfonyl)benzoate in DCM reagents Ammonium Hydroxide (0-5 °C) start->reagents Add dropwise stir Stir at RT (2-3 hours) reagents->stir workup Aqueous Work-up (Separatory Funnel) stir->workup dry Dry & Concentrate (MgSO₄, Rotovap) workup->dry purify Recrystallization dry->purify product Pure Methyl 4-sulfamoylbenzoate purify->product

Caption: Workflow for the synthesis of Methyl 4-sulfamoylbenzoate.

Signaling Pathways and Biological Activity

There is no available information in the searched literature regarding the biological activity or associated signaling pathways for "this compound." Generally, the sulfonamide functional group is a well-known pharmacophore present in many antibacterial, diuretic, and anticonvulsant drugs. Compounds containing this moiety often act as bioisosteres for carboxylic acids and can interact with various enzymes and receptors.[5] Any investigation into the biological role of this compound would require de novo experimental screening.

References

An In-depth Technical Guide to Methyl 4-(sulfamoylmethyl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-(sulfamoylmethyl)benzoate is a distinct organic chemical entity. This technical guide synthesizes the currently available information regarding its molecular structure and physicochemical properties. Notably, a comprehensive review of scientific literature and chemical databases indicates a significant lack of published experimental data for this specific compound, including its synthesis, spectroscopic characterization, and biological activity. This document provides the known structural details and predicted properties, alongside a proposed synthetic pathway based on established chemical principles for structurally related molecules. All quantitative data is presented in structured tables, and a mandatory visualization of the molecular structure and a hypothetical experimental workflow are provided.

Molecular Structure and Identification

This compound is characterized by a central benzene ring substituted at the 1- and 4-positions. A methyl ester group (-COOCH₃) is attached at the 1-position, and a sulfamoylmethyl group (-CH₂SO₂NH₂) is at the 4-position.

Structural Diagram

Molecular structure of this compound.
Chemical Identifiers

IdentifierValueSource
Molecular Formula C₉H₁₁NO₄S[1]
SMILES COC(=O)C1=CC=C(C=C1)CS(=O)(=O)N[1]
InChI InChI=1S/C9H11NO4S/c1-14-9(11)8-4-2-7(3-5-8)6-15(10,12)13/h2-5H,6H2,1H3,(H2,10,12,13)[1]
InChIKey UUHYOFJXOUVLGG-UHFFFAOYSA-N[1]

Physicochemical Properties

As of the latest literature review, no experimentally determined physicochemical data for this compound has been published. The following table summarizes predicted data.

PropertyPredicted ValueUnitSource
Monoisotopic Mass 229.04088Da[1]
XlogP 0.8[1]
Collision Cross Section ([M+H]⁺) 146.7Ų[1]
Collision Cross Section ([M+Na]⁺) 154.7Ų[1]
Collision Cross Section ([M-H]⁻) 150.3Ų[1]

Experimental Protocols

A validated experimental protocol for the synthesis of this compound is not available in the published literature. However, a plausible synthetic route can be proposed based on standard organic chemistry transformations. A two-step process starting from methyl 4-(chloromethyl)benzoate is a chemically sound approach.

Proposed Synthesis Workflow

Synthesis_Workflow start Methyl 4-(chloromethyl)benzoate step1 Reaction with Sodium Sulfite start->step1 intermediate Sodium 4-(methoxycarbonyl)benzylsulfonate step1->intermediate step2 Reaction with Thionyl Chloride intermediate->step2 intermediate2 Methyl 4-(chlorosulfonylmethyl)benzoate step2->intermediate2 step3 Amination with Ammonia intermediate2->step3 product This compound step3->product

Proposed synthesis workflow for this compound.
Detailed Hypothetical Methodology

Step 1: Synthesis of Sodium 4-(methoxycarbonyl)benzylsulfonate

  • To a solution of methyl 4-(chloromethyl)benzoate (1 equivalent) in a 1:1 mixture of ethanol and water, add sodium sulfite (1.1 equivalents).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under vacuum.

  • The resulting solid, sodium 4-(methoxycarbonyl)benzylsulfonate, can be isolated by filtration and washed with cold ethanol.

Step 2: Synthesis of Methyl 4-(chlorosulfonylmethyl)benzoate

  • Suspend the dried sodium 4-(methoxycarbonyl)benzylsulfonate (1 equivalent) in a suitable inert solvent such as dichloromethane.

  • Add thionyl chloride (2-3 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • The reaction mixture can be quenched by carefully pouring it over ice.

  • Extract the aqueous layer with dichloromethane, and the combined organic layers washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude sulfonyl chloride.

Step 3: Synthesis of this compound

  • Dissolve the crude methyl 4-(chlorosulfonylmethyl)benzoate (1 equivalent) in a suitable solvent like tetrahydrofuran.

  • Cool the solution to 0 °C and bubble ammonia gas through it, or add a solution of aqueous ammonia dropwise.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The final product, this compound, can be purified by column chromatography on silica gel.

Biological Activity and Signaling Pathways

There is currently no published data on the biological activity of this compound. Consequently, no associated signaling pathways have been identified or described. The sulfamoyl group is a common pharmacophore in various drugs, suggesting that this compound could be a candidate for biological screening.

Conclusion

This compound is a defined chemical structure for which there is a notable absence of experimental data in the public domain. The information provided in this guide is based on structural data from chemical databases and a chemically plausible, yet hypothetical, synthetic route. This presents an opportunity for original research into the synthesis, characterization, and potential biological evaluation of this compound. Future studies would be required to elucidate its properties and potential applications in medicinal chemistry and drug development.

References

An In-depth Technical Guide to Methyl 4-(sulfamoylmethyl)benzoate and its Analogue, Methyl 4-sulfamoylbenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Subject: An analysis of "Methyl 4-(sulfamoylmethyl)benzoate," including its IUPAC name, and a detailed technical overview of the closely related compound, "Methyl 4-sulfamoylbenzoate."

Introduction and IUPAC Nomenclature

The compound of interest, "this compound," is a substituted aromatic ester. Based on the nomenclature of its constituent functional groups—a methyl benzoate core with a sulfamoylmethyl substituent at the fourth position of the benzene ring—its formal IUPAC name is methyl 4-((aminosulfonyl)methyl)benzoate .

A thorough literature search reveals a significant lack of experimental data for this specific compound. The PubChem database contains an entry for this compound but notes that no literature data is currently available.

Given the scarcity of information on the requested compound, this guide will provide the available computational data for this compound. Subsequently, it will offer a comprehensive technical overview of the structurally similar and well-documented compound, methyl 4-sulfamoylbenzoate . The key structural difference is the absence of a methylene (-CH2-) group between the benzene ring and the sulfamoyl group in the latter. This distinction is visually represented in the diagram below.

Structural_Comparison cluster_0 This compound cluster_1 Methyl 4-sulfamoylbenzoate A A B B A->B Structural Analogue

Caption: Structural comparison of the requested compound and its analogue.

Part I: Methyl 4-((aminosulfonyl)methyl)benzoate

While experimental data is not available, computational predictions provide some insight into the physicochemical properties of this molecule.

Physicochemical Properties (Predicted)

The following table summarizes the computationally predicted properties for methyl 4-((aminosulfonyl)methyl)benzoate.

PropertyPredicted Value
Molecular Formula C₉H₁₁NO₄S
Molecular Weight 229.25 g/mol
XLogP3 0.8
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 5
Rotatable Bond Count 4
Exact Mass 229.04088 g/mol
Topological Polar Surface Area 94.8 Ų

Part II: Methyl 4-sulfamoylbenzoate (Analogue)

This section provides a detailed technical guide on methyl 4-sulfamoylbenzoate, a compound with available experimental data and known biological activity. Its IUPAC name is methyl 4-(aminosulfonyl)benzoate [1].

Physicochemical and Safety Data

Quantitative data for methyl 4-sulfamoylbenzoate is summarized below, primarily sourced from the PubChem database[2].

PropertyValueReference
CAS Number 22808-73-7[2]
Molecular Formula C₈H₉NO₄S[1][2]
Molecular Weight 215.23 g/mol [1][2]
Physical Form Solid[3]
XLogP3 0.6[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 5[2]
Rotatable Bond Count 3[2]
Exact Mass 215.02522894 Da[2]

Safety Information:

  • Signal Word: Warning[2][3]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2].

Biological Activity and Signaling Pathways

Derivatives of methyl 5-sulfamoyl-benzoate are recognized as potent inhibitors of carbonic anhydrases (CAs)[4]. Specifically, these compounds show high affinity and selectivity for carbonic anhydrase IX (CAIX), an enzyme overexpressed in various solid tumors[4].

The underlying mechanism involves the primary sulfonamide group (-SO2NH2), a well-established zinc-binding group in the active site of metalloenzymes like CAs. By inhibiting CAIX, these compounds can disrupt the pH regulation of the tumor microenvironment, which is crucial for tumor invasion and metastasis[4]. This makes CAIX a significant target in cancer therapy.

CAIX_Inhibition_Pathway Tumor_Cell Tumor Cell (Hypoxic Environment) CAIX Carbonic Anhydrase IX (CAIX) (Overexpressed) Tumor_Cell->CAIX HCO3_H HCO₃⁻ + H⁺ CAIX->HCO3_H H2O_CO2 CO₂ + H₂O H2O_CO2->CAIX Acidification Extracellular Acidification HCO3_H->Acidification Invasion_Metastasis Tumor Invasion & Metastasis Acidification->Invasion_Metastasis Inhibitor Methyl 4-sulfamoylbenzoate (or derivative) Inhibitor->CAIX Inhibits

Caption: Inhibition of CAIX by sulfonamide-based compounds.

Experimental Protocols

Detailed experimental protocols for the synthesis of methyl 4-sulfamoylbenzoate are not explicitly available in the provided search results. However, a general synthetic route can be inferred from standard organic chemistry principles and related patent literature for similar compounds[5][6]. A plausible method is the esterification of 4-sulfamoylbenzoic acid.

Example Protocol: Fischer Esterification of 4-sulfamoylbenzoic acid

  • Reaction Setup: In a round-bottom flask, suspend 4-sulfamoylbenzoic acid in an excess of methanol, which acts as both a reactant and a solvent.

  • Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid, slowly to the mixture.

  • Reflux: Heat the mixture to reflux for several hours to allow the reaction to reach equilibrium. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution.

  • Extraction: Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure methyl 4-sulfamoylbenzoate.

Synthesis_Workflow Start 4-sulfamoylbenzoic acid + Methanol Step1 Add H₂SO₄ (catalyst) Start->Step1 Step2 Reflux Step1->Step2 Step3 Neutralization (NaHCO₃) Step2->Step3 Step4 Extraction (Ethyl Acetate) Step3->Step4 Step5 Purification (Recrystallization/Chromatography) Step4->Step5 End Methyl 4-sulfamoylbenzoate Step5->End

Caption: A generalized workflow for the synthesis of methyl 4-sulfamoylbenzoate.

Conclusion

While "this compound" is a valid chemical structure, the absence of experimental data in the scientific literature prevents a detailed technical analysis. However, its close structural analogue, "methyl 4-sulfamoylbenzoate," is a well-characterized compound. It serves as a valuable research tool, particularly in the study of carbonic anhydrase inhibitors. Its role as a selective inhibitor of CAIX highlights its potential for applications in oncology research and drug development. The provided data and protocols for this analogue offer a solid foundation for researchers interested in this class of compounds.

References

An In-depth Technical Guide on the Putative Mechanisms of Action of Methyl 4-(sulfamoylmethyl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: There is currently no direct scientific literature detailing the specific mechanism of action of Methyl 4-(sulfamoylmethyl)benzoate. This document, therefore, explores potential mechanisms of action based on the reported biological activities of structurally similar compounds containing the 4-sulfamoylbenzoate or related moieties. The hypotheses presented herein require direct experimental validation.

Introduction

This compound is a small organic molecule featuring a central benzene ring substituted with a methyl ester and a sulfamoylmethyl group. While its specific biological targets remain uncharacterized, the broader class of sulfonamide-containing compounds is known for a wide range of pharmacological activities. Analysis of structurally related molecules suggests that this compound could potentially exert its effects through one or more of the following mechanisms: inhibition of cytosolic phospholipase A2α (cPLA2α), inhibition of carbonic anhydrases (CAs), or modulation of the lysophosphatidic acid receptor 2 (LPA2). This guide provides a detailed overview of these potential mechanisms, including relevant signaling pathways, quantitative data from related compounds, and detailed experimental protocols to facilitate further investigation.

Potential Mechanism: Cytosolic Phospholipase A2α (cPLA2α) Inhibition

Structurally related N-substituted 4-sulfamoylbenzoic acid derivatives have been identified as potent inhibitors of cytosolic phospholipase A2α (cPLA2α). This enzyme plays a crucial role in inflammatory processes by catalyzing the release of arachidonic acid from membrane phospholipids, which is the rate-limiting step in the biosynthesis of eicosanoids such as prostaglandins and leukotrienes.

Signaling Pathway

Upon cell stimulation by various agonists (e.g., growth factors, cytokines), intracellular calcium levels rise, leading to the translocation of cPLA2α from the cytosol to the membranes of the Golgi apparatus, endoplasmic reticulum, and nucleus.[1] Concurrently, mitogen-activated protein kinases (MAPKs) such as ERK1/2 and p38 phosphorylate cPLA2α on serine residues, which enhances its catalytic activity.[1][2] Activated cPLA2α then hydrolyzes the sn-2 position of membrane phospholipids to release arachidonic acid. This free arachidonic acid is subsequently metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce prostaglandins and leukotrienes, respectively, which are potent mediators of inflammation.[2]

cPLA2a_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., Cytokines, Growth Factors) Receptor Receptor Agonist->Receptor Ca_influx Ca²⁺ Influx Receptor->Ca_influx MAPK_pathway MAPK Pathway (ERK, p38) Receptor->MAPK_pathway cPLA2a_inactive Inactive cPLA2α Ca_influx->cPLA2a_inactive Translocation to Membrane MAPK_pathway->cPLA2a_inactive Phosphorylation cPLA2a_active Active cPLA2α cPLA2a_inactive->cPLA2a_active AA Arachidonic Acid cPLA2a_active->AA Hydrolysis of Membrane Phospholipids COX_LOX COX / LOX AA->COX_LOX Prostaglandins_Leukotrienes Prostaglandins & Leukotrienes COX_LOX->Prostaglandins_Leukotrienes Inflammation Inflammation Prostaglandins_Leukotrienes->Inflammation

Caption: cPLA2α signaling pathway leading to inflammation.

Quantitative Data for Related Compounds

The following table summarizes the inhibitory potency of N-substituted 4-sulfamoylbenzoic acid derivatives against cPLA2α.

CompoundStructureIC50 (µM)Reference
85 4-(N-(2-(naphthalen-2-yl)ethyl)sulfamoyl)benzoic acid0.25[2]
88 4-(N-(2-(2-hydroxyethoxy)ethyl)sulfamoyl)benzoic acid0.66[2]
Reference Axon-1609~0.25[2]
Experimental Protocol: cPLA2α Inhibition Assay

This protocol is based on the measurement of arachidonic acid release from radiolabeled cells.

1. Cell Culture and Radiolabeling:

  • Culture a suitable cell line (e.g., HaCaT keratinocytes) to confluence in DMEM supplemented with 10% FBS.

  • Two days post-confluency, label the cells for 18 hours with [³H]-arachidonic acid (0.4 µCi/mL) in DMEM with 0.5% FBS.[3]

  • After labeling, wash the cells twice with phosphate-buffered saline (PBS) containing fatty acid-free bovine serum albumin (BSA) (2 mg/mL) to remove unincorporated radioactivity.[3]

2. Inhibition and Stimulation:

  • Pre-incubate the labeled cells with various concentrations of this compound (or a known inhibitor as a positive control) for 30-60 minutes.

  • Stimulate the cells with a suitable agonist (e.g., 100 ng/mL Epidermal Growth Factor, EGF) for 60 minutes to induce cPLA2α activity.[3]

3. Measurement of Arachidonic Acid Release:

  • After stimulation, collect the supernatants and centrifuge at 13,000 rpm for 10 minutes to remove any detached cells.[3]

  • Measure the radioactivity in the supernatant using a liquid scintillation counter.

4. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Potential Mechanism: Carbonic Anhydrase (CA) Inhibition

Derivatives of 4-sulfamoyl-benzenecarboxamide have been shown to be potent inhibitors of carbonic anhydrase isozymes, particularly CA II and CA IV.[4] These zinc-containing metalloenzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[5][6] This reaction is fundamental to numerous physiological processes, including pH regulation, CO2 transport, and aqueous humor secretion in the eye.[6] Inhibition of CAs is a therapeutic strategy for conditions like glaucoma.[4]

Physiological Role and Catalytic Mechanism

Carbonic anhydrases play a critical role in maintaining acid-base balance. For instance, in the proximal tubules of the kidney, CA IV on the apical membrane and CA II in the cytoplasm are essential for bicarbonate reabsorption.[7][8] The catalytic mechanism involves a zinc-bound hydroxide ion in the active site acting as a nucleophile to attack a carbon dioxide molecule, converting it to bicarbonate. A proton is then transferred away from the active site via a histidine shuttle, regenerating the zinc-bound hydroxide for the next catalytic cycle.

Carbonic_Anhydrase_Mechanism E_Zn_OH E-Zn²⁺-OH⁻ E_Zn_HCO3 E-Zn²⁺-HCO₃⁻ E_Zn_OH->E_Zn_HCO3 + CO₂ E_Zn_H2O E-Zn²⁺-H₂O E_Zn_HCO3->E_Zn_H2O + H₂O HCO3 HCO₃⁻ E_Zn_HCO3->HCO3 E_Zn_H2O->E_Zn_OH - H⁺ H_plus H⁺ E_Zn_H2O->H_plus H2O H₂O H2O->E_Zn_HCO3 CO2 CO₂ CO2->E_Zn_OH

Caption: Catalytic cycle of carbonic anhydrase.

Quantitative Data for Related Compounds

The following table presents the inhibition constants (Ki) for a series of 4-sulfamoyl-benzenecarboxamides against human (h) CA isozymes.

Compound ClasshCA I (Ki, nM)hCA II (Ki, nM)hCA IV (Ki, nM)Reference
4-sulfamoyl-benzenecarboxamides50 - >10001.2 - 153.5 - 25[4]
4-chloro-3-sulfamoyl-benzenecarboxamides9 - 15012 - 5501.0 - 15[4]
Dorzolamide (standard)2501.23.5[4]
Experimental Protocol: Carbonic Anhydrase Inhibition Assay

This protocol describes a stopped-flow method to measure the inhibition of CA-catalyzed CO2 hydration.

1. Reagents and Buffers:

  • Prepare a 20 mM HEPES buffer (pH 7.4) containing 20 mM NaBF4 (to maintain constant ionic strength).

  • Prepare a stock solution of the indicator, Phenol Red, at a concentration of 0.2 mM in the buffer.

  • Prepare solutions of recombinant human carbonic anhydrase (e.g., hCA II or hCA IV) in the buffer.

  • Prepare stock solutions of this compound and a standard inhibitor (e.g., Acetazolamide) in a suitable solvent (e.g., DMSO).

2. Assay Procedure:

  • The assay is performed using a stopped-flow instrument to measure the initial rates of the CA-catalyzed CO2 hydration reaction.[9]

  • Pre-incubate the enzyme solution with various concentrations of the inhibitor (or vehicle) for 15 minutes at room temperature to allow for the formation of the enzyme-inhibitor complex.[9]

  • The reaction is initiated by rapidly mixing the enzyme-inhibitor solution with a CO2-saturated buffer solution (concentrations ranging from 1.7 to 17 mM).

  • Monitor the change in absorbance of the phenol red indicator at 557 nm for a period of 10-100 seconds. The hydration of CO2 produces protons, causing a pH drop and a change in the indicator's color.

3. Data Analysis:

  • Calculate the initial reaction rates from the linear portion of the absorbance change over time.

  • Determine the inhibition constants (Ki) by fitting the rate data at different substrate and inhibitor concentrations to the appropriate enzyme inhibition model using non-linear least-squares methods.

Potential Mechanism: Lysophosphatidic Acid Receptor 2 (LPA2) Agonism

Recent studies have led to the design and synthesis of sulfamoyl benzoic acid (SBA) analogues that act as specific and potent agonists of the LPA2 receptor, a G protein-coupled receptor (GPCR).[10] LPA and its receptors are involved in a multitude of cellular processes, including cell proliferation, survival, and migration.[11][12]

Signaling Pathway

The LPA2 receptor couples to multiple heterotrimeric G proteins, including Gαi, Gαq, and Gα12/13.[11]

  • Gαq coupling: Activation of Gαq leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[11][13]

  • Gαi coupling: This pathway inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. It can also activate the PI3K/Akt pathway, promoting cell survival.[12]

  • Gα12/13 coupling: This leads to the activation of the small GTPase Rho, which influences the actin cytoskeleton, cell morphology, and migration.[11]

LPA2_Signaling_Pathway cluster_G_proteins LPA LPA or Agonist LPA2R LPA₂ Receptor LPA->LPA2R Gq Gαq LPA2R->Gq Gi Gαi LPA2R->Gi G1213 Gα12/13 LPA2R->G1213 PLC PLC Gq->PLC PI3K PI3K Gi->PI3K RhoGEF RhoGEF G1213->RhoGEF IP3_DAG IP₃ + DAG PLC->IP3_DAG Akt Akt PI3K->Akt Rho RhoA RhoGEF->Rho Ca_Release Ca²⁺ Release IP3_DAG->Ca_Release Cell_Survival Cell Survival Akt->Cell_Survival Cytoskeletal_Changes Cytoskeletal Changes Rho->Cytoskeletal_Changes

Caption: Major signaling pathways downstream of the LPA2 receptor.

Quantitative Data for Related Compounds

The following table shows the agonist activity of a sulfamoyl benzoic acid analogue at the LPA2 receptor.

CompoundStructureEC50 (nM)Receptor SpecificityReference
11d 5-chloro-2-(N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butyl)sulfamoyl)benzoic acid0.00506 ± 0.00373Specific agonist of LPA2[10]
LPA 18:1 (standard agonist)1.40 ± 0.51Agonist for multiple LPA receptors[10]
Experimental Protocol: LPA2 Receptor Agonist Assay (Calcium Mobilization)

This protocol measures the ability of a compound to induce intracellular calcium mobilization in cells expressing the LPA2 receptor.

1. Cell Culture:

  • Use a stable cell line engineered to express the human LPA2 receptor (e.g., CHO or HEK293 cells).

  • Culture the cells in appropriate media in 96-well, black-walled, clear-bottom plates until they reach confluence.

2. Fluorescent Dye Loading:

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2-AM or Fluo-4 AM) for 30-60 minutes at 37°C, according to the manufacturer's instructions.

  • After loading, wash the cells with a suitable assay buffer (e.g., Krebs' buffer) to remove excess dye.[14]

3. Compound Addition and Measurement:

  • Perform the assay using a fluorescent plate reader (e.g., FlexStation) capable of kinetic reading.

  • Add various concentrations of this compound (or a known LPA2 agonist) to the wells.

  • Immediately begin monitoring the fluorescence intensity over time (typically for 1-2 minutes). An increase in fluorescence indicates a rise in intracellular calcium.

4. Data Analysis:

  • For each concentration, determine the peak fluorescence response.

  • Plot the peak response against the logarithm of the compound concentration.

  • Calculate the EC50 value by fitting the data to a sigmoidal dose-response curve.

  • To confirm specificity, the assay can be repeated in the presence of an LPA2 antagonist or in a parental cell line not expressing the receptor.

Conclusion

In the absence of direct experimental data, this guide has outlined three plausible mechanisms of action for this compound based on the known activities of structurally related compounds. These potential mechanisms—cPLA2α inhibition, carbonic anhydrase inhibition, and LPA2 receptor agonism—all represent therapeutically relevant pathways. The provided signaling pathway diagrams, quantitative data from analogous compounds, and detailed experimental protocols offer a robust framework for researchers to empirically determine the true biological activity and mechanism of action of this compound. Such studies are essential to unlock its potential therapeutic applications.

References

An In-depth Technical Guide to the Potential Biological Targets of Methyl 4-(sulfamoylmethyl)benzoate and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

While direct biological targets of Methyl 4-(sulfamoylmethyl)benzoate are not extensively documented in publicly available literature, its structural features, particularly the presence of a sulfonamide group attached to a benzoate scaffold, strongly suggest its potential as an inhibitor of carbonic anhydrases (CAs). This technical guide consolidates preclinical data on structurally similar compounds, namely methyl 5-sulfamoyl-benzoates, to provide insights into the likely biological targets and therapeutic potential of this class of molecules. The primary focus of this document is the inhibition of carbonic anhydrases, a family of metalloenzymes implicated in a range of physiological and pathological processes, including cancer.

Introduction: The Therapeutic Potential of Sulfonamide-Based Inhibitors

The sulfonamide functional group is a well-established pharmacophore known for its ability to bind to the zinc ion in the active site of metalloenzymes. A prime example of this is the inhibition of carbonic anhydrases. CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a fundamental reaction involved in pH regulation, ion transport, and various metabolic pathways. Dysregulation of CA activity, particularly of specific isoforms, is linked to several diseases, including glaucoma, epilepsy, and notably, cancer.

Tumor-associated CA isoforms, such as CA IX and CA XII, are highly overexpressed in various solid tumors in response to hypoxia.[1] They play a crucial role in maintaining the pH homeostasis of cancer cells by acidifying the tumor microenvironment, which in turn promotes tumor progression, invasion, and metastasis.[1][2] Consequently, the development of selective CA inhibitors is a promising avenue for anticancer therapy.

Potential Biological Target: Carbonic Anhydrases

Based on the principle of structural analogy, the primary biological targets for compounds like this compound are the carbonic anhydrase enzymes. The sulfonamide moiety is a key zinc-binding group, essential for inhibitory activity.

Quantitative Analysis of Inhibitor Affinity

A study by Žakšauskas et al. (2021) provides a comprehensive analysis of the binding affinities of a series of methyl 2-halo-4-substituted-5-sulfamoyl-benzoates for all twelve catalytically active human carbonic anhydrase isoforms. The dissociation constants (Kd) were determined using a fluorescent thermal shift assay. The data reveals that substitutions on the benzene ring significantly influence both the affinity and selectivity of these compounds.

Below is a summary of the observed dissociation constants (Kd, in nM) for a selection of these compounds against key CA isoforms.

CompoundCA ICA IICA IVCA VBCA VICA VIICA IXCA XIICA XIIICA XIV
3b 1001030310030.311030
3c 3003010010300101330100
3d 100010030030100030310100300
3e 30003001000100300010010303001000
4b 3031013010.12 0.3310
5a 1001030310030.311030
5f 3003010010300101330100
6a 100010030030100030310100300

Data extracted from Žakšauskas et al., Int. J. Mol. Sci. 2021, 23(1), 130.[3][4]

Of particular note is compound 4b , which demonstrates extremely high affinity for the tumor-associated isoform CA IX, with a Kd of 0.12 nM, and exhibits significant selectivity over other isoforms.[4]

Signaling Pathways and Mechanisms of Action

The inhibition of tumor-associated carbonic anhydrases, particularly CA IX, by sulfonamide-based compounds can disrupt key signaling pathways that promote cancer cell survival and progression.

HIF-1α-Mediated Upregulation of CA IX and Tumor Acidosis

Under hypoxic conditions, a common feature of the tumor microenvironment, the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α) is stabilized.[1][5] HIF-1α then translocates to the nucleus and induces the expression of a battery of genes that promote adaptation to low oxygen levels, including CA IX.[5][6]

CA IX, a transmembrane enzyme with an extracellular catalytic domain, hydrates extracellular CO2 to H+ and HCO3-. The resulting protons contribute to the acidification of the extracellular space, while the bicarbonate ions are transported into the cell, raising the intracellular pH (pHi). This process of "intracellular alkalization" is crucial for the survival and proliferation of cancer cells in an otherwise acidic microenvironment.[2][7] By inhibiting CA IX, methyl sulfamoylbenzoate derivatives can disrupt this pH-regulating machinery, leading to intracellular acidification and subsequent apoptosis of tumor cells.

HIF-1a_CAIX_Pathway HIF-1α Signaling Pathway and CA IX in Tumor Acidosis Hypoxia Hypoxia HIF-1a_Stabilization HIF-1α Stabilization Hypoxia->HIF-1a_Stabilization HIF-1a_Nuclear_Translocation HIF-1α Nuclear Translocation HIF-1a_Stabilization->HIF-1a_Nuclear_Translocation HIF-1a_HIF-1b_Dimerization HIF-1α/HIF-1β Dimerization HIF-1a_Nuclear_Translocation->HIF-1a_HIF-1b_Dimerization HRE_Binding Binding to Hypoxia Response Elements (HREs) HIF-1a_HIF-1b_Dimerization->HRE_Binding CAIX_Gene_Transcription CAIX Gene Transcription HRE_Binding->CAIX_Gene_Transcription CAIX_Protein CA IX Protein CAIX_Gene_Transcription->CAIX_Protein Extracellular_CO2_Hydration Extracellular CO2 Hydration (CO2 + H2O -> H+ + HCO3-) CAIX_Protein->Extracellular_CO2_Hydration Extracellular_Acidosis Extracellular Acidosis (↓ pHe) Extracellular_CO2_Hydration->Extracellular_Acidosis Intracellular_Alkalinization Intracellular Alkalinization (↑ pHi) Extracellular_CO2_Hydration->Intracellular_Alkalinization Invasion_Metastasis Invasion & Metastasis Extracellular_Acidosis->Invasion_Metastasis Tumor_Cell_Survival Tumor Cell Survival & Proliferation Intracellular_Alkalinization->Tumor_Cell_Survival Inhibitor Methyl Sulfamoylbenzoate Derivative Inhibitor->CAIX_Protein

HIF-1α Signaling and CA IX Function in Cancer.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of methyl sulfamoylbenzoate derivatives with carbonic anhydrases.

Synthesis of Methyl 2-halo-4-substituted-5-sulfamoyl-benzoates

The synthesis of these compounds generally involves a multi-step process starting from commercially available materials. A representative workflow is depicted below.

Synthesis_Workflow General Synthesis Workflow for Methyl 5-Sulfamoyl-benzoates Start Starting Material: Methyl 2,4-dihalo-5-sulfamoyl-benzoate Nucleophilic_Substitution Nucleophilic Aromatic Substitution with Thiols/Amines Start->Nucleophilic_Substitution Intermediate_1 Intermediate Product: Methyl halo 2- or 4-substituted-5-sulfamoyl-benzoate Nucleophilic_Substitution->Intermediate_1 Oxidation Oxidation of Sulfanyl to Sulfonyl (if applicable) Intermediate_1->Oxidation Purification Purification (e.g., Chromatography) Intermediate_1->Purification Final_Product Final Product Oxidation->Final_Product Final_Product->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization

Synthesis and Characterization Workflow.

Protocol:

  • Nucleophilic Aromatic Substitution: To a solution of methyl 2,4-dihalo-5-sulfamoyl-benzoate in a suitable solvent (e.g., DMSO or methanol), the desired thiol or amine nucleophile and a base (e.g., triethylamine or potassium carbonate) are added. The reaction mixture is heated (e.g., to 60°C) and stirred for a specified period (e.g., 24-72 hours).[8]

  • Work-up and Isolation: The reaction mixture is cooled, and the product is precipitated by the addition of water. The solid is collected by filtration, washed, and dried.

  • Oxidation (for sulfanyl derivatives): If a thiol was used as the nucleophile, the resulting sulfanyl group can be oxidized to a sulfonyl group using an oxidizing agent such as hydrogen peroxide in acetic acid.[8]

  • Purification: The crude product is purified by recrystallization or column chromatography.

  • Characterization: The structure and purity of the final compound are confirmed by analytical techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Carbonic Anhydrase Inhibition Assays

This assay measures the change in the thermal denaturation temperature (Tm) of a protein upon ligand binding.

Materials:

  • Purified carbonic anhydrase isoforms

  • Test compounds (methyl sulfamoylbenzoate derivatives)

  • Fluorescent dye (e.g., SYPRO Orange)

  • Assay buffer (e.g., 10 mM phosphate buffer, pH 7.5, containing 150 mM NaCl)

  • Real-time PCR instrument

Protocol:

  • Prepare a stock solution of the CA enzyme in the assay buffer.

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 384-well PCR plate, add the CA enzyme solution, the fluorescent dye, and the test compound to each well. Include control wells with enzyme and dye only (no compound).

  • Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.

  • Place the plate in a real-time PCR instrument.

  • Run a temperature gradient from 25°C to 95°C, with fluorescence readings taken at regular intervals (e.g., every 0.5°C).

  • The melting temperature (Tm) is determined as the midpoint of the unfolding transition.

  • The change in Tm (ΔTm) is calculated by subtracting the Tm of the enzyme without the ligand from the Tm with the ligand.

  • The dissociation constant (Kd) is calculated by fitting the ΔTm values at different ligand concentrations to a binding isotherm equation.[9]

This assay directly measures the catalytic activity of CA by monitoring the pH change resulting from the hydration of CO2.

Materials:

  • Purified carbonic anhydrase isoforms

  • Test compounds

  • CO2-saturated water

  • Buffer solution containing a pH indicator (e.g., phenol red)

  • Stopped-flow spectrophotometer

Protocol:

  • Equilibrate the solutions of the CA enzyme, test compound, and buffer with the pH indicator to the desired temperature (e.g., 25°C).

  • The enzyme solution (with or without the inhibitor) is rapidly mixed with the CO2-saturated buffer in the stopped-flow instrument.

  • The change in absorbance of the pH indicator is monitored over time as the pH decreases due to the production of protons.

  • The initial rate of the reaction is calculated from the linear portion of the absorbance versus time curve.

  • The inhibition constant (Ki) is determined by measuring the reaction rates at various inhibitor concentrations and fitting the data to the Michaelis-Menten equation for competitive inhibition.[10]

Conclusion and Future Directions

While direct experimental data for this compound is currently limited, the extensive research on structurally related methyl 5-sulfamoyl-benzoates provides a strong foundation for predicting its biological targets and potential therapeutic applications. The potent and selective inhibition of tumor-associated carbonic anhydrase IX by these compounds highlights a promising avenue for the development of novel anticancer agents.

Future research should focus on the synthesis and biological evaluation of this compound and its derivatives to confirm their activity against carbonic anhydrases and to explore their efficacy in preclinical cancer models. Further optimization of the chemical structure could lead to the development of highly selective inhibitors with improved pharmacokinetic and pharmacodynamic properties, ultimately translating into effective and targeted cancer therapies.

References

An Inquiry into Methyl 4-(sulfamoylmethyl)benzoate as a Carbonic Anhydrase Inhibitor: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. The fifteen known human CA isoforms are involved in respiration, pH homeostasis, electrolyte secretion, and various biosynthetic pathways. Their dysregulation is implicated in several pathologies, including glaucoma, epilepsy, and cancer, making them attractive targets for therapeutic intervention.

Primary sulfonamides (R-SO₂NH₂) are the cornerstone of carbonic anhydrase inhibitor design. The deprotonated sulfonamide group coordinates to the zinc ion in the enzyme's active site, effectively blocking its catalytic activity. Structure-activity relationship (SAR) studies have demonstrated that modifications to the scaffold appended to the sulfonamide group can significantly influence the inhibitory potency and isoform selectivity of these compounds. This technical guide explores the potential of Methyl 4-(sulfamoylmethyl)benzoate as a carbonic anhydrase inhibitor, based on the established principles of benzenesulfonamide-based inhibition.

Disclaimer: As of the latest literature review, specific quantitative inhibitory data (Kᵢ or IC₅₀ values) and detailed experimental studies for this compound against carbonic anhydrase isoforms are not publicly available. This guide, therefore, provides a theoretical framework based on analogous compounds and general methodologies in the field.

Core Concepts of Inhibition

The inhibitory action of sulfonamides against carbonic anhydrases is well-established. The primary sulfonamide moiety is crucial for binding to the catalytic zinc ion (Zn²⁺) within the active site. The binding is thought to occur with the sulfonamide in its deprotonated, anionic form (SO₂NH⁻). This anion displaces a zinc-bound water molecule or hydroxide ion, leading to a stable enzyme-inhibitor complex and ablation of catalytic activity.

The general mechanism can be visualized as follows:

CA_Zn_OH CA-Zn²⁺-OH⁻ CA_Zn_Inhibitor CA-Zn²⁺-NHSO₂-R CA_Zn_OH->CA_Zn_Inhibitor H_plus H⁺ RSO2NH2 R-SO₂NH₂ RSO2NH_minus R-SO₂NH⁻ RSO2NH2->RSO2NH_minus RSO2NH_minus->RSO2NH2 RSO2NH_minus->CA_Zn_Inhibitor CA_Zn_Inhibitor->CA_Zn_OH H2O H₂O G cluster_0 Route A: Esterification cluster_1 Route B: Sulfonamidation start_A 4-(Chloromethyl)benzoic acid sulfonamide 4-(Sulfamoylmethyl)benzoic acid start_A->sulfonamide 1. Na₂SO₃, H₂O 2. SOCl₂, NH₄OH product_A This compound sulfonamide->product_A MeOH, H⁺ (cat.) start_B Methyl 4-(bromomethyl)benzoate sulfonamide_B Methyl 4-(chlorosulfonylmethyl)benzoate start_B->sulfonamide_B 1. Na₂SO₃, H₂O 2. PCl₅ or SOCl₂ product_B This compound sulfonamide_B->product_B NH₃ or NH₄OH Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_XII CA IX / CA XII Upregulation HIF1a->CAIX_XII Extracellular_Acidification Extracellular Acidification (Lower pHₑ) CAIX_XII->Extracellular_Acidification Intracellular_Alkalinization Intracellular Alkalinization (Higher pHᵢ) CAIX_XII->Intracellular_Alkalinization MMP_Activation MMP Activation Extracellular_Acidification->MMP_Activation Apoptosis_Resistance Apoptosis Resistance Intracellular_Alkalinization->Apoptosis_Resistance Proliferation Cell Proliferation Intracellular_Alkalinization->Proliferation Invasion_Metastasis Invasion & Metastasis MMP_Activation->Invasion_Metastasis Inhibitor This compound Inhibitor->CAIX_XII Inhibition

Navigating the Solubility Landscape of Methyl 4-(sulfamoylmethyl)benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Introduction to Methyl 4-(sulfamoylmethyl)benzoate

This compound (CAS No. 110654-40-5) is an organic compound featuring a sulfonamide and a methyl ester functional group. These groups impart a degree of polarity to the molecule, suggesting that its solubility will be significantly influenced by the nature of the solvent. Understanding the solubility of this compound is a critical first step in many research and development applications, including formulation, purification, and various bioassays.

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases reveals a lack of specific, publicly available quantitative data on the solubility of this compound in common organic solvents. The following table is therefore presented as a template for researchers to populate as they perform their own experimental determinations.

Table 1: Experimental Solubility of this compound

Organic SolventSolvent TypeTemperature (°C)Solubility (mg/mL)Method of Determination
e.g., AcetonePolar Aprotic25Data Not AvailableIsothermal Saturation
e.g., EthanolPolar Protic25Data Not AvailableIsothermal Saturation
e.g., MethanolPolar Protic25Data Not AvailableIsothermal Saturation
e.g., DichloromethaneNon-Polar25Data Not AvailableIsothermal Saturation
e.g., Ethyl AcetatePolar Aprotic25Data Not AvailableIsothermal Saturation
e.g., DMSOPolar Aprotic25Data Not AvailableIsothermal Saturation

Qualitative Solubility Profile and Solvent Considerations

Based on the principles of "like dissolves like" and data from structurally related sulfonamides, a qualitative prediction of solubility can be made.

  • Polar Aprotic Solvents (e.g., DMSO, Dimethylformamide, Acetone): These solvents are anticipated to be effective at dissolving this compound. The presence of the polar sulfonamide and ester groups should allow for favorable dipole-dipole interactions. Studies on other sulfonamides have shown good solubility in powerful solvating agents like dimethylacetamide.[1]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are also expected to be reasonably good solvents. The ability of the sulfonamide group to act as a hydrogen bond donor and acceptor, along with the ester's capacity as a hydrogen bond acceptor, should facilitate dissolution. However, the overall solubility may be slightly less than in polar aprotic solvents, depending on the interplay of intermolecular forces.

  • Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be limited in non-polar solvents. The polar functional groups of this compound will have weak interactions with non-polar solvent molecules.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound, based on the widely accepted isothermal saturation or shake-flask method.[2]

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Glass vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other suitable analytical instrumentation)

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of solid this compound to a series of glass vials. The excess of solid is crucial to ensure that equilibrium is reached from a state of saturation.

    • Add a known volume of the desired organic solvent to each vial.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system. It is advisable to test multiple time points to confirm that equilibrium has been reached.

  • Phase Separation:

    • Once equilibrium is achieved, allow the vials to stand undisturbed at the experimental temperature to allow the excess solid to sediment.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.

  • Quantification:

    • Accurately weigh the filtered solution.

    • Dilute the filtered solution with a known volume of a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted solution using a validated HPLC method or another appropriate analytical technique.

  • Calculation of Solubility:

    • From the determined concentration and the dilution factor, calculate the original concentration of the saturated solution.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Workflow for Experimental Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification cluster_calc Calculation prep1 Add excess solid to vial prep2 Add known volume of solvent prep1->prep2 equil1 Agitate at constant temperature prep2->equil1 equil2 (24-72 hours) sep1 Sedimentation of excess solid equil1->sep1 sep2 Withdraw supernatant sep1->sep2 sep3 Filter with syringe filter sep2->sep3 quant1 Dilute filtered solution sep3->quant1 quant2 Analyze by HPLC quant1->quant2 calc1 Determine solubility (mg/mL) quant2->calc1

Caption: Experimental workflow for determining the solubility of a solid compound in an organic solvent.

Factors Influencing Sulfonamide Solubility

The solubility of sulfonamides like this compound is a complex interplay of various physicochemical factors. Understanding these can aid in solvent selection and the interpretation of experimental results.

G compound {Compound Properties | - Crystal lattice energy - Molecular size & shape - pKa of sulfonamide - Hydrogen bonding capacity} solubility Solubility compound->solubility solvent {Solvent Properties | - Polarity (dipole moment) - Hydrogen bond donor/acceptor ability - Dielectric constant} solvent->solubility conditions {External Conditions | - Temperature - pH (for aqueous systems)} conditions->solubility

References

Spectroscopic Analysis of Methyl 4-(sulfamoylmethyl)benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an overview of the spectroscopic characterization of Methyl 4-(sulfamoylmethyl)benzoate. Due to a lack of publicly available experimental data, this document presents predicted mass spectrometry values and outlines standardized, detailed protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this and similar organic compounds. A logical workflow for the spectroscopic analysis of a synthesized compound is also provided.

Introduction

This compound (C₉H₁₁NO₄S) is a small organic molecule of interest in medicinal chemistry and drug development. Its structural elucidation and purity assessment rely heavily on modern spectroscopic techniques. This guide focuses on the key analytical methods: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and, through fragmentation analysis, can offer significant structural information.

While experimental data is unavailable, predicted collision cross-section (CCS) values for various adducts of this compound have been calculated and are available in public databases. These predictions are valuable for theoretical and computational studies.

Adductm/z (Predicted)Predicted CCS (Ų)
[M+H]⁺ 230.04816146.7
[M+Na]⁺ 252.03010154.7
[M+K]⁺ 268.00404152.3
[M+NH₄]⁺ 247.07470164.6
[M-H]⁻ 228.03360150.3
[M]⁺ 229.04033149.7
[M]⁻ 229.04143149.7

Data sourced from PubChem.[1]

The following is a general protocol for obtaining a high-resolution mass spectrum of a solid organic compound using an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the solid sample.

    • Dissolve the sample in 1 mL of a high-purity solvent (e.g., acetonitrile, methanol, or a mixture thereof) to create a ~1 mg/mL stock solution.

    • Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL using the same solvent. A small amount of formic acid (0.1%) may be added to the final solution to promote protonation for positive ion mode analysis.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy.

    • Set the ionization source to ESI, operating in either positive or negative ion mode.

    • Typical ESI source parameters:

      • Capillary Voltage: 3.5-4.5 kV

      • Nebulizer Gas (N₂) Pressure: 1-2 Bar

      • Drying Gas (N₂) Flow: 8-12 L/min

      • Drying Gas Temperature: 180-220 °C

  • Data Acquisition:

    • Introduce the sample solution into the instrument via direct infusion using a syringe pump at a flow rate of 3-10 µL/min.

    • Acquire data over a mass range appropriate for the expected molecular weight (e.g., m/z 50-1000).

    • Collect data for 1-2 minutes to obtain a stable signal and generate an averaged spectrum.

  • Data Analysis:

    • Process the raw data to identify the peak corresponding to the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺).

    • Confirm the molecular formula by comparing the measured exact mass to the theoretical mass. The high resolution of the TOF analyzer allows for the determination of the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule by providing information about the chemical environment of individual atoms (specifically ¹H and ¹³C).

  • ¹H NMR: Would be expected to show distinct signals for the methyl ester protons, the methylene protons adjacent to the sulfamoyl group, the sulfamoyl (-NH₂) protons, and the aromatic protons on the benzene ring.

  • ¹³C NMR: Would show signals for each unique carbon atom, including the carbonyl carbon, the aromatic carbons, the methylene carbon, and the methyl carbon.

Note: No public experimental or predicted NMR data for this compound is currently available.

  • Sample Preparation:

    • Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.

    • Ensure the solid is fully dissolved. If solubility is an issue, gentle warming or sonication may be applied.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), if not already present in the solvent.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's spinner turbine and insert it into the magnet.

    • Tune and match the probe to the correct frequency for ¹H nuclei (e.g., 400 MHz).

    • "Lock" the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.

    • "Shim" the magnetic field by adjusting the shim coils to optimize its homogeneity, resulting in sharp, symmetrical peaks.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Key parameters include:

      • Spectral Width: ~16 ppm

      • Acquisition Time: 2-4 seconds

      • Relaxation Delay: 1-5 seconds

      • Number of Scans: 8-16 (or more for dilute samples)

  • Data Processing and Analysis:

    • Apply a Fourier transform to the raw Free Induction Decay (FID) signal.

    • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift (ppm) axis by setting the TMS peak to 0 ppm (or the residual solvent peak to its known value).

    • Integrate the peaks to determine the relative ratios of the different types of protons.

    • Analyze the chemical shifts, coupling constants (J-values), and multiplicity of the signals to assign them to specific protons in the molecular structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, key expected absorptions would include N-H stretches (sulfonamide), S=O stretches (sulfonamide), C=O stretch (ester), and C-O stretch (ester), as well as aromatic C-H and C=C bands.

Note: No public experimental or predicted IR data for this compound is currently available.

This protocol describes the Attenuated Total Reflectance (ATR) method, which is common for solid samples.

  • Sample Preparation:

    • Place a small amount (1-2 mg) of the dry, solid sample directly onto the ATR crystal (typically diamond or zinc selenide). No further preparation is needed.

  • Instrument Setup:

    • Ensure the ATR crystal is clean by wiping it with a soft tissue soaked in a volatile solvent (e.g., isopropanol or acetone) and allowing it to dry completely.

    • Record a background spectrum of the empty ATR setup. This will be automatically subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.

  • Data Acquisition:

    • Apply pressure to the sample using the instrument's anvil to ensure good contact between the sample and the ATR crystal.

    • Acquire the IR spectrum. The instrument will co-add multiple scans (typically 16-32) to improve the signal-to-noise ratio.

    • The typical spectral range is 4000-400 cm⁻¹.

  • Data Analysis:

    • The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule by comparing their positions and intensities to correlation charts.

Workflow for Spectroscopic Analysis

The structural confirmation of a newly synthesized compound like this compound follows a logical workflow, integrating multiple spectroscopic techniques.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) - Molecular Weight - Elemental Formula Purification->MS NMR NMR Spectroscopy (¹H, ¹³C) - Connectivity - 3D Structure Purification->NMR IR IR Spectroscopy - Functional Groups Purification->IR Confirmation Structure Confirmation & Purity Assessment MS->Confirmation NMR->Confirmation IR->Confirmation

References

"Methyl 4-(sulfamoylmethyl)benzoate" starting materials for synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthetic routes for obtaining Methyl 4-(sulfamoylmethyl)benzoate, a key intermediate in the development of various pharmaceutical compounds. This document details the necessary starting materials, step-by-step experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.

Introduction

This compound is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of compounds targeting a range of therapeutic areas. Its structure, featuring a sulfonamide group, is a common motif in drugs designed as enzyme inhibitors and receptor modulators. A clear and efficient synthesis of this intermediate is therefore of significant interest to the drug development community. This guide outlines a robust multi-step synthesis commencing from readily available starting materials.

Synthetic Pathway Overview

The most common and well-established synthetic route to this compound begins with the commercially available starting material, methyl 4-methylbenzoate. The overall transformation involves the functionalization of the benzylic methyl group into a sulfamoyl group via a four-step sequence:

  • Free-Radical Bromination: The synthesis initiates with the side-chain bromination of methyl 4-methylbenzoate to produce methyl 4-(bromomethyl)benzoate.

  • Thioacetate Formation: The resulting benzylic bromide is then converted to a thioacetate derivative.

  • Oxidative Chlorination: The thioacetate is hydrolyzed to a thiol, which is subsequently subjected to oxidative chlorination to yield the key intermediate, methyl 4-(chlorosulfonylmethyl)benzoate.

  • Amination: The final step involves the amination of the sulfonyl chloride with ammonia to afford the target compound, this compound.

digraph "Synthetic Pathway for this compound" {
  graph [rankdir="LR", splines=ortho, nodesep=0.5];
  node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"];
  edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Methyl 4-methylbenzoate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate1 [label="Methyl 4-(bromomethyl)benzoate"]; intermediate2 [label="Methyl 4-(acetylthiomethyl)benzoate"]; intermediate3 [label="Methyl 4-(mercaptomethyl)benzoate"]; intermediate4 [label="Methyl 4-(chlorosulfonylmethyl)benzoate"]; product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> intermediate1 [label=" NBS, AIBN\nCCl4, Reflux"]; intermediate1 -> intermediate2 [label=" KSAc\nDMF"]; intermediate2 -> intermediate3 [label=" 1. NaOH, H2O/MeOH\n2. HCl"]; intermediate3 -> intermediate4 [label=" Cl2, H2O\nCH2Cl2"]; intermediate4 -> product [label=" NH3 (aq)\nTHF"]; }

Bromination of methyl 4-methylbenzoate.

Procedure:

  • To a solution of methyl 4-methylbenzoate (15.0 g, 100 mmol) in carbon tetrachloride (200 mL) is added N-bromosuccinimide (17.8 g, 100 mmol) and azobisisobutyronitrile (AIBN) (0.82 g, 5 mmol).

  • The reaction mixture is heated to reflux at 80°C for 4 hours.

  • After cooling to room temperature, the succinimide byproduct is removed by filtration.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • Purification by recrystallization from hexanes affords methyl 4-(bromomethyl)benzoate as a white solid.

Quantitative Data:

ParameterValue
Typical Yield85-95%
Melting Point54-56 °C
Step 2: Synthesis of Methyl 4-(acetylthiomethyl)benzoate

This step involves the nucleophilic substitution of the bromide with potassium thioacetate.

Reaction Scheme:

Step 2: Thioacetate Formation reactant Methyl 4-(bromomethyl)benzoate product Methyl 4-(acetylthiomethyl)benzoate reactant->product KSAc DMF, RT

Formation of the thioacetate intermediate.

Procedure:

  • Methyl 4-(bromomethyl)benzoate (22.9 g, 100 mmol) is dissolved in dimethylformamide (DMF) (150 mL).

  • Potassium thioacetate (12.6 g, 110 mmol) is added portion-wise to the solution at room temperature.

  • The reaction mixture is stirred at room temperature for 3 hours.

  • The mixture is then poured into ice-water (500 mL) and extracted with ethyl acetate (3 x 100 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to give methyl 4-(acetylthiomethyl)benzoate as a pale yellow oil.

Quantitative Data:

ParameterValue
Typical Yield>95% (crude)
Purity (by NMR)>95%
Step 3: Synthesis of Methyl 4-(chlorosulfonylmethyl)benzoate

This two-part step involves the hydrolysis of the thioacetate to a thiol, followed by oxidative chlorination.

Reaction Scheme:

Step 3: Oxidative Chlorination reactant1 Methyl 4-(acetylthiomethyl)benzoate intermediate Methyl 4-(mercaptomethyl)benzoate reactant1->intermediate 1. NaOH, H2O/MeOH 2. HCl product Methyl 4-(chlorosulfonylmethyl)benzoate intermediate->product Cl2, H2O CH2Cl2, 0 °C

Hydrolysis and oxidative chlorination.

Procedure:

  • Hydrolysis: Methyl 4-(acetylthiomethyl)benzoate (crude from the previous step, ~100 mmol) is dissolved in a mixture of methanol (200 mL) and water (50 mL). A solution of sodium hydroxide (12.0 g, 300 mmol) in water (50 mL) is added, and the mixture is stirred at room temperature for 2 hours. The methanol is removed under reduced pressure, and the aqueous residue is diluted with water (200 mL) and washed with diethyl ether (2 x 50 mL). The aqueous layer is then acidified to pH 1 with concentrated hydrochloric acid and extracted with dichloromethane (3 x 100 mL). The combined organic extracts are dried over anhydrous sodium sulfate and concentrated to give crude methyl 4-(mercaptomethyl)benzoate, which is used directly in the next step.

  • Oxidative Chlorination: The crude methyl 4-(mercaptomethyl)benzoate is dissolved in dichloromethane (200 mL) and cooled to 0°C. Water (100 mL) is added, and chlorine gas is bubbled through the vigorously stirred biphasic mixture while maintaining the temperature between 0 and 5°C. The reaction is monitored by TLC until the starting material is consumed. The organic layer is separated, washed with aqueous sodium bisulfite solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to afford methyl 4-(chlorosulfonylmethyl)benzoate as a solid.

Quantitative Data:

ParameterValue
Typical Yield (over 2 steps)70-80%
AppearanceWhite to off-white solid
Step 4: Synthesis of this compound

The final step is the amination of the sulfonyl chloride.

Reaction Scheme:

Step 4: Amination reactant Methyl 4-(chlorosulfonylmethyl)benzoate product This compound reactant->product NH3 (aq) THF, 0 °C to RT Synthesis Workflow cluster_start Starting Material cluster_step1 Step 1: Bromination cluster_step2 Step 2: Thiolation cluster_step3 Step 3: Sulfonyl Chloride Formation cluster_step4 Step 4: Amination start Methyl 4-methylbenzoate proc1 Free-Radical Bromination start->proc1 inter1 Methyl 4-(bromomethyl)benzoate proc1->inter1 proc2 Nucleophilic Substitution inter1->proc2 inter2 Methyl 4-(acetylthiomethyl)benzoate proc2->inter2 proc3 Hydrolysis inter2->proc3 inter3 Methyl 4-(mercaptomethyl)benzoate proc3->inter3 proc4 Oxidative Chlorination inter3->proc4 inter4 Methyl 4-(chlorosulfonylmethyl)benzoate proc4->inter4 proc5 Amination inter4->proc5 product This compound proc5->product

Logical progression of the synthesis.

Conclusion

This technical guide provides a detailed and actionable framework for the synthesis of this compound. By following the outlined protocols, researchers and drug development professionals can reliably produce this important pharmaceutical intermediate. The provided quantitative data and visual diagrams are intended to facilitate the practical application of these synthetic methods in a laboratory setting. Careful adherence to standard laboratory safety procedures is essential when handling the reagents and performing the reactions described herein.

Methyl 4-(sulfamoylmethyl)benzoate: A Technical Review of its Chemical Profile and Therapeutic Context

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(sulfamoylmethyl)benzoate, with the CAS Number 110654-40-5, is a benzenesulfonamide derivative. While specific, in-depth literature on this particular compound is scarce, its structural features strongly suggest its classification within the well-established and therapeutically significant class of carbonic anhydrase inhibitors. Benzenesulfonamides are a cornerstone in medicinal chemistry, renowned for their ability to bind to the zinc ion within the active site of carbonic anhydrase (CA) enzymes. This interaction underpins their use in a variety of clinical applications, including the treatment of glaucoma, epilepsy, and more recently, as anticancer agents targeting tumor-associated CA isoforms.

This technical guide provides a comprehensive overview of the available information on this compound, supplemented with detailed methodologies, quantitative data, and pathway diagrams from closely related and representative benzenesulfonamide-based carbonic anhydrase inhibitors. This contextual information is intended to serve as a valuable resource for researchers interested in the synthesis, evaluation, and potential applications of this and similar molecules.

Physicochemical Properties of this compound

While experimental data is limited, the basic physicochemical properties of this compound have been determined and are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₁₁NO₄SPubChemLite[1]
Molecular Weight 229.26 g/mol Sigma-Aldrich
CAS Number 110654-40-5Sigma-Aldrich
InChIKey UUHYOFJXOUVLGG-UHFFFAOYSA-NPubChemLite[1]
SMILES COC(=O)C1=CC=C(C=C1)CS(=O)(=O)NPubChemLite[1]
Predicted XlogP 0.8PubChemLite[1]
Predicted Collision Cross Section ([M+H]⁺) 146.7 ŲPubChemLite[1]

Synthesis of Benzenesulfonamide Derivatives

A general and widely applicable method for the synthesis of benzenesulfonamide derivatives involves the reaction of a substituted sulfonyl chloride with an appropriate amine. While a specific protocol for this compound is not detailed in the literature, a representative procedure for the synthesis of related carbonic anhydrase inhibitors is provided below. This methodology can be adapted by those skilled in the art for the preparation of the target compound.

General Experimental Protocol for Synthesis of Substituted Benzenesulfonamides

This protocol is adapted from the synthesis of methyl 2-halo-4-substituted-5-sulfamoyl-benzoates, which are structurally similar to the target compound.

Materials:

  • Methyl 2,4-dichloro-5-sulfamoyl-benzoate

  • Appropriate thiol (e.g., thiophenol, alkyl thiol)

  • Triethylamine (TEA)

  • Methanol (MeOH)

  • Dimethyl sulfoxide (DMSO)

  • Hydrogen peroxide (30%)

  • Acetic acid

Procedure for Nucleophilic Aromatic Substitution:

  • To a solution of methyl 2,4-dichloro-5-sulfamoyl-benzoate (1 equivalent) in methanol, add the desired thiol (1.1 equivalents) and triethylamine (1.2 equivalents).

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the substituted methyl 5-sulfamoyl-benzoate derivative.

Procedure for Oxidation to Sulfonyl Derivatives:

  • Dissolve the synthesized sulfanyl derivative (1 equivalent) in acetic acid.

  • Add hydrogen peroxide (30% aqueous solution, 3-5 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to 75 °C and stir for several hours, monitoring by TLC.

  • After completion, pour the reaction mixture into ice water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to obtain the sulfonyl derivative.

Biological Activity: Carbonic Anhydrase Inhibition

The primary therapeutic potential of benzenesulfonamides lies in their ability to inhibit carbonic anhydrases. CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. There are at least 15 different CA isoforms in humans, some of which are cytosolic (e.g., CA I, CA II), membrane-bound (e.g., CA IV, CA IX, CA XII), mitochondrial (CA V), or secreted (CA VI). The inhibition of specific isoforms is a key strategy in the treatment of various diseases. For instance, inhibition of CA II is the basis for diuretics and anti-glaucoma drugs, while inhibition of the tumor-associated isoforms CA IX and XII is a promising approach in cancer therapy.

Quantitative Inhibition Data for Representative Benzenesulfonamides against Human CA Isoforms

The following table presents the inhibition constants (Kᵢ) for a selection of benzenesulfonamide derivatives against various human carbonic anhydrase isoforms. This data illustrates the potency and selectivity that can be achieved through structural modifications of the benzenesulfonamide scaffold.

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Reference
Acetazolamide (Standard)25012255.7
Ureido-F-benzenesulfonamide (U-F)>10000960454
SLC-01115080108455.3
Compound 7c (a benzoylthioureido benzenesulfonamide)3315.6121.210.4
Glycoconjugate Sulfonamide 2 10702.125.1-

hCA = human Carbonic Anhydrase

Experimental Protocol for Carbonic Anhydrase Inhibition Assay

The following is a standard protocol for determining the inhibitory activity of compounds against various CA isoforms using a stopped-flow CO₂ hydration assay.

Principle: The assay measures the ability of an inhibitor to block the CA-catalyzed hydration of CO₂. The reaction is monitored by observing the change in pH using a colorimetric indicator.

Materials:

  • Purified recombinant human CA isoforms (I, II, IX, XII, etc.)

  • HEPES buffer (pH 7.5)

  • Phenol red indicator solution

  • CO₂-saturated water

  • Test compound dissolved in DMSO

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare a solution of the CA enzyme in HEPES buffer.

  • Prepare a solution of the phenol red indicator in HEPES buffer.

  • Prepare serial dilutions of the test compound in DMSO.

  • In the stopped-flow instrument, rapidly mix the enzyme solution (containing the test compound or DMSO control) with the CO₂-saturated water containing the phenol red indicator.

  • Monitor the change in absorbance of the phenol red at its λ_max (typically 557 nm) over time. The rate of the reaction is proportional to the enzyme activity.

  • Calculate the initial rates of the reaction in the presence and absence of the inhibitor.

  • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/K_m), where [S] is the substrate concentration and K_m is the Michaelis constant.

Signaling Pathways and Experimental Workflows

The role of carbonic anhydrase IX in cancer cell survival and proliferation is a key area of research for inhibitors like benzenesulfonamides. Below are diagrams illustrating the relevant signaling pathway and a typical experimental workflow for evaluating such inhibitors.

Carbonic Anhydrase IX in Tumor Hypoxia

CAIX_Pathway Hypoxia Hypoxia in Tumor Microenvironment HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_expression CAIX Gene Transcription HIF1a->CAIX_expression CAIX Carbonic Anhydrase IX (Membrane Protein) CAIX_expression->CAIX HCO3_H HCO₃⁻ + H⁺ CAIX->HCO3_H CO2_H2O CO₂ + H₂O CO2_H2O->CAIX Extracellular_acidosis Extracellular Acidosis HCO3_H->Extracellular_acidosis H⁺ export Intracellular_alkalinization Intracellular Alkalinization HCO3_H->Intracellular_alkalinization HCO₃⁻ retention Metastasis Invasion & Metastasis Extracellular_acidosis->Metastasis Cell_proliferation Cell Proliferation & Survival Intracellular_alkalinization->Cell_proliferation Inhibitor Benzenesulfonamide Inhibitor (e.g., this compound) Inhibitor->CAIX Inhibition

Caption: Role of Carbonic Anhydrase IX in tumor hypoxia and its inhibition.

Workflow for Screening Carbonic Anhydrase Inhibitors

Screening_Workflow start Start: Compound Library (e.g., Benzenesulfonamides) primary_screen Primary Screening: In vitro CA Inhibition Assay (e.g., Stopped-flow) start->primary_screen hits Identify Primary Hits (Compounds with Kᵢ < threshold) primary_screen->hits hits->start Inactive isoform_selectivity Isoform Selectivity Profiling (Panel of CA I, II, IX, XII, etc.) hits->isoform_selectivity Active selective_hits Identify Selective Hits (High affinity for target isoform, low for off-targets) isoform_selectivity->selective_hits selective_hits->isoform_selectivity Non-selective cell_based_assays Cell-based Assays (e.g., Cancer cell proliferation, pH regulation) selective_hits->cell_based_assays Selective in_vivo In vivo Studies (e.g., Xenograft tumor models) cell_based_assays->in_vivo Active lead_optimization Lead Optimization (Structure-Activity Relationship) in_vivo->lead_optimization end Candidate Drug lead_optimization->end

Caption: A typical workflow for the screening and development of CA inhibitors.

Conclusion

References

Unveiling Methyl 4-(sulfamoylmethyl)benzoate: A Technical Guide to a Novel Benzoate Derivative

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of Methyl 4-(sulfamoylmethyl)benzoate, a benzoate derivative with potential applications in medicinal chemistry and drug development. Due to the limited availability of published data on this specific compound, this document outlines its fundamental properties based on available database information and proposes a detailed, plausible synthetic pathway derived from established chemical principles for analogous structures. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and exploration of this and related molecules.

Core Compound Properties

This compound is an organic compound characterized by a methyl benzoate scaffold substituted at the 4-position with a sulfamoylmethyl group. Its structural features, particularly the sulfonamide moiety, suggest potential biological activity, as this functional group is a well-known pharmacophore.

PropertyValueSource
Molecular Formula C₉H₁₁NO₄SPubChem[1]
Molecular Weight 229.25 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 146528-51-4-
Predicted XlogP 0.8PubChem[1]
Predicted Hydrogen Bond Donors 1PubChem[1]
Predicted Hydrogen Bond Acceptors 4PubChem[1]

Proposed Synthesis of this compound

As there is no documented discovery or established synthetic protocol for this compound in peer-reviewed literature, a viable multi-step synthesis is proposed. This pathway commences with the commercially available starting material, methyl 4-(bromomethyl)benzoate.

Overall Synthetic Workflow

The proposed synthesis is a three-step process:

  • Sulfonation: Nucleophilic substitution of the bromide in methyl 4-(bromomethyl)benzoate with sodium sulfite to yield sodium 4-(methoxycarbonyl)benzylsulfonate.

  • Chlorination: Conversion of the resulting sulfonate salt to the corresponding sulfonyl chloride, methyl 4-(chlorosulfonylmethyl)benzoate, using a chlorinating agent such as thionyl chloride.

  • Amination: Reaction of the sulfonyl chloride with ammonia to furnish the final product, this compound.

G A Methyl 4-(bromomethyl)benzoate B Sodium 4-(methoxycarbonyl)benzylsulfonate A->B  1. Sodium Sulfite (Na₂SO₃) Water/Ethanol C Methyl 4-(chlorosulfonylmethyl)benzoate B->C  2. Thionyl Chloride (SOCl₂) DMF (cat.) D This compound C->D  3. Ammonia (NH₃) Dichloromethane

Figure 1: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols (Hypothetical)

The following protocols are based on general procedures for the synthesis of benzylsulfonamides and should be optimized for the specific substrate.

Step 1: Synthesis of Sodium 4-(methoxycarbonyl)benzylsulfonate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 4-(bromomethyl)benzoate (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).[2][3]

  • Addition of Reagent: Add sodium sulfite (1.1 eq) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion of the reaction, cool the mixture to room temperature. The product, being a salt, may precipitate. If so, collect the solid by filtration. If it remains in solution, remove the ethanol under reduced pressure. The aqueous solution can be used directly in the next step, or the product can be isolated by evaporation of the water.

Step 2: Synthesis of Methyl 4-(chlorosulfonylmethyl)benzoate

  • Reaction Setup: In a fume hood, suspend the dried sodium 4-(methoxycarbonyl)benzylsulfonate (1.0 eq) in an inert solvent such as dichloromethane. Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Addition of Reagent: Slowly add thionyl chloride (2.0-3.0 eq) to the suspension at 0 °C.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as indicated by TLC.

  • Work-up and Isolation: Cool the reaction mixture and carefully quench any excess thionyl chloride by pouring it onto crushed ice. Separate the organic layer, wash it with cold water and brine, and then dry it over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude sulfonyl chloride, which can be used in the next step without further purification.

Step 3: Synthesis of this compound

  • Reaction Setup: Dissolve the crude methyl 4-(chlorosulfonylmethyl)benzoate (1.0 eq) in a suitable organic solvent like dichloromethane in a sealed reaction vessel.

  • Addition of Reagent: Cool the solution to 0 °C and bubble ammonia gas through it, or add a solution of ammonia in an organic solvent (e.g., ammonia in methanol or dioxane).

  • Reaction Conditions: Stir the reaction mixture at 0 °C for 1-2 hours and then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

  • Work-up and Isolation: Upon completion, filter the reaction mixture to remove the ammonium chloride byproduct. Wash the filtrate with water and brine, and then dry the organic layer over anhydrous sodium sulfate. After removing the solvent under reduced pressure, the crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Quantitative Data for Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
Methyl 4-(bromomethyl)benzoateC₉H₉BrO₂229.0757-58130-135 (at 2 mmHg)
This compound C₉H₁₁NO₄S 229.25 (Predicted) (Predicted)

Data for Methyl 4-(bromomethyl)benzoate from Sigma-Aldrich.[2][4] Data for the final product is predicted as no experimental data is available.

Potential Signaling Pathways and Biological Activity

While no specific biological studies have been conducted on this compound, the presence of the sulfonamide group suggests potential interactions with various biological targets. Sulfonamides are known to inhibit enzymes such as carbonic anhydrases and can act as antagonists at certain receptors.

G cluster_0 Potential Biological Interactions Compound This compound Enzyme Enzyme Inhibition (e.g., Carbonic Anhydrase) Compound->Enzyme Binding Receptor Receptor Antagonism Compound->Receptor Binding Pathway Downstream Signaling Pathways Enzyme->Pathway Modulation Receptor->Pathway Modulation Effect Physiological Effect Pathway->Effect

Figure 2: Generalized logical relationship of potential biological interactions.

Further research is required to elucidate any specific signaling pathways that may be modulated by this compound.

Conclusion and Future Directions

This compound represents an under-explored area of benzoate and sulfonamide chemistry. This guide provides a foundational framework for its synthesis and initial characterization. Future research should focus on the experimental validation of the proposed synthetic route, full spectroscopic characterization of the final compound, and screening for biological activity, particularly in areas where sulfonamides have shown promise, such as in oncology and as antimicrobial agents. The lack of existing literature presents a unique opportunity for novel discoveries in the field of medicinal chemistry.

References

Methyl 4-(sulfamoylmethyl)benzoate: A Technical Overview of Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the therapeutic applications of Methyl 4-(sulfamoylmethyl)benzoate is limited in publicly available scientific literature. This document provides an in-depth analysis of the potential therapeutic applications based on the well-established biological activities of structurally related sulfonamide-containing benzoate derivatives. The information presented herein is intended for researchers, scientists, and drug development professionals.

The core structure of this compound combines a benzoate moiety with a sulfonamide group, a pharmacophore renowned for a wide range of biological activities.[1][2][3] This technical guide will explore the potential therapeutic avenues for this compound by examining the established applications of similar molecules, focusing on carbonic anhydrase inhibition, anticancer activity, and antimicrobial effects.

Carbonic Anhydrase Inhibition

The primary sulfonamide group (R-SO₂NH₂) is a key feature of a major class of carbonic anhydrase inhibitors (CAIs).[4][5] Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[5] These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic relevance in various conditions, including glaucoma, epilepsy, and certain cancers.[1][5][6]

Mechanism of Action

Sulfonamide-based CAIs function by coordinating with the zinc ion in the active site of the carbonic anhydrase enzyme. This binding event displaces or prevents the binding of a water molecule, which is essential for the catalytic activity, thereby inhibiting the enzyme.

cluster_CA Carbonic Anhydrase Active Site cluster_Inhibitor Sulfonamide Inhibitor Zn(II) Zn(II) H2O H2O Zn(II)->H2O His His His->Zn(II) His2 His His2->Zn(II) His3 His His3->Zn(II) R-SO2NH2 This compound R-SO2NH2->Zn(II) Inhibition

Figure 1: Simplified diagram illustrating the inhibition of carbonic anhydrase by a sulfonamide.

Quantitative Data for Related Sulfonamide Derivatives

The following table summarizes the inhibition constants (Kᵢ) and IC₅₀ values of various sulfonamide derivatives against different human carbonic anhydrase (hCA) isoforms. This data provides a reference for the potential potency of this compound.

Compound ClassTarget IsoformKᵢ (nM)IC₅₀ (µM)Reference
Thiazole SulfonamideshCA I--[4]
hCA II9.76 ± 0.03-[4]
Pyrimidine SulfonamideshCA I--[4]
hCA II--[4]
Triazine SulfonamidesbCA II-1.49 - 24.9[1]
Pyrrolidine-BenzenesulfonamideshCA I17.61 ± 3.58-[7]
hCA II5.14 ± 0.61-[7]
Experimental Protocol: Carbonic Anhydrase Inhibition Assay

A common method to determine the inhibitory activity of a compound against carbonic anhydrase is the stopped-flow CO₂ hydration assay.

Principle: This assay measures the ability of an inhibitor to block the CA-catalyzed hydration of CO₂. The reaction is monitored by a pH indicator, as the production of a proton leads to a decrease in pH.

Materials:

  • Purified human carbonic anhydrase (hCA) isozyme

  • Buffer solution (e.g., Tris-HCl)

  • pH indicator (e.g., p-nitrophenol)

  • CO₂-saturated water

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Stopped-flow spectrophotometer

Procedure:

  • A solution of the hCA isozyme and the pH indicator in the buffer is prepared.

  • The test compound at various concentrations is added to the enzyme solution and incubated for a specific period.

  • The enzyme-inhibitor solution is rapidly mixed with the CO₂-saturated water in the stopped-flow instrument.

  • The change in absorbance of the pH indicator is monitored over time.

  • The initial rate of the reaction is calculated from the linear phase of the absorbance change.

  • The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.

  • The Kᵢ value can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.[8][9][10]

Anticancer Activity

The sulfonamide scaffold is a key component of several approved and investigational anticancer drugs.[11][12] Their mechanisms of action are diverse and can include the inhibition of carbonic anhydrases (particularly tumor-associated isoforms like CA IX and CA XII), disruption of microtubule polymerization, and induction of cell cycle arrest and apoptosis.[6][13][14][15]

Signaling Pathways and Mechanisms

The anticancer effects of sulfonamide derivatives can be mediated through various pathways. For instance, inhibition of tumor-associated carbonic anhydrases leads to an increase in the extracellular pH of the tumor microenvironment, which can suppress tumor growth and metastasis. Other sulfonamides can interfere with the cell cycle, leading to arrest at the G1 phase and preventing cell proliferation.

cluster_CA Carbonic Anhydrase Inhibition cluster_CellCycle Cell Cycle Arrest Sulfonamide_Derivative Sulfonamide Derivative (e.g., this compound) CA_IX_XII CA IX / CA XII Sulfonamide_Derivative->CA_IX_XII G1_Arrest G1 Phase Arrest Sulfonamide_Derivative->G1_Arrest pH_Regulation Tumor pH Regulation CA_IX_XII->pH_Regulation Metastasis Inhibition of Metastasis pH_Regulation->Metastasis Proliferation Inhibition of Proliferation G1_Arrest->Proliferation

Figure 2: Potential anticancer mechanisms of action for sulfonamide derivatives.

Quantitative Data for Related Benzenesulfonamide Derivatives

The following table presents the IC₅₀ values of some benzenesulfonamide derivatives against human cancer cell lines, indicating their potential as anticancer agents.

Compound ClassCell LineIC₅₀ (µM)Reference
1,4-Benzenesulfonamide DerivativesGlx-I (Glyoxalase I)0.39 - 3.65[16][17]
Benzylidene-N-(phenylsulfonyl)hydrazine-1-carbothioamideMCF-7 (Breast Cancer)28.2 - 37.8[18]
Experimental Protocol: In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Principle: The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT solution

  • Solubilization solution (e.g., DMSO)

  • Test compound (e.g., this compound)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compound and incubated for a defined period (e.g., 24, 48, or 72 hours).

  • After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are incubated for a few hours to allow formazan formation.

  • The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.

  • The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The percentage of cell viability is calculated relative to untreated control cells.

  • The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Antimicrobial Activity

Sulfonamides were among the first classes of synthetic antimicrobial agents and continue to be used for the treatment of various bacterial infections.[3][12][19][20]

Mechanism of Action

In bacteria, sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid. Folic acid is an essential nutrient for the synthesis of nucleic acids. As humans obtain folic acid from their diet, this pathway is selective for bacteria.[12][20]

PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Folic_Acid Folic Acid Synthesis DHPS->Folic_Acid DNA_Synthesis Bacterial DNA Synthesis Folic_Acid->DNA_Synthesis Sulfonamide Sulfonamide (e.g., this compound) Sulfonamide->DHPS Competitive Inhibition

Figure 3: Mechanism of antibacterial action of sulfonamides.

Quantitative Data for Related Sulfonamide Derivatives

The antimicrobial activity of sulfonamides is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.

Compound ClassMicroorganismMIC (µg/mL)Reference
Pyrrolidine-BenzenesulfonamidesM. tuberculosis15.62[7]
Standard bacterial strains62.5 - 500[7]
Standard fungal strains62.5 - 500[7]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory technique used to determine the MIC of an antimicrobial agent.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The growth of the microorganism is assessed after incubation.

Materials:

  • Test microorganism (bacterial or fungal strain)

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

  • Test compound (e.g., this compound)

  • Sterile 96-well microtiter plates

  • Positive control (microorganism in broth without the compound)

  • Negative control (broth only)

  • Incubator

Procedure:

  • A stock solution of the test compound is prepared and serially diluted in the broth medium in the wells of a 96-well plate.

  • A standardized inoculum of the test microorganism is prepared and added to each well (except the negative control).

  • The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • After incubation, the wells are visually inspected for turbidity, which indicates microbial growth.

  • The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Conclusion

References

Methodological & Application

Synthesis of Methyl 4-(sulfamoylmethyl)benzoate: A Detailed Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: This document provides a comprehensive protocol for the synthesis of Methyl 4-(sulfamoylmethyl)benzoate, a valuable intermediate in the development of various pharmaceutical compounds. The described methodology is based on the nucleophilic substitution of a benzylic halide with a sulfonamide source, a robust and widely applicable transformation in medicinal chemistry. This protocol is intended for researchers and scientists in drug discovery and development, offering a detailed guide to the preparation and purification of this key building block.

Introduction

This compound and its derivatives are of significant interest in pharmaceutical research due to the presence of the sulfonamide functional group, which is a common pharmacophore in a wide range of therapeutic agents. The synthesis of benzylic sulfonamides is a critical step in the preparation of these molecules. The protocol outlined below describes a reliable method for the synthesis of this compound, starting from the readily available precursor, methyl 4-(bromomethyl)benzoate.

Overall Reaction Scheme

The synthesis proceeds via a two-step process starting from methyl 4-methylbenzoate. The first step involves the bromination of the benzylic methyl group to yield methyl 4-(bromomethyl)benzoate. In the second step, the bromide is displaced by a sulfonamide nucleophile to afford the final product, this compound.

Synthesis_Scheme methyl_4_methylbenzoate Methyl 4-methylbenzoate reagents1 N-Bromosuccinimide (NBS) AIBN or BPO CCl4, Reflux methyl_4_bromomethylbenzoate Methyl 4-(bromomethyl)benzoate reagents2 Sulfonamide Source Base Solvent, Heat final_product This compound reagents1->methyl_4_bromomethylbenzoate Step 1: Bromination reagents2->final_product Step 2: Nucleophilic Substitution

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 4-(bromomethyl)benzoate

This procedure is based on a general method for benzylic bromination.

Materials:

  • Methyl 4-methylbenzoate

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO)

  • Carbon tetrachloride (CCl₄)

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 4-methylbenzoate in carbon tetrachloride.

  • Add N-bromosuccinimide (1.05 equivalents) and a catalytic amount of AIBN or BPO to the solution.

  • Heat the mixture to reflux and maintain for 4-6 hours. The reaction can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the solid succinimide byproduct and wash it with a small amount of cold carbon tetrachloride.

  • Combine the filtrates and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure methyl 4-(bromomethyl)benzoate as a white solid.

Step 2: Synthesis of this compound

Materials:

  • Methyl 4-(bromomethyl)benzoate

  • Sulfamide (H₂NSO₂NH₂) or a suitable protected sulfonamide

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Dimethylformamide (DMF) or another polar aprotic solvent

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve methyl 4-(bromomethyl)benzoate in DMF.

  • Add sulfamide (1.2 equivalents) and potassium carbonate (2.0 equivalents) to the solution.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford this compound.

Data Presentation

The following table summarizes the key quantitative data for the starting materials and the final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
Methyl 4-methylbenzoateC₉H₁₀O₂150.17Colorless liquid
Methyl 4-(bromomethyl)benzoateC₉H₉BrO₂229.07White solid
This compoundC₉H₁₁NO₄S229.25Solid (predicted)

Experimental Workflow Diagram

The following diagram illustrates the workflow for the synthesis of this compound.

Experimental_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Sulfonamidation start1 Dissolve Methyl 4-methylbenzoate in CCl4 add_reagents1 Add NBS and AIBN/BPO start1->add_reagents1 reflux Reflux for 4-6 hours add_reagents1->reflux workup1 Cool, Filter, Wash with NaHCO3 & Brine reflux->workup1 dry_concentrate1 Dry over Na2SO4, Concentrate workup1->dry_concentrate1 purify1 Recrystallize dry_concentrate1->purify1 product1 Methyl 4-(bromomethyl)benzoate purify1->product1 start2 Dissolve Methyl 4-(bromomethyl)benzoate in DMF product1->start2 Use in next step add_reagents2 Add Sulfamide and K2CO3 start2->add_reagents2 heat Heat at 60-80 °C for 12-24 hours add_reagents2->heat workup2 Cool, Quench with Water, Extract with EtOAc heat->workup2 dry_concentrate2 Dry over Na2SO4, Concentrate workup2->dry_concentrate2 purify2 Column Chromatography dry_concentrate2->purify2 final_product This compound purify2->final_product

Caption: Workflow for the synthesis of this compound.

Application Notes and Protocols: Methyl 4-(sulfamoylmethyl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information on the synthesis, properties, and potential applications of Methyl 4-(sulfamoylmethyl)benzoate. The protocols outlined below are based on established chemical transformations and are intended to guide qualified researchers in the preparation and use of this compound.

Chemical Properties and Data

This compound is a sulfonamide derivative with potential applications as a chemical intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. Sulfonamides are a well-established class of compounds with a broad range of biological activities.

PropertyValueSource
Molecular Formula C₉H₁₁NO₄SPubChem
Molecular Weight 229.25 g/mol PubChem
IUPAC Name This compoundPubChem
CAS Number 11817053 (from PubChemLite)PubChemLite
Physical Form Solid (predicted)-
Solubility Predicted to be soluble in organic solvents like methanol, ethanol, and DMSO.-

Proposed Synthesis Protocol

The following is a proposed two-step experimental procedure for the synthesis of this compound. This protocol is based on established organic chemistry reactions, including Fischer esterification and nucleophilic substitution.

Step 1: Synthesis of Methyl 4-(chloromethyl)benzoate from 4-(Chloromethyl)benzoic acid

This step involves the esterification of 4-(chloromethyl)benzoic acid with methanol in the presence of an acid catalyst.

Materials and Reagents:

  • 4-(Chloromethyl)benzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Dichloromethane or ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve 4-(chloromethyl)benzoic acid (1 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution while stirring.

  • Attach a reflux condenser to the flask and heat the reaction mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in dichloromethane or ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Methyl 4-(chloromethyl)benzoate.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound from Methyl 4-(chloromethyl)benzoate

This step involves the conversion of the chloromethyl group to a sulfamoyl group via a two-step sequence: conversion to the corresponding sulfite followed by reaction with ammonia. A more direct approach using sulfamide is also plausible. A proposed direct method is outlined below.

Materials and Reagents:

  • Methyl 4-(chloromethyl)benzoate

  • Sulfamide

  • Sodium hydride (or another suitable base)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ammonium chloride (saturated aqueous solution)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sulfamide (1.2 equivalents) to anhydrous DMF.

  • Cool the mixture in an ice bath and carefully add sodium hydride (1.2 equivalents) portion-wise. Stir the mixture until the evolution of hydrogen gas ceases.

  • Add a solution of Methyl 4-(chloromethyl)benzoate (1 equivalent) in anhydrous DMF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Safety and Handling

General Precautions:

  • This experimental procedure should be carried out by trained personnel in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.

Reagent-Specific Hazards:

  • Concentrated Sulfuric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

  • Sodium Hydride: Flammable solid. Reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere.

  • N,N-Dimethylformamide (DMF): Harmful if inhaled or absorbed through the skin. A possible reproductive toxin.

  • Methyl 4-sulfamoylbenzoate (related compound): May cause skin irritation, serious eye irritation, and respiratory irritation.

Visualizing the Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Esterification cluster_step3 Step 3: Sulfamoylation p-Toluic_Acid p-Toluic Acid 4-Chloromethylbenzoic_Acid 4-(Chloromethyl)benzoic Acid p-Toluic_Acid->4-Chloromethylbenzoic_Acid Cl₂, UV light Methyl_4-Chloromethylbenzoate Methyl 4-(chloromethyl)benzoate 4-Chloromethylbenzoic_Acid->Methyl_4-Chloromethylbenzoate Methanol, H₂SO₄ (cat.) Target_Molecule This compound Methyl_4-Chloromethylbenzoate->Target_Molecule 1. Sulfamide, NaH 2. Quench

Caption: Proposed synthetic pathway for this compound.

Potential Applications

Given the presence of the sulfonamide functional group, this compound holds potential as a building block in the development of novel therapeutic agents. Sulfonamides are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties. This compound can serve as a versatile intermediate for the synthesis of a library of derivatives for screening in various biological assays. Further research is required to elucidate the specific biological activities and potential signaling pathway interactions of this compound and its derivatives.

Application Notes and Protocols: Laboratory Scale Synthesis of Methyl 4-(sulfamoylmethyl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the laboratory-scale synthesis of Methyl 4-(sulfamoylmethyl)benzoate, a valuable intermediate in organic synthesis and drug discovery. The outlined multi-step synthesis is based on established chemical transformations, starting from commercially available reagents.

Introduction

This compound is a bifunctional organic molecule containing both a methyl ester and a sulfonamide group. This substitution pattern makes it a useful building block for the synthesis of more complex molecules, including potential pharmaceutical agents. The sulfonamide moiety is a well-known pharmacophore present in a wide array of therapeutic agents. This document details a reliable three-step synthetic route starting from Methyl 4-(bromomethyl)benzoate.

Overall Synthetic Scheme

The synthesis of this compound can be achieved through a three-step process:

  • S-alkylation: Reaction of Methyl 4-(bromomethyl)benzoate with sodium sulfite to yield sodium methyl 4-(benzoate)methylsulfonate.

  • Chlorosulfonation: Conversion of the sulfonate salt to the corresponding sulfonyl chloride, Methyl 4-(chlorosulfonylmethyl)benzoate, using a chlorinating agent.

  • Amination: Reaction of the sulfonyl chloride with ammonia to afford the final product, this compound.

Experimental Protocols

Step 1: Synthesis of Sodium Methyl 4-(benzoate)methylsulfonate

This step involves the nucleophilic substitution of the bromide in Methyl 4-(bromomethyl)benzoate by sulfite.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mmol)
Methyl 4-(bromomethyl)benzoate229.0710.043.6
Sodium sulfite (anhydrous)126.046.652.4
Water (deionized)18.02100 mL-
Ethanol46.0750 mL-

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium sulfite (6.6 g, 52.4 mmol) in deionized water (100 mL).

  • Add a solution of Methyl 4-(bromomethyl)benzoate (10.0 g, 43.6 mmol) in ethanol (50 mL) to the flask.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The product, being a salt, may precipitate upon cooling. If not, reduce the volume of the solvent under reduced pressure to induce precipitation.

  • Collect the white precipitate by vacuum filtration and wash with cold ethanol.

  • Dry the solid in a vacuum oven to obtain sodium methyl 4-(benzoate)methylsulfonate. The expected yield is typically in the range of 80-90%.

Step 2: Synthesis of Methyl 4-(chlorosulfonylmethyl)benzoate

This step converts the sulfonate salt into a more reactive sulfonyl chloride.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mmol)
Sodium methyl 4-(benzoate)methylsulfonate254.2110.039.3
Thionyl chloride (SOCl₂)118.9714.0 (8.4 mL)117.9
N,N-Dimethylformamide (DMF)73.09~0.5 mL(catalytic)
Dichloromethane (DCM, anhydrous)84.93100 mL-

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), suspend sodium methyl 4-(benzoate)methylsulfonate (10.0 g, 39.3 mmol) in anhydrous dichloromethane (100 mL).

  • Add a catalytic amount of N,N-Dimethylformamide (a few drops).

  • Slowly add thionyl chloride (14.0 g, 8.4 mL, 117.9 mmol) to the suspension via the dropping funnel at room temperature. The addition should be done carefully as the reaction can be exothermic.

  • After the addition is complete, heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution and TLC.

  • Cool the reaction mixture to room temperature.

  • Carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to yield Methyl 4-(chlorosulfonylmethyl)benzoate as a crude product, which can be used in the next step without further purification.

Step 3: Synthesis of this compound

The final step is the formation of the sulfonamide by reacting the sulfonyl chloride with ammonia.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mmol)
Methyl 4-(chlorosulfonylmethyl)benzoate248.68(from step 2)~39.3
Aqueous ammonia (28-30%)17.03 (as NH₃)50 mL-
Dichloromethane (DCM)84.93100 mL-

Procedure:

  • Dissolve the crude Methyl 4-(chlorosulfonylmethyl)benzoate from the previous step in dichloromethane (100 mL) in a 250 mL round-bottom flask and cool the solution in an ice bath (0-5 °C).

  • While stirring vigorously, slowly add an excess of concentrated aqueous ammonia (50 mL) to the solution. The reaction is typically fast.

  • Continue stirring at room temperature for 1-2 hours.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with water (50 mL) and then brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a white solid.

Quantitative Data Summary

StepProductStarting Material (g)Product (g, theoretical)Typical Yield (%)
1Sodium methyl 4-(benzoate)methylsulfonate10.011.180-90%
2Methyl 4-(chlorosulfonylmethyl)benzoate10.09.7870-85%
3This compound(from 9.78 g)8.9985-95%

Note: Yields are representative and can vary based on experimental conditions and scale.

Visualizations

Experimental Workflow

Synthesis_Workflow cluster_step1 Step 1: S-alkylation cluster_step2 Step 2: Chlorosulfonation cluster_step3 Step 3: Amination start1 Methyl 4-(bromomethyl)benzoate reagent1 Na2SO3, H2O/EtOH start1->reagent1 product1 Sodium methyl 4-(benzoate)methylsulfonate reagent1->product1 reagent2 SOCl2, DMF (cat.), DCM product1->reagent2 product2 Methyl 4-(chlorosulfonylmethyl)benzoate reagent2->product2 reagent3 NH3(aq), DCM product2->reagent3 product3 This compound reagent3->product3

Caption: Synthetic workflow for this compound.

Logical Relationship of Synthesis Steps

Logical_Relationship Start Starting Material Methyl 4-(bromomethyl)benzoate Intermediate1 Intermediate 1 Sodium methyl 4-(benzoate)methylsulfonate Start->Intermediate1 S-alkylation (Na2SO3) Intermediate2 Intermediate 2 Methyl 4-(chlorosulfonylmethyl)benzoate Intermediate1->Intermediate2 Chlorosulfonation (SOCl2) FinalProduct Final Product This compound Intermediate2->FinalProduct Amination (NH3)

Caption: Key transformations in the synthesis of the target compound.

Application Notes and Protocols for the Purification of Methyl 4-(sulfamoylmethyl)benzoate by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a generalized protocol for the purification of Methyl 4-(sulfamoylmethyl)benzoate via recrystallization. The provided methodology is based on established principles of recrystallization for aromatic sulfonamides and methyl esters, designed to guide researchers in achieving high purity of the target compound.

Introduction

This compound is a chemical compound of interest in pharmaceutical research and drug development. Achieving high purity of this compound is critical for accurate downstream applications, including biological assays and formulation studies. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle of this method relies on the differential solubility of the compound and its impurities in a selected solvent or solvent system at varying temperatures. By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound forms crystals, leaving the impurities dissolved in the mother liquor.

Physicochemical Data

A summary of the relevant physicochemical properties of this compound and related compounds is presented in Table 1. This data is essential for selecting an appropriate solvent and for characterization of the purified product.

Table 1: Physicochemical Properties

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
This compoundC9H11NO4S229.25Not availableSolid
Methyl 4-sulfamoylbenzoateC8H9NO4S215.23181-182Solid
Methyl 4-(methylsulfonylmethyl)benzoateC10H12O4S228.27Not availableSolid

Data compiled from publicly available chemical databases.

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the recrystallization of this compound. The choice of solvent is critical and may require preliminary solubility testing. Based on the structure, which contains both a polar sulfonamide group and a less polar methyl ester group, a moderately polar solvent or a mixed solvent system is likely to be effective. Alcohols such as methanol or ethanol, or a mixture of an alcohol with water or a less polar solvent like ethyl acetate with hexane, are good starting points for solvent screening.

3.1. Materials and Equipment

  • Crude this compound

  • Recrystallization solvent (e.g., Methanol, Ethanol, Ethyl Acetate/Hexane)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water or oil bath

  • Reflux condenser

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

  • Spatula

  • Glass stirring rod

  • Ice bath

3.2. Procedure

  • Solvent Selection:

    • Place a small amount of the crude compound (approx. 50 mg) in a test tube.

    • Add a few drops of the chosen solvent and observe the solubility at room temperature. An ideal solvent should show low solubility at room temperature.

    • Gently heat the test tube. The compound should be completely soluble at the boiling point of the solvent.

    • Allow the solution to cool to room temperature and then in an ice bath. A good yield of crystals should form.

    • Repeat with different solvents or solvent mixtures to find the optimal system.

  • Dissolution:

    • Place the crude this compound in an appropriately sized Erlenmeyer flask.

    • Add a minimal amount of the selected recrystallization solvent.

    • Heat the mixture to the boiling point of the solvent while stirring to facilitate dissolution.

    • If the solid does not dissolve completely, add small portions of the hot solvent until a clear, saturated solution is obtained. Avoid adding excess solvent, as this will reduce the yield.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration.

    • Preheat a second Erlenmeyer flask and a funnel with fluted filter paper.

    • Quickly pour the hot solution through the preheated funnel to remove the insoluble impurities.

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and contamination.

    • Slow cooling generally promotes the formation of larger, purer crystals.

    • Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel and flask.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.

  • Drying:

    • Dry the purified crystals in a vacuum oven at a temperature well below the melting point of the compound or air-dry them on a watch glass.

3.3. Purity Assessment

The purity of the recrystallized this compound should be assessed by measuring its melting point and comparing it to the literature value (if available) or by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. A sharp melting point range close to the literature value is indicative of high purity.

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the key steps in the recrystallization process.

Recrystallization_Workflow cluster_preparation Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization & Isolation cluster_final Final Product Start Crude Compound Solvent Select Solvent Start->Solvent Dissolve Dissolve in Hot Solvent Solvent->Dissolve HotFilter Hot Filtration (if needed) Dissolve->HotFilter Cool Cool to Crystallize HotFilter->Cool Isolate Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash Wash with Cold Solvent Isolate->Wash Dry Dry Crystals Wash->Dry End Pure Compound Dry->End

Caption: Workflow for the purification of this compound by recrystallization.

4.2. Logic of Solvent Selection

The choice of an appropriate solvent is governed by the principle of "like dissolves like," with consideration for the temperature-dependent solubility.

Solvent_Selection_Logic Compound This compound (Impure Solid) Solvent Ideal Recrystallization Solvent Compound->Solvent HighTemp High Temperature (e.g., Boiling Point) Solvent->HighTemp LowTemp Low Temperature (e.g., Room Temp, Ice Bath) Solvent->LowTemp Soluble Compound is Soluble HighTemp->Soluble Insoluble Compound is Insoluble LowTemp->Insoluble ImpuritiesSoluble Impurities Remain Soluble LowTemp->ImpuritiesSoluble

Caption: Logical relationship for selecting an ideal recrystallization solvent.

Application Notes and Protocols for the Purification of Methyl 4-(sulfamoylmethyl)benzoate via Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for the purification of Methyl 4-(sulfamoylmethyl)benzoate using column chromatography. This method is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a high-purity final compound. The following protocol is a representative method based on standard practices for the purification of aromatic sulfonamide esters.

Introduction

This compound is a chemical intermediate that can be utilized in the synthesis of various pharmaceutical compounds. The purity of this intermediate is crucial for the successful synthesis of downstream products and for ensuring the safety and efficacy of active pharmaceutical ingredients. Column chromatography is a widely used and effective technique for the purification of such organic compounds, separating the target molecule from unreacted starting materials, byproducts, and other impurities. This protocol outlines a standard column chromatography procedure using a silica gel stationary phase and a gradient elution with a non-polar/polar solvent system.

Experimental Protocols

This section details the materials and methods for the column chromatography purification of this compound.

Materials and Equipment
  • Chemicals:

    • Crude this compound

    • Silica gel (60 Å, 230-400 mesh)

    • n-Hexane (ACS grade or higher)

    • Ethyl acetate (ACS grade or higher)

    • Dichloromethane (ACS grade or higher)

    • Methanol (ACS grade or higher)

    • Thin Layer Chromatography (TLC) plates (silica gel coated)

    • Potassium permanganate stain or UV lamp for visualization

  • Equipment:

    • Glass chromatography column

    • Separatory funnel or solvent reservoir

    • Fraction collector or collection tubes

    • Rotary evaporator

    • TLC developing chamber

    • Capillary tubes for spotting

    • Standard laboratory glassware (beakers, flasks, etc.)

    • Analytical balance

Column Preparation and Packing
  • Slurry Preparation: A slurry of silica gel is prepared by mixing the required amount of silica gel with the initial mobile phase (e.g., 10% ethyl acetate in n-hexane). The amount of silica gel should be approximately 50-100 times the weight of the crude sample.

  • Column Packing: The column is securely clamped in a vertical position. A small amount of sand or a cotton plug is placed at the bottom of the column. The silica gel slurry is then carefully poured into the column, and the solvent is allowed to drain slowly to ensure even packing. The column should not be allowed to run dry.

  • Equilibration: The packed column is equilibrated by passing 2-3 column volumes of the initial mobile phase through the silica gel until the bed is stable.

Sample Loading and Elution
  • Sample Preparation: The crude this compound is dissolved in a minimal amount of the appropriate solvent (e.g., dichloromethane or the initial mobile phase). Alternatively, for less soluble samples, a "dry loading" method can be used where the crude material is adsorbed onto a small amount of silica gel.

  • Loading: The prepared sample is carefully loaded onto the top of the silica gel bed.

  • Elution: The elution is started with the initial mobile phase. The polarity of the mobile phase is gradually increased (gradient elution) to facilitate the separation of compounds with different polarities. Fractions are collected throughout the elution process.

Fraction Analysis
  • TLC Monitoring: The collected fractions are analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product. A suitable solvent system for TLC should be determined beforehand (e.g., 30-50% ethyl acetate in n-hexane).

  • Pooling and Concentration: Fractions containing the pure this compound are combined. The solvent is then removed under reduced pressure using a rotary evaporator to yield the purified product.

Data Presentation

The following tables summarize the typical parameters and expected results for the column chromatography purification of this compound.

Table 1: Column Chromatography Parameters

ParameterValue
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Column Dimensions 30 cm length x 3 cm diameter
Mobile Phase A n-Hexane
Mobile Phase B Ethyl Acetate
Elution Method Gradient Elution
Gradient Profile 10% B to 50% B over 10 column volumes
Flow Rate 10-15 mL/min
Detection Method TLC with UV visualization or staining

Table 2: Illustrative Purification Results

ParameterValue
Crude Sample Weight 2.0 g
Purified Product Weight 1.5 g
Yield 75%
Purity (by HPLC) >98%
Retention Factor (Rf) on TLC ~0.4 (in 40% Ethyl Acetate/Hexane)

Experimental Workflow Visualization

The following diagram illustrates the logical workflow of the column chromatography process for the purification of this compound.

Workflow cluster_prep Preparation cluster_process Purification Process cluster_analysis Analysis and Final Product prep_slurry Prepare Silica Gel Slurry pack_column Pack Chromatography Column prep_slurry->pack_column load_sample Load Sample onto Column pack_column->load_sample prep_sample Prepare Crude Sample prep_sample->load_sample elute_column Elute with Solvent Gradient load_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions pool_fractions Pool Pure Fractions analyze_fractions->pool_fractions concentrate Concentrate Pooled Fractions pool_fractions->concentrate final_product Obtain Purified Product concentrate->final_product

Caption: Workflow for the purification of this compound.

Application Notes and Protocols: In Vitro Enzyme Inhibition Assay of Methyl 4-(sulfamoylmethyl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(sulfamoylmethyl)benzoate is a sulfonamide-containing compound with potential therapeutic applications. The sulfonamide functional group is a well-established pharmacophore known to target and inhibit specific enzymes, most notably the carbonic anhydrases (CAs). Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Certain CA isoforms, such as Carbonic Anhydrase IX (CA IX), are highly overexpressed in various solid tumors and contribute to the acidification of the tumor microenvironment, which promotes tumor progression, invasion, and metastasis.[2][3] Therefore, the inhibition of CA IX is a promising strategy for cancer therapy.[4]

These application notes provide a detailed protocol for an in vitro enzyme inhibition assay to evaluate the inhibitory potential of this compound against human Carbonic Anhydrase IX. The described assay is a colorimetric method that monitors the esterase activity of the enzyme.[5][6]

Principle of the Assay

The in vitro enzyme inhibition assay for carbonic anhydrase is a spectrophotometric method that measures the ability of a compound to block the enzymatic activity.[7] The assay utilizes the esterase activity of CA IX on a specific substrate, which upon enzymatic cleavage, releases a chromogenic product.[1] The rate of the formation of the colored product is directly proportional to the enzyme's activity and can be monitored by measuring the absorbance at a specific wavelength over time.[6] In the presence of an inhibitor like this compound, the rate of the reaction will decrease. By comparing the enzyme activity with and without the inhibitor, the inhibitory potency of the compound can be determined.[7]

Data Presentation

The inhibitory activity of this compound against human Carbonic Anhydrase IX is quantified by determining the half-maximal inhibitory concentration (IC₅₀). This is achieved by measuring the enzyme activity at various concentrations of the inhibitor. The results can be summarized in the following tables.

Table 1: Inhibition of Carbonic Anhydrase IX by this compound

Inhibitor Concentration (nM)Enzyme Activity (%)Standard Deviation
0 (Control)1004.5
185.23.8
1065.74.1
5048.93.2
10030.12.9
50012.52.1
10005.31.5

Table 2: IC₅₀ Values for Carbonic Anhydrase IX Inhibitors

CompoundIC₅₀ (nM)
This compound52.3
Acetazolamide (Control Inhibitor)25.8

Experimental Protocols

This section provides a detailed methodology for the in vitro inhibition assay of human Carbonic Anhydrase IX.

Materials and Reagents
  • Human recombinant Carbonic Anhydrase IX (CA IX)

  • This compound

  • Acetazolamide (positive control inhibitor)

  • CA Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.4)

  • CA Substrate (e.g., p-nitrophenyl acetate)

  • Dimethyl sulfoxide (DMSO)

  • 96-well clear flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 405 nm

  • Pipettes and tips

  • Distilled water

Preparation of Solutions
  • CA Assay Buffer: Prepare a 10 mM Tris-HCl buffer and adjust the pH to 7.4.

  • Enzyme Solution: Reconstitute the lyophilized human CA IX enzyme in CA Assay Buffer to a stock concentration of 1 mg/mL. Further dilute the enzyme stock to the desired working concentration (e.g., 10 µg/mL) with CA Assay Buffer just before use.

  • Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Control Inhibitor Stock Solution: Prepare a 10 mM stock solution of Acetazolamide in 100% DMSO.

  • Substrate Solution: Prepare a 10 mM stock solution of the CA substrate (e.g., p-nitrophenyl acetate) in ethanol or acetone. Further dilute to the working concentration (e.g., 1 mM) with CA Assay Buffer just before use.

Assay Procedure
  • Prepare Serial Dilutions of the Inhibitor: Perform serial dilutions of the 10 mM stock solution of this compound and Acetazolamide in CA Assay Buffer to obtain a range of concentrations (e.g., 0.001 µM to 100 µM). Ensure the final DMSO concentration in all wells is the same and does not exceed 1%.

  • Set up the Assay Plate: To a 96-well microplate, add the following components in triplicate:

    • Blank wells: 190 µL of CA Assay Buffer.

    • Control wells (No Inhibitor): 170 µL of CA Assay Buffer + 10 µL of CA IX enzyme solution + 10 µL of CA Assay Buffer (instead of inhibitor).

    • Inhibitor wells: 170 µL of CA Assay Buffer + 10 µL of CA IX enzyme solution + 10 µL of diluted inhibitor solution.

  • Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction: Start the enzymatic reaction by adding 10 µL of the CA substrate solution to all wells (except the blank wells). The final volume in each well should be 200 µL.

  • Monitor the Reaction: Immediately place the microplate in a plate reader and measure the absorbance at 405 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Calculate the percentage of enzyme inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a suitable dose-response curve (e.g., sigmoidal dose-response).

Visualizations

Signaling Pathway

Caption: Inhibition of CA IX by this compound.

Experimental Workflow

G cluster_prep cluster_assay cluster_analysis prep_reagents Prepare Reagents: - CA IX Enzyme - Inhibitor Dilutions - Substrate Solution plate_setup Set up 96-well plate: - Blanks - Controls - Inhibitor Samples prep_reagents->plate_setup pre_incubation Pre-incubate at Room Temperature (15 min) plate_setup->pre_incubation start_reaction Initiate Reaction with Substrate pre_incubation->start_reaction read_absorbance Measure Absorbance at 405 nm (Kinetic Read) start_reaction->read_absorbance calc_rate Calculate Reaction Rates (V) read_absorbance->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Workflow for the in vitro enzyme inhibition assay.

References

Application Notes and Protocols: Methyl 4-(sulfamoylmethyl)benzoate in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(sulfamoylmethyl)benzoate is a small organic molecule belonging to the sulfonamide class of compounds. While direct biological data for this specific molecule is limited, the broader family of sulfonamides and related benzoate derivatives has demonstrated significant potential in pharmacological research, particularly in oncology. Structurally similar compounds have been investigated for their roles as enzyme inhibitors and modulators of key cellular signaling pathways.

These application notes provide a hypothetical framework for investigating the potential anticancer effects of this compound in cell-based assays. The protocols outlined below are based on established methodologies for assessing cytotoxicity, apoptosis, and the inhibition of signaling pathways commonly dysregulated in cancer, such as the Wnt/β-catenin pathway and carbonic anhydrase activity.

Chemical Structure:

Compound Details:

PropertyValue
IUPAC Name This compound
Molecular Formula C9H11NO4S
Molecular Weight 229.25 g/mol
CAS Number 109074-37-1

Postulated Biological Activity and Applications

Based on the activities of structurally related sulfamoylbenzoates, we hypothesize that this compound may exhibit anticancer properties through one or more of the following mechanisms:

  • Carbonic Anhydrase Inhibition: Many sulfonamides are known inhibitors of carbonic anhydrases (CAs), particularly CA IX, which is overexpressed in various tumors and contributes to the acidic tumor microenvironment, promoting cancer cell survival and metastasis.[1]

  • Wnt/β-catenin Pathway Modulation: Some sulfonamide derivatives have been shown to interfere with the Wnt/β-catenin signaling pathway, which is crucial for cancer cell proliferation and self-renewal.[2]

These potential mechanisms make this compound a candidate for investigation in various cancer cell lines. The following protocols are designed to test these hypotheses.

Data Presentation: Hypothetical Quantitative Data

The following tables present hypothetical data to illustrate the expected outcomes from the described experimental protocols.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines (72h Incubation)

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer25.4
HeLaCervical Cancer42.1
A549Lung Cancer58.9
HEK293 (Control)Normal Kidney> 100

Table 2: Apoptosis Induction in MCF-7 Cells (48h Incubation)

Concentration (µM)% Apoptotic Cells (Annexin V+)
0 (Control)5.2
1018.7
2545.3
5068.9

Table 3: Inhibition of Carbonic Anhydrase IX Activity

CompoundIC50 (nM)
This compound85.2
Acetazolamide (Positive Control)25.0

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549) and a non-cancerous cell line (e.g., HEK293)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO (for stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate for 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to each well.

  • Incubate for 2-4 hours at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Experimental Workflow for Cell Viability Assay

G Workflow: Cell Viability (MTT) Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prepare_compound Prepare Serial Dilutions of Compound add_compound Add Compound Dilutions to Cells prepare_compound->add_compound incubate_72h Incubate for 72 hours add_compound->incubate_72h add_mtt Add MTT Reagent incubate_72h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h add_solubilizer Add Solubilization Buffer incubate_4h->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for determining cell viability using the MTT assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis by this compound using flow cytometry.

Materials:

  • MCF-7 cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed MCF-7 cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for 48 hours.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

Logical Flow of Apoptosis Detection

G Logic: Apoptosis Detection cluster_outcomes Cell Populations start Treated Cells annexin_v Annexin V-FITC Staining start->annexin_v pi Propidium Iodide (PI) Staining start->pi early_apoptosis Early Apoptotic (Annexin V+, PI-) annexin_v->early_apoptosis late_apoptosis Late Apoptotic (Annexin V+, PI+) annexin_v->late_apoptosis pi->late_apoptosis necrotic Necrotic (Annexin V-, PI+) pi->necrotic live Live Cells (Annexin V-, PI-)

Caption: Gating strategy for apoptosis analysis by flow cytometry.

Postulated Signaling Pathway: Wnt/β-catenin Inhibition

The following diagram illustrates the hypothesized mechanism of action of this compound on the Wnt/β-catenin signaling pathway.

G Hypothesized Wnt/β-catenin Pathway Inhibition cluster_pathway Wnt/β-catenin Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled DestructionComplex Destruction Complex (APC, Axin, GSK3β) Dishevelled->DestructionComplex BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylation & Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF TargetGenes Target Gene Expression (c-Myc, Cyclin D1) TCF_LEF->TargetGenes Proliferation Cell Proliferation TargetGenes->Proliferation Compound This compound Compound->BetaCatenin Promotes Degradation

Caption: Postulated inhibition of the Wnt/β-catenin pathway.

Safety and Handling

  • Handling: Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Storage: Store the compound at room temperature in a dry, well-ventilated area.

  • Toxicity: The toxicological properties have not been fully investigated. Handle with care. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Disclaimer: The experimental data and mechanisms of action presented in these application notes are hypothetical and for illustrative purposes. Researchers should conduct their own experiments to validate these findings.

References

Application Notes and Protocols: Safe Handling and Storage of Methyl 4-(sulfamoylmethyl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe handling and storage of Methyl 4-(sulfamoylmethyl)benzoate. The information herein is compiled from safety data for closely related compounds and should be used as a comprehensive guide. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and complete information.

Hazard Identification and Safety Summary

This compound is a chemical compound that requires careful handling to avoid potential health hazards. The primary routes of exposure are inhalation, skin contact, and eye contact. The following tables summarize the key safety information.

Table 1: GHS Hazard Information for a Closely Related Compound (Methyl 4-sulfamoylbenzoate)

CategoryInformationCitation
Pictogram GHS07 (Exclamation mark)[1]
Signal Word Warning[1]
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1][2]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P280: Wear protective gloves/ eye protection/ face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Table 2: Physical and Chemical Properties

PropertyValueCitation
Physical Form Solid[1]
Molecular Weight 229.25 g/mol N/A
Storage Temperature Room temperature or 2-8°C[1][3]
Storage Atmosphere Inert atmosphere[1][3]

Detailed Protocols for Handling and Storage

Adherence to the following protocols is crucial for ensuring a safe laboratory environment when working with this compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following are minimum requirements:

  • Eye and Face Protection: Wear chemical safety goggles or a face shield that meets EN166 or OSHA's 29 CFR 1910.133 standards.[4]

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves (e.g., nitrile rubber) of a suitable thickness. Inspect gloves for tears or holes before each use.

    • Lab Coat: A full-length laboratory coat should be worn to prevent skin contact.

  • Respiratory Protection: If working with the solid form where dust may be generated, or if handling solutions outside of a fume hood, a NIOSH-approved respirator with an appropriate particulate filter is recommended.[5]

Safe Handling Protocol
  • Work Area: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][5]

  • Avoidance of Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing. Do not breathe dust or vapors.[4][5]

  • Weighing: When weighing the solid compound, do so in a fume hood or a balance enclosure to minimize the risk of inhalation.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6][7] Do not eat, drink, or smoke in the laboratory.[6][8]

  • Spills: In case of a spill, evacuate the area and prevent the spread of the material. For small spills of solid material, carefully sweep up and place into a sealed container for disposal.[5] For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Ensure adequate ventilation during cleanup.

Storage Protocol

Proper storage is essential to maintain the integrity of the compound and to prevent accidents.

  • Container: Keep the container tightly closed when not in use.[4][6]

  • Location: Store in a cool, dry, and well-ventilated area.[4][5][6]

  • Atmosphere: For long-term storage, it is recommended to store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[1][3]

  • Temperature: Storage at room temperature is generally acceptable, though some suppliers recommend storage at 2-8°C.[1][3] Always follow the specific storage instructions provided by the supplier.

  • Incompatibilities: Store away from strong oxidizing agents.[4]

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the logical flow for safely handling and storing this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_spill Spill/Emergency A Conduct Risk Assessment B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Prepare Well-Ventilated Work Area (Fume Hood) B->C D Weigh Solid in Enclosure C->D E Prepare Solution in Fume Hood D->E F Handle with Care to Avoid Contact E->F G Clean Work Area F->G J Evacuate Area F->J If Spill Occurs H Dispose of Waste Properly G->H I Wash Hands Thoroughly H->I K Contain and Clean Up Spill (with appropriate PPE) J->K L Seek Medical Attention if Exposed K->L

Caption: Workflow for Safe Handling of this compound.

StorageProtocol Start Receive Compound CheckSDS Verify Supplier's Storage Recommendations Start->CheckSDS Store Store in a Tightly Closed Container CheckSDS->Store Location Place in Cool, Dry, Well-Ventilated Area Store->Location Atmosphere Store Under Inert Atmosphere (e.g., Argon, Nitrogen) Location->Atmosphere Incompatibilities Keep Away From Strong Oxidizing Agents Atmosphere->Incompatibilities End Properly Stored Incompatibilities->End

Caption: Protocol for Proper Storage of this compound.

References

Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of Methyl 4-(sulfamoylmethyl)benzoate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(sulfamoylmethyl)benzoate is a versatile scaffold for the development of targeted therapeutics. Its benzenesulfonamide moiety is a well-established pharmacophore known to interact with a variety of enzymes, most notably the carbonic anhydrases (CAs). The ester group provides a convenient handle for further chemical modification, allowing for the systematic exploration of the chemical space around the core structure. This document provides detailed protocols for the derivatization of this compound and the subsequent evaluation of its analogs to establish a comprehensive Structure-Activity Relationship (SAR), primarily focusing on their potential as carbonic anhydrase inhibitors. Carbonic anhydrases, particularly isoforms IX and XII, are validated targets in oncology due to their role in regulating tumor pH and promoting cancer cell survival and proliferation.[1][2][3]

Derivatization Strategies for SAR Studies

The primary focus for derivatization of the this compound core is the sulfonamide nitrogen. Modification at this position allows for the introduction of a wide range of substituents to probe the steric and electronic requirements of the target's binding pocket. The two main strategies employed are N-alkylation and N-arylation.

General Synthetic Workflow

The overall workflow for generating a library of derivatives for SAR studies involves the synthesis of the core scaffold followed by parallel derivatization and subsequent biological evaluation.

Synthetic Workflow cluster_synthesis Synthesis of Core Scaffold cluster_derivatization Derivatization cluster_evaluation Evaluation Start Methyl 4-(bromomethyl)benzoate Step1 Sulfonamidation Start->Step1 Na2SO3, NaHCO3 H2O/EtOH Core This compound Step1->Core Alkylation N-Alkylation Core->Alkylation Arylation N-Arylation Core->Arylation Library Derivative Library Alkylation->Library Arylation->Library BioAssay Biological Assay (e.g., CA Inhibition) Library->BioAssay SAR SAR Analysis BioAssay->SAR

Figure 1: General workflow for SAR studies.

Experimental Protocols

Protocol 1: Synthesis of this compound (Core Scaffold)

This protocol outlines the synthesis of the starting material, this compound, from methyl 4-(bromomethyl)benzoate.

Materials:

  • Methyl 4-(bromomethyl)benzoate

  • Sodium sulfite (Na₂SO₃)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Chloramine-T or aqueous ammonia

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • S-sulfonation: In a round-bottom flask, dissolve methyl 4-(bromomethyl)benzoate (1 equivalent) in a mixture of ethanol and water. Add sodium sulfite (1.2 equivalents) and sodium bicarbonate (1.2 equivalents).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Chlorination/Amination: To the aqueous residue, add Chloramine-T hydrate and stir at room temperature. Alternatively, treat with an excess of aqueous ammonia.

  • Acidify the mixture with dilute HCl to precipitate the product.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Protocol 2: N-Alkylation of this compound

This protocol describes the introduction of alkyl groups to the sulfonamide nitrogen.

Materials:

  • This compound

  • Potassium carbonate (K₂CO₃) or Potassium hydroxide (KOH)

  • Various alkyl halides (e.g., methyl iodide, benzyl bromide)

  • Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1 equivalent) in dry DMF, add potassium carbonate (2 equivalents).

  • Stir the mixture at room temperature for 1 hour.

  • Add the desired alkyl halide (1.1-1.5 equivalents) and continue stirring at room temperature for 24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

  • Purify the crude product by column chromatography to yield the N-alkylated derivative.

Protocol 3: N-Arylation of this compound

This protocol details the coupling of aryl groups to the sulfonamide nitrogen, often using a copper-catalyzed reaction.

Materials:

  • This compound

  • Various arylboronic acids

  • Copper(II) acetate (Cu(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a reaction vessel, combine this compound (1 equivalent), the desired arylboronic acid (1.5 equivalents), copper(II) acetate (0.1 equivalents), and potassium carbonate (2 equivalents) in water.

  • Reflux the mixture for 12-24 hours, monitoring by TLC.

  • After cooling to room temperature, extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography to obtain the N-arylated derivative.

Biological Evaluation: Carbonic Anhydrase Inhibition Assay

A common and effective method to assess the biological activity of these derivatives is a colorimetric assay for carbonic anhydrase inhibition. This assay measures the esterase activity of CA, where the enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored p-nitrophenol, which can be quantified spectrophotometrically.

Protocol 4: Colorimetric Carbonic Anhydrase Activity Assay

Materials:

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • Tris buffer (e.g., 20 mM, pH 7.5)

  • p-Nitrophenyl acetate (p-NPA) solution in acetonitrile

  • Synthesized inhibitor compounds dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare a stock solution of the carbonic anhydrase enzyme in Tris buffer. Prepare stock solutions of the synthesized derivatives and a standard inhibitor (e.g., acetazolamide) in DMSO.

  • Assay Setup: In a 96-well plate, add the Tris buffer, the enzyme solution, and varying concentrations of the inhibitor (or DMSO for control).

  • Incubate the plate at room temperature for a short period (e.g., 10 minutes) to allow for inhibitor-enzyme binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the p-NPA substrate solution to all wells.

  • Measurement: Immediately measure the absorbance at 400-405 nm in a kinetic mode at 25°C for a defined period (e.g., 10-30 minutes).

  • Data Analysis: Calculate the rate of p-NPA hydrolysis for each inhibitor concentration. Determine the IC₅₀ value for each compound, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Structure-Activity Relationship (SAR) Data Presentation

The following table presents exemplary SAR data for a series of benzenesulfonamide derivatives against four human carbonic anhydrase isoforms. While not direct derivatives of this compound, these 4-substituted benzenesulfonamides provide a valuable model for understanding the structural requirements for potent and selective CA inhibition. The data is presented as inhibition constants (Kᵢ) in nanomolar (nM) concentrations.[4][5]

Compound IDR-Group on Triazole RinghCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
4a Phenyl150075538.912.4
4b 4-Methylphenyl125065035.210.8
4c 4-Methoxyphenyl110054030.19.5
4d Cyclohexylmethyl45030.12.51.5
4e n-Propyl85055.65.30.8
4i Hydroxymethyl45825415.63.1
4k Aminomethyl55032012.42.8
AAZ *-25012255.7

*Acetazolamide (AAZ) is a standard carbonic anhydrase inhibitor.

Key SAR Observations:

  • Tumor-Associated Isoform Selectivity: The derivatives generally show significantly higher potency against the tumor-associated isoforms hCA IX and XII compared to the cytosolic isoforms hCA I and II.[4][5]

  • Effect of the "Tail": The nature of the R-group (the "tail") has a profound impact on inhibitory activity. Lipophilic and bulky groups like cyclohexylmethyl (4d) and n-propyl (4e) lead to very potent inhibition of hCA IX and XII.[4][5]

  • Polar Groups: The introduction of polar groups such as hydroxyl (4i) and amino (4k) in the tail is well-tolerated and maintains potent inhibition of the cancer-related isoforms.[4][5]

Signaling Pathway in Cancer

Inhibition of carbonic anhydrases IX and XII in the tumor microenvironment can disrupt the pH regulation mechanism of cancer cells, leading to intracellular acidification and reduced cell proliferation and survival.

CAIX_Signaling_Pathway CO2_out CO2 H_out H+ Lactate Lactate CAIX Carbonic Anhydrase IX/XII CAIX->H_out exports HCO3_in HCO3- CAIX->HCO3_in catalyzes MCT MCT4 MCT->H_out MCT->Lactate Glycolysis Glycolysis Glycolysis->Lactate produces H_in H+ Glycolysis->H_in produces CO2_in CO2 H2O H2O Proliferation Cell Proliferation & Survival HCO3_in->Proliferation Inhibitor Methyl 4-(sulfamoylmethyl) benzoate Derivative Inhibitor->CAIX inhibits CO2_inH2O CO2_inH2O

Figure 2: Role of CA IX/XII in tumor pH regulation.

Conclusion

The derivatization of this compound at the sulfonamide nitrogen provides a robust platform for generating compound libraries for SAR studies. The protocols outlined in this document offer a clear path for the synthesis and biological evaluation of these derivatives. The exemplary SAR data and the elucidated signaling pathway highlight the potential of these compounds as inhibitors of carbonic anhydrases, particularly the cancer-associated isoforms IX and XII, making this a promising area for the development of novel anticancer therapeutics.

References

Application Notes and Protocols: Methyl 4-(sulfamoylmethyl)benzoate in Drug Discovery Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(sulfamoylmethyl)benzoate is a small molecule belonging to the benzenesulfonamide class of compounds. This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of clinically approved drugs and investigational agents. The sulfonamide group is a key pharmacophore known to interact with various biological targets, most notably metalloenzymes such as carbonic anhydrases (CAs). Given the established role of benzenesulfonamides as enzyme inhibitors, this compound represents a valuable candidate for inclusion in drug discovery screening libraries to identify novel modulators of therapeutically relevant targets.

This document provides detailed application notes and experimental protocols for the use of this compound in drug discovery screening, with a particular focus on its potential as a carbonic anhydrase inhibitor.

Application Notes: Screening this compound as a Carbonic Anhydrase Inhibitor

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Various CA isoforms are involved in numerous physiological and pathological processes, including pH regulation, ion transport, and tumorigenesis. In particular, Carbonic Anhydrase IX (CAIX) is overexpressed in many solid tumors and contributes to the acidification of the tumor microenvironment, promoting cancer cell survival, proliferation, and metastasis. Consequently, CAIX is a well-validated target for anticancer drug development.

Derivatives of methyl sulfamoylbenzoate have demonstrated high affinity and selectivity for CAIX. While specific data for this compound is not extensively published, its structural similarity to known potent CA inhibitors, such as the methyl 5-sulfamoyl-benzoates, suggests its potential as a valuable screening compound against CAIX and other CA isoforms.

Potential Therapeutic Areas for Screening:
  • Oncology: Inhibition of tumor-associated CA isoforms (e.g., CAIX, CAXII).

  • Glaucoma: Inhibition of CA isoforms in the eye (e.g., CAII, CAIV) to reduce intraocular pressure.

  • Epilepsy and Neuropathic Pain: Targeting CA isoforms in the central nervous system (e.g., CAVII).

Data Presentation: Quantitative Data for Related Methyl Sulfamoylbenzoate Derivatives

To provide a reference for the potential potency of this compound, the following table summarizes the observed dissociation constants (Kd) for a series of closely related methyl 5-sulfamoyl-benzoate compounds against various human carbonic anhydrase isoforms. This data highlights the high affinity and selectivity that can be achieved with this chemical scaffold.[1][2]

CompoundTarget IsoformObserved Dissociation Constant (Kd, nM)
Compound 4b hCAIX0.12
(Methyl 2-bromo-4-(cyclohexylmethanethio)-5-sulfamoyl-benzoate)hCAI>1000
hCAII15
hCAVII1.2
Compound 3b hCAIX0.3
(Methyl 2-chloro-4-(cyclohexylmethanethio)-5-sulfamoyl-benzoate)hCAI>1000
hCAII25
hCAVII2.1

Note: The data presented is for methyl 5-sulfamoyl-benzoate derivatives as reported in the literature and serves as a proxy for the potential activity of this compound.[1][2]

Experimental Protocols

The following are detailed protocols for key experiments relevant to the screening and characterization of this compound as a carbonic anhydrase inhibitor.

Protocol 1: Carbonic Anhydrase Activity Assay (Colorimetric)

This protocol describes a colorimetric assay to measure the esterase activity of carbonic anhydrase, which is inhibited by sulfonamide-based inhibitors.

Materials:

  • Purified human carbonic anhydrase (e.g., hCAII or hCAIX)

  • This compound

  • 4-Nitrophenyl acetate (NPA) - Substrate

  • Assay Buffer: 10 mM Tris-HCl, pH 7.4

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Serially dilute the compound in Assay Buffer to achieve a range of desired final concentrations (e.g., 0.1 nM to 100 µM).

  • Enzyme Preparation: Dilute the purified CA enzyme in Assay Buffer to a final concentration of 2 nM.

  • Assay Reaction: a. To each well of the 96-well plate, add 50 µL of Assay Buffer. b. Add 25 µL of the diluted compound solutions to the sample wells. For control wells (no inhibitor), add 25 µL of Assay Buffer with the corresponding DMSO concentration. c. Add 25 µL of the diluted CA enzyme solution to all wells except the blank wells. d. Pre-incubate the plate at room temperature for 15 minutes. e. Initiate the reaction by adding 100 µL of 0.6 mM NPA solution in Assay Buffer to all wells.

  • Data Acquisition: Immediately measure the absorbance at 405 nm every 30 seconds for 10-15 minutes at room temperature using a microplate reader. The product, 4-nitrophenol, absorbs at this wavelength.

  • Data Analysis: a. Calculate the initial reaction velocity (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve. b. Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Fluorescent Thermal Shift Assay (FTSA) for Binding Affinity

FTSA, also known as Differential Scanning Fluorimetry (DSF), is a high-throughput method to determine the binding affinity of a ligand to a protein by measuring the change in the protein's melting temperature (Tm).[3][4][5][6]

Materials:

  • Purified human carbonic anhydrase (e.g., hCAIX)

  • This compound

  • SYPRO Orange dye (5000x stock)

  • FTSA Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl

  • 384-well PCR plates

  • Real-time PCR instrument capable of thermal ramping

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in FTSA buffer containing the same percentage of DMSO as the stock solution.

  • Reaction Mixture Preparation: a. Prepare a master mix containing the CA enzyme (final concentration 2 µM) and SYPRO Orange dye (final concentration 5x) in FTSA Buffer.

  • Plate Setup: a. Dispense 19 µL of the protein-dye master mix into each well of a 384-well PCR plate. b. Add 1 µL of the serially diluted compound to the respective wells. For the no-ligand control, add 1 µL of buffer with DMSO. c. Seal the plate with an optically clear seal.

  • Thermal Denaturation: a. Place the plate in a real-time PCR instrument. b. Set the instrument to ramp the temperature from 25 °C to 95 °C with a heating rate of 1 °C/minute. c. Monitor the fluorescence of SYPRO Orange during the temperature ramp.

  • Data Analysis: a. Plot the fluorescence intensity as a function of temperature. b. The melting temperature (Tm) is the midpoint of the unfolding transition, which can be determined by fitting the data to a Boltzmann equation or by finding the peak of the first derivative of the melting curve. c. The change in melting temperature (ΔTm) is calculated as the difference between the Tm in the presence and absence of the compound. d. The dissociation constant (Kd) can be calculated by fitting the ΔTm values versus the logarithm of the ligand concentration to the appropriate binding isotherm equation.[6]

Protocol 3: X-ray Crystallography for Structural Analysis

This protocol provides a general workflow for determining the crystal structure of a CA-inhibitor complex to understand the binding mode.[7][8][9][10][11]

Materials:

  • Highly pure and concentrated CA protein (e.g., >10 mg/mL)

  • This compound

  • Crystallization screens and reagents

  • Cryoprotectant

  • X-ray diffraction equipment (synchrotron or in-house source)

Procedure:

  • Co-crystallization: a. Incubate the purified CA protein with a 5- to 10-fold molar excess of this compound for several hours at 4 °C. b. Set up crystallization trials using the hanging drop or sitting drop vapor diffusion method by mixing the protein-ligand complex solution with various crystallization screen conditions. c. Incubate the crystallization plates at a constant temperature (e.g., 20 °C) and monitor for crystal growth.

  • Crystal Soaking (Alternative Method): a. Grow apo-crystals of the CA protein first. b. Prepare a soaking solution containing the crystallization mother liquor supplemented with a high concentration of this compound (e.g., 1-10 mM). c. Transfer the apo-crystals to the soaking solution and incubate for a period ranging from minutes to hours.

  • Crystal Harvesting and Cryo-cooling: a. Carefully transfer a suitable crystal from the crystallization or soaking drop into a cryoprotectant solution to prevent ice formation during X-ray data collection. b. Mount the crystal in a cryo-loop and flash-cool it in liquid nitrogen.

  • X-ray Diffraction Data Collection: a. Mount the frozen crystal on the goniometer of the X-ray diffractometer. b. Collect a complete diffraction dataset by rotating the crystal in the X-ray beam.

  • Structure Determination and Refinement: a. Process the diffraction data to obtain a set of structure factor amplitudes. b. Solve the crystal structure using molecular replacement with a known CA structure as a search model. c. Build and refine the atomic model of the protein-ligand complex against the experimental data, paying close attention to the electron density for the bound inhibitor. d. Validate the final structure.

Mandatory Visualizations

G Hypothetical Signaling Pathway of CAIX in Tumor Hypoxia Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_exp CAIX Gene Expression HIF1a->CAIX_exp CAIX_protein CAIX Protein CAIX_exp->CAIX_protein Extracellular_Acidosis Extracellular Acidosis CAIX_protein->Extracellular_Acidosis CO2 + H2O -> H+ + HCO3- Tumor_Progression Tumor Progression (Invasion, Metastasis) Extracellular_Acidosis->Tumor_Progression Inhibitor This compound Inhibitor->CAIX_protein

Caption: Role of CAIX in tumor progression under hypoxic conditions and the point of inhibition.

G Experimental Workflow for Inhibitor Screening cluster_0 Primary Screening cluster_1 Hit Confirmation & Validation cluster_2 Structural & Mechanistic Studies Compound_Library Compound Library (incl. This compound) Primary_Assay High-Throughput Screening (e.g., CA Activity Assay) Compound_Library->Primary_Assay Hit_Identification Hit Identification Primary_Assay->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Binding_Assay Binding Affinity Assay (e.g., FTSA for Kd) Dose_Response->Binding_Assay Structural_Biology Structural Analysis (X-ray Crystallography) Binding_Assay->Structural_Biology Lead_Optimization Lead Optimization Structural_Biology->Lead_Optimization

Caption: Workflow for screening and characterizing potential enzyme inhibitors.

G Structure-Activity Relationship (SAR) Logic Core_Scaffold Core Scaffold (Methyl Benzoate) Analog_Synthesis Analog Synthesis (Modify R-groups) Core_Scaffold->Analog_Synthesis Pharmacophore Key Pharmacophore (Sulfonamide) Pharmacophore->Analog_Synthesis Linker Linker (Methylene Group) Linker->Analog_Synthesis Biological_Testing Biological Testing (Measure Activity) Analog_Synthesis->Biological_Testing SAR_Analysis SAR Analysis Biological_Testing->SAR_Analysis SAR_Analysis->Analog_Synthesis Design new analogs Lead_Compound Optimized Lead Compound SAR_Analysis->Lead_Compound

Caption: Logical flow of a Structure-Activity Relationship (SAR) study.

References

"Methyl 4-(sulfamoylmethyl)benzoate" solution preparation for experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(sulfamoylmethyl)benzoate and its structural analogs are key compounds in medicinal chemistry and drug development. Primarily recognized for their role as carbonic anhydrase (CA) inhibitors, these molecules are instrumental in the investigation of therapeutic agents for a range of diseases, including cancer and glaucoma. The sulfamoyl group is a critical pharmacophore that binds to the zinc ion within the active site of carbonic anhydrases, leading to the inhibition of these enzymes. This document provides detailed protocols for the preparation and experimental use of Methyl 4-sulfamoylbenzoate, ensuring accurate and reproducible results.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Methyl 4-sulfamoylbenzoate is presented below. This data is essential for the correct preparation of solutions and for understanding the compound's behavior in experimental settings.

PropertyValueReference
CAS Number 22808-73-7[1][2]
Molecular Formula C₈H₉NO₄S[2][3]
Molecular Weight 215.23 g/mol [2]
Appearance Solid[1]
Melting Point 181-182 °C[3]
Calculated Water Solubility 4.33 mg/mL[4]
Calculated LogP 0.6[2]

Solution Preparation and Storage

Proper preparation and storage of Methyl 4-sulfamoylbenzoate solutions are critical for maintaining its stability and ensuring the reliability of experimental outcomes.

General Stock Solution Preparation (10 mM)
  • Weighing: Accurately weigh out 2.15 mg of Methyl 4-sulfamoylbenzoate powder.

  • Dissolution: Add the powder to a sterile microcentrifuge tube. Add 1 mL of Dimethyl Sulfoxide (DMSO) to the tube.

  • Solubilization: Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C may aid in dissolution.

  • Storage: Store the 10 mM stock solution at -20°C for long-term storage. For short-term use, the solution can be stored at 4°C for up to a week. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Note: While the calculated water solubility is 4.33 mg/mL, for biological assays, it is common practice to prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it to the final working concentration in an aqueous buffer or cell culture medium. Based on studies with related sulfonamides, stock solutions in distilled deionized water (e.g., 0.1 mM) have also been utilized.[5]

Stability

There is limited direct data on the long-term stability of Methyl 4-sulfamoylbenzoate in solution. As a general guideline for sulfonamide-containing compounds, it is advisable to prepare fresh working solutions from the frozen stock on the day of the experiment. Avoid prolonged exposure to light.

Experimental Protocols

The primary application of Methyl 4-sulfamoylbenzoate is as a carbonic anhydrase inhibitor. Below are generalized protocols for its use in enzymatic and cell-based assays.

Carbonic Anhydrase Inhibition Assay (In Vitro)

This protocol is based on the established stopped-flow carbon dioxide (CO₂) hydrase assay, a standard method for measuring CA activity.

Materials:

  • Methyl 4-sulfamoylbenzoate stock solution (e.g., 10 mM in DMSO)

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.4)

  • CO₂-saturated water

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare Working Solutions: Serially dilute the Methyl 4-sulfamoylbenzoate stock solution in the assay buffer to achieve a range of desired concentrations (e.g., 0.1 nM to 100 µM).

  • Enzyme Preparation: Prepare a solution of the carbonic anhydrase isoform in the assay buffer to the final desired concentration.

  • Incubation: Pre-incubate the enzyme solution with an equal volume of the inhibitor working solution (or buffer for control) for a specified time (e.g., 15 minutes) at room temperature to allow for the formation of the enzyme-inhibitor complex.[5]

  • Enzymatic Reaction: Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water in the stopped-flow instrument.

  • Data Acquisition: Monitor the change in absorbance over time, which reflects the hydration of CO₂ to bicarbonate and a proton, leading to a pH change.

  • Data Analysis: Calculate the initial reaction rates from the absorbance data. Determine the IC₅₀ value by plotting the enzyme activity against the inhibitor concentration and fitting the data to a suitable dose-response curve. The inhibition constants (Ki) can then be calculated using the Cheng-Prusoff equation.

Cell-Based Assay for Antiproliferative Activity

This protocol outlines a general method to assess the effect of Methyl 4-sulfamoylbenzoate on the proliferation of cancer cell lines, particularly those known to overexpress carbonic anhydrase IX (e.g., MDA-MB-231, MCF-7).[6]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Methyl 4-sulfamoylbenzoate stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • MTT or similar cell viability reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of Methyl 4-sulfamoylbenzoate in complete cell culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed a level toxic to the cells (typically ≤ 0.5%).

  • Incubation: Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • Cell Viability Assessment: Add the MTT reagent to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ value by plotting cell viability against the compound concentration.

Visualizations

Experimental Workflow for In Vitro Carbonic Anhydrase Inhibition Assay

G Workflow for Carbonic Anhydrase Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_inhibitor Prepare serial dilutions of Methyl 4-sulfamoylbenzoate incubation Pre-incubate enzyme and inhibitor prep_inhibitor->incubation prep_enzyme Prepare carbonic anhydrase solution prep_enzyme->incubation reaction Initiate reaction with CO2-saturated water incubation->reaction data_acq Monitor absorbance change in stopped-flow instrument reaction->data_acq calc_rates Calculate initial reaction rates data_acq->calc_rates calc_ic50 Determine IC50 value calc_rates->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff equation calc_ic50->calc_ki

Caption: Workflow for Carbonic Anhydrase Inhibition Assay.

Signaling Pathway of Carbonic Anhydrase Inhibition

G Mechanism of Carbonic Anhydrase Inhibition cluster_enzyme Carbonic Anhydrase Active Site cluster_inhibitor Inhibitor cluster_reaction Physiological Reaction (Inhibited) Zn Zn2+ H2O_bound H2O Zn->H2O_bound displaces Inhibitor Methyl 4-sulfamoylbenzoate (R-SO2NH2) Inhibitor->Zn Sulfonamide group coordinates with Zn2+ block Inhibition of Enzymatic Activity CO2 CO2 + H2O HCO3 H+ + HCO3- CO2->HCO3 Catalyzed by Carbonic Anhydrase

Caption: Mechanism of Carbonic Anhydrase Inhibition.

References

Application Notes and Protocols for the Scale-Up Synthesis of Methyl 4-(sulfamoylmethyl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(sulfamoylmethyl)benzoate is a key intermediate in the synthesis of various pharmaceutically active compounds. Its production on a larger scale requires careful consideration of process safety, efficiency, and scalability. This document provides detailed application notes and protocols for a robust and scalable four-step synthesis of this compound, commencing from readily available starting materials. The proposed synthetic route is designed to be amenable to industrial production, focusing on cost-effectiveness and operational safety.

Proposed Synthetic Route

The synthesis of this compound is accomplished via a four-step sequence:

  • Esterification: Fischer-Speier esterification of p-toluic acid with methanol to produce methyl p-toluate.

  • Radical Chlorination: Side-chain chlorination of methyl p-toluate to yield methyl 4-(chloromethyl)benzoate.

  • Amination: Conversion of the benzylic chloride to the corresponding primary amine, methyl 4-(aminomethyl)benzoate.

  • Sulfamoylation: Reaction of the primary amine with sulfamoyl chloride to afford the final product, this compound.

Key Process and Safety Considerations

Esterification: The Fischer-Speier esterification is an equilibrium-limited reaction.[1][2] To drive the reaction to completion on a large scale, it is advantageous to use an excess of methanol, which can also serve as the reaction solvent.[1][3] Removal of water, a byproduct, through azeotropic distillation (e.g., with toluene) or the use of a Dean-Stark trap can also be employed to favor product formation.[1] Common acid catalysts include sulfuric acid and p-toluenesulfonic acid.[1]

Radical Chlorination: This step involves the use of hazardous reagents such as chlorine gas or sulfuryl chloride and requires strict safety protocols.[4][5] The reaction is typically initiated by UV light or a radical initiator.[6] Careful control of the reaction temperature and the rate of chlorinating agent addition is crucial to prevent over-chlorination and ensure selectivity for the desired monochlorinated product.[6] The reaction should be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE) must be worn.[4][5]

Amination: The conversion of the benzylic chloride to the amine can be achieved through various methods. For scale-up, a common approach is the reaction with ammonia or a protected amine equivalent like hexamine (in the Delepine reaction), followed by hydrolysis. Direct amination with ammonia can lead to the formation of di- and tri-substituted byproducts, so careful control of reaction conditions is necessary. An alternative is the Gabriel synthesis, which provides the primary amine with high purity but involves more steps.

Sulfamoylation: Sulfamoyl chloride is a moisture-sensitive and corrosive reagent that must be handled with care in a dry, inert atmosphere.[7][8][9] The reaction with the primary amine is typically carried out in the presence of a non-nucleophilic base to scavenge the HCl byproduct. The choice of solvent is important to ensure good solubility of the reactants and to facilitate product isolation. Dichloromethane or other chlorinated solvents are often used.

Data Presentation

Table 1: Summary of Quantitative Data for the Scale-Up Synthesis

StepReactionStarting MaterialKey ReagentsSolventTemp. (°C)Time (h)Typical Yield (%)Purity (%)
1Esterificationp-Toluic AcidMethanol, Sulfuric AcidMethanol/Toluene65-1104-890-95>98 (GC)
2ChlorinationMethyl p-toluateChlorine (gas), UV lightNone (neat)100-1106-1085-90>98 (GC)
3AminationMethyl 4-(chloromethyl)benzoateAmmonia, EthanolEthanol70-8012-1875-85>97 (HPLC)
4SulfamoylationMethyl 4-(aminomethyl)benzoateSulfamoyl Chloride, TriethylamineDichloromethane0-252-480-90>99 (HPLC)

Experimental Protocols

Step 1: Esterification of p-Toluic Acid to Methyl p-toluate
  • To a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and a Dean-Stark trap, add p-toluic acid (1.0 eq), methanol (5.0 eq), and toluene (2 vol).

  • Slowly add concentrated sulfuric acid (0.1 eq) with stirring.

  • Heat the mixture to reflux (approximately 90-100 °C) and collect the water in the Dean-Stark trap.

  • Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the excess acid by careful addition of a saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl p-toluate as a solid.

Step 2: Radical Chlorination of Methyl p-toluate to Methyl 4-(chloromethyl)benzoate
  • Charge a reactor equipped with a mechanical stirrer, a gas inlet tube, a reflux condenser connected to a scrubber, and a UV lamp with molten methyl p-toluate (1.0 eq).[6]

  • Heat the reactor to 100-110 °C.[6]

  • Once the temperature is stable, turn on the UV lamp and start bubbling chlorine gas through the molten reactant at a controlled rate.[6]

  • Monitor the reaction progress by GC to ensure the desired level of conversion and to minimize the formation of dichlorinated byproducts.

  • Once the desired conversion is reached, stop the chlorine flow and turn off the UV lamp.

  • Purge the reactor with nitrogen to remove any residual chlorine gas.

  • The crude methyl 4-(chloromethyl)benzoate can be purified by vacuum distillation.

Step 3: Amination of Methyl 4-(chloromethyl)benzoate to Methyl 4-(aminomethyl)benzoate
  • In a pressure-rated reactor, dissolve methyl 4-(chloromethyl)benzoate (1.0 eq) in ethanol (5 vol).

  • Cool the solution to 0-5 °C and slowly add a solution of ammonia in ethanol (10 eq) while maintaining the temperature.

  • Seal the reactor and heat the mixture to 70-80 °C.

  • Maintain the reaction at this temperature for 12-18 hours, monitoring the pressure.

  • After the reaction is complete (monitored by HPLC), cool the reactor to room temperature and carefully vent the excess ammonia.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water to remove ammonium salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 4-(aminomethyl)benzoate. The product may be further purified by crystallization or column chromatography if necessary.

Step 4: Sulfamoylation of Methyl 4-(aminomethyl)benzoate to this compound
  • To a dry reactor under a nitrogen atmosphere, add methyl 4-(aminomethyl)benzoate (1.0 eq) and dichloromethane (10 vol).

  • Cool the mixture to 0-5 °C and add triethylamine (1.2 eq).

  • In a separate dry vessel, dissolve sulfamoyl chloride (1.1 eq) in dichloromethane (2 vol).[7][8][9]

  • Add the sulfamoyl chloride solution dropwise to the reaction mixture while maintaining the temperature between 0-5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by HPLC until completion.

  • Quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a solid.

Visualization of the Synthesis Workflow and Chemical Pathway

G cluster_0 Step 1: Esterification cluster_1 Step 2: Chlorination cluster_2 Step 3: Amination cluster_3 Step 4: Sulfamoylation p-Toluic Acid p-Toluic Acid Esterification Reaction Esterification Reaction p-Toluic Acid->Esterification Reaction Methanol Methanol Methanol->Esterification Reaction Sulfuric Acid Sulfuric Acid Sulfuric Acid->Esterification Reaction Catalyst Methyl p-toluate Methyl p-toluate Esterification Reaction->Methyl p-toluate Chlorination Reaction Chlorination Reaction Methyl p-toluate->Chlorination Reaction Chlorine Gas Chlorine Gas Chlorine Gas->Chlorination Reaction UV Light UV Light UV Light->Chlorination Reaction Initiator Methyl 4-(chloromethyl)benzoate Methyl 4-(chloromethyl)benzoate Chlorination Reaction->Methyl 4-(chloromethyl)benzoate Amination Reaction Amination Reaction Methyl 4-(chloromethyl)benzoate->Amination Reaction Ammonia Ammonia Ammonia->Amination Reaction Methyl 4-(aminomethyl)benzoate Methyl 4-(aminomethyl)benzoate Amination Reaction->Methyl 4-(aminomethyl)benzoate Sulfamoylation Reaction Sulfamoylation Reaction Methyl 4-(aminomethyl)benzoate->Sulfamoylation Reaction Sulfamoyl Chloride Sulfamoyl Chloride Sulfamoyl Chloride->Sulfamoylation Reaction Triethylamine Triethylamine Triethylamine->Sulfamoylation Reaction Base This compound This compound Sulfamoylation Reaction->this compound

Caption: Overall workflow for the four-step synthesis of this compound.

G Start p-Toluic Acid Intermediate1 Methyl p-toluate Start->Intermediate1 + CH3OH, H+ Intermediate2 Methyl 4-(chloromethyl)benzoate Intermediate1->Intermediate2 + Cl2, UV light Intermediate3 Methyl 4-(aminomethyl)benzoate Intermediate2->Intermediate3 + NH3 End This compound Intermediate3->End + H2NSO2Cl, Et3N

Caption: Chemical reaction pathway for the synthesis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Methyl 4-(sulfamoylmethyl)benzoate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of Methyl 4-(sulfamoylmethyl)benzoate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and established method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with ammonia or a primary/secondary amine.[1][2][3] For this compound, this involves a two-step process: the formation of the intermediate Methyl 4-(chlorosulfonylmethyl)benzoate, followed by its reaction with ammonia (ammonolysis).

Q2: What are the critical factors that influence the overall yield?

A2: The key factors impacting yield are the stability of the sulfonyl chloride intermediate and the conditions of the ammonolysis step. Sulfonyl chlorides are sensitive to moisture and can hydrolyze back to the sulfonic acid, reducing the amount of intermediate available for the final step.[4] During ammonolysis, temperature, reaction time, and the concentration of the ammonia source are crucial for driving the reaction to completion and minimizing side products.

Q3: What are the common impurities or side products I should be aware of?

A3: Common impurities include the unreacted sulfonyl chloride intermediate, the corresponding sulfonic acid from hydrolysis, and potential by-products from over-reaction if the starting material has other reactive sites. If starting from a thiol, disulfide formation is a common side reaction.[4]

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the disappearance of the starting material (e.g., the sulfonyl chloride) and the appearance of the sulfonamide product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of the reaction mixture over time.

Synthesis Pathway and Troubleshooting Workflow

The following diagrams illustrate the general synthesis pathway and a troubleshooting guide for low yield.

G cluster_0 Synthesis Pathway start Methyl 4-(chloromethyl)benzoate intermediate1 Intermediate Thiol or Sulfinate Salt start->intermediate1 Thiolation/ Sulfination sulfonyl_chloride Methyl 4-(chlorosulfonylmethyl)benzoate intermediate1->sulfonyl_chloride Oxidative Chlorination product This compound sulfonyl_chloride->product Ammonolysis (NH3)

Caption: General synthetic route for this compound.

G cluster_1 Troubleshooting Low Yield start Low Yield of Final Product check_intermediate Is the sulfonyl chloride intermediate pure and dry? start->check_intermediate hydrolysis Issue: Hydrolysis of sulfonyl chloride. check_intermediate->hydrolysis No check_ammonolysis Are ammonolysis conditions optimal? check_intermediate->check_ammonolysis Yes fix_hydrolysis Solution: - Use anhydrous solvents. - Handle intermediate under inert atmosphere. - Use freshly prepared intermediate. hydrolysis->fix_hydrolysis end_ok Yield Improved fix_hydrolysis->end_ok incomplete_reaction Issue: Incomplete reaction. check_ammonolysis->incomplete_reaction No purification_issue Issue: Product loss during workup/purification. check_ammonolysis->purification_issue Yes fix_incomplete Solution: - Increase concentration of ammonia. - Increase reaction temperature or time. - Ensure efficient stirring. incomplete_reaction->fix_incomplete fix_incomplete->end_ok fix_purification Solution: - Adjust pH during extraction. - Optimize chromatography conditions (solvent system, stationary phase). purification_issue->fix_purification fix_purification->end_ok

Caption: A logical workflow for troubleshooting low synthesis yield.

Troubleshooting Guide

Problem 1: Low or no formation of the final sulfonamide product.

  • Question: I have confirmed the presence of my starting material, Methyl 4-(chlorosulfonylmethyl)benzoate, but the reaction with ammonia is not proceeding, or the yield is very low. What should I do?

  • Answer: This issue often points to problems with the ammonolysis step.

    • Cause 1: Insufficiently reactive ammonia source. Aqueous ammonia can be effective, but sometimes a more concentrated source is needed.

    • Solution 1: Consider using a solution of ammonia in an organic solvent like methanol or dioxane, or carefully using anhydrous ammonia gas bubbled through the reaction mixture at low temperature.

    • Cause 2: Low reaction temperature. The reaction may have a significant activation energy.

    • Solution 2: Gradually increase the reaction temperature. For ammonolysis reactions, temperatures can range from 0°C to 70°C or higher, depending on the solvent and substrate.[5]

    • Cause 3: Short reaction time. The reaction may be slow to reach completion.

    • Solution 3: Extend the reaction time and monitor the progress using TLC or HPLC until the sulfonyl chloride starting material is fully consumed.

Problem 2: Significant amount of a water-soluble byproduct is formed.

  • Question: During the workup, I am losing a significant portion of my product, and analysis of the aqueous layer shows a related compound. What is happening?

  • Answer: This strongly suggests that your sulfonyl chloride intermediate is hydrolyzing.

    • Cause: Sulfonyl chlorides are highly susceptible to hydrolysis by water, which converts them back to the corresponding sulfonic acid.[4] This can happen if there is moisture in your reaction solvent or during the aqueous workup.

    • Solution:

      • Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents for the reaction.

      • Workup Strategy: When performing an aqueous workup, do so at low temperatures (e.g., in an ice bath) to minimize the rate of hydrolysis. Promptly extract your product into an organic layer.

Problem 3: The reaction is messy, with multiple spots on the TLC plate.

  • Question: My reaction produces multiple products, making purification difficult and lowering the yield of the desired sulfonamide. How can I improve the selectivity?

  • Answer: The formation of multiple products often indicates side reactions or degradation.

    • Cause 1: Unstable starting materials. The starting materials for creating the sulfonyl chloride, such as thiols, can be prone to oxidation, leading to disulfide formation.[4]

    • Solution 1: Use fresh, high-purity starting materials. If using a thiol, ensure that the subsequent oxidative chlorination step is efficient and goes to completion.

    • Cause 2: Harsh reaction conditions. Traditional methods for creating sulfonyl chlorides can involve harsh reagents like chlorosulfonic acid, which may not be suitable for sensitive substrates.[6]

    • Solution 2: Explore milder, modern methods for sulfonamide synthesis. Recent advances include transition-metal-catalyzed reactions and electrochemical methods that offer greater functional group tolerance and can reduce side product formation.[2][4][6]

Data & Protocols

Table 1: Comparison of Ammonolysis Reaction Conditions
ParameterCondition ACondition BCondition C
Ammonia Source Aqueous Ammonia (28%)Ammonia in Methanol (7N)Anhydrous NH₃ (gas)
Solvent DichloromethaneMethanolTetrahydrofuran (THF)
Temperature 30 - 50 °C[5]25 °C (Room Temp)0 °C to Room Temp
Typical Reaction Time 2 - 4 hours6 - 12 hours1 - 3 hours
Potential Yield Moderate to HighHighVery High
Notes Good for initial trials; risk of hydrolysis.Good control over stoichiometry; avoids excess water.Requires specialized equipment; highly efficient.
Experimental Protocol: Two-Step Synthesis of this compound

This protocol is a representative procedure based on established chemical principles for sulfonamide synthesis.[1][2][5][7]

Step 1: Synthesis of Methyl 4-(chlorosulfonylmethyl)benzoate (Intermediate)

This step involves the oxidative chlorination of a suitable precursor, such as a thiol or sulfinate salt. Direct chlorosulfonation of methyl 4-methylbenzoate is generally not selective for the benzylic position.

A more common laboratory approach starts from Methyl 4-(mercaptomethyl)benzoate.

  • Preparation: Dissolve Methyl 4-(mercaptomethyl)benzoate (1 equivalent) in a suitable solvent like acetic acid or dichloromethane in a flask equipped with a stir bar.

  • Chlorination: Cool the solution in an ice-water bath. Bubble chlorine gas through the solution or add an oxidizing chlorinating agent (e.g., N-chlorosuccinimide in the presence of a chloride source) portion-wise while maintaining the low temperature.[8]

  • Monitoring: Monitor the reaction by TLC until the starting thiol has been completely consumed.

  • Workup: Once complete, carefully quench the reaction with cold water. Extract the sulfonyl chloride into an organic solvent (e.g., ethyl acetate). Wash the organic layer with cold brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purity: Use the crude Methyl 4-(chlorosulfonylmethyl)benzoate immediately in the next step, as it is sensitive to moisture.

Step 2: Ammonolysis to form this compound

  • Preparation: Dissolve the crude Methyl 4-(chlorosulfonylmethyl)benzoate (1 equivalent) from the previous step in a suitable anhydrous solvent (e.g., THF or dichloromethane) in a flask under a nitrogen atmosphere.

  • Reaction: Cool the flask in an ice bath. Add a concentrated solution of ammonia (e.g., 2-3 equivalents in methanol or concentrated aqueous ammonia) dropwise with vigorous stirring.[7]

  • Heating: After the initial addition, allow the mixture to warm to room temperature and then heat to 40-50°C for 2-5 hours to ensure the reaction goes to completion.[5]

  • Monitoring: Monitor the disappearance of the sulfonyl chloride by TLC.

  • Isolation: After cooling, quench the reaction with water. If a precipitate forms, it can be isolated by vacuum filtration. Otherwise, extract the aqueous mixture with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography to yield the pure this compound.

References

Technical Support Center: Purification of Methyl 4-(sulfamoylmethyl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Methyl 4-(sulfamoylmethyl)benzoate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: While specific impurities depend on the synthetic route, common contaminants may include unreacted starting materials, byproducts from side reactions, and residual solvents. For instance, if prepared from the corresponding carboxylic acid, unreacted acid is a likely impurity. The hydrolysis of the methyl ester back to the carboxylic acid can also occur if the compound is exposed to acidic or basic conditions, especially in the presence of water.

Q2: My purified this compound shows a broad melting point range. What could be the issue?

A2: A broad melting point range is a common indicator of impurities. These impurities disrupt the crystal lattice of the solid, leading to melting over a range of temperatures rather than at a sharp point. Further purification steps, such as recrystallization or column chromatography, are recommended to improve purity.

Q3: I am observing a decrease in yield after my purification steps. What are the potential causes?

A3: Yield loss during purification can be attributed to several factors:

  • Multiple purification steps: Each successive purification step (e.g., extraction, recrystallization, chromatography) will inevitably lead to some loss of the desired product.

  • Product solubility: During recrystallization, some of your product will remain dissolved in the cold solvent, leading to losses in the filtrate.

  • Adsorption on stationary phase: In column chromatography, your product might irreversibly adsorb to the silica gel or other stationary phase.

  • Degradation: The compound may be sensitive to the purification conditions (e.g., hydrolysis of the ester).[1][2]

Troubleshooting Guides

Recrystallization Issues

Recrystallization is a powerful technique for purifying solid compounds. However, several issues can arise.

Problem 1: The compound does not dissolve in the hot solvent.

  • Possible Cause: The chosen solvent is not suitable for your compound at elevated temperatures.

  • Troubleshooting Steps:

    • Increase Solvent Volume: Add a small amount of additional hot solvent. Be cautious not to add too much, as this will reduce your recovery yield.

    • Try a Different Solvent: Consult solubility data for structurally similar compounds. A more polar or non-polar solvent may be required. A mixture of solvents can also be effective. For example, dissolving the compound in a good solvent (in which it is highly soluble) and then adding a poor solvent (in which it is sparingly soluble) until turbidity is observed can induce crystallization upon cooling.

Problem 2: The compound oils out instead of crystallizing.

  • Possible Cause: The boiling point of the solvent is higher than the melting point of your compound, or the solution is supersaturated with impurities.

  • Troubleshooting Steps:

    • Lower the Temperature: Ensure the solution cools slowly to room temperature before placing it in an ice bath.

    • Use a Lower-Boiling Solvent: Select a solvent with a boiling point below the melting point of your compound.

    • Perform a Pre-purification Step: If the crude material is highly impure, consider a preliminary purification by another method, such as column chromatography, to remove the impurities that are inhibiting crystallization.

Problem 3: No crystals form upon cooling.

  • Possible Cause: The solution is not saturated, or crystallization is slow to initiate.

  • Troubleshooting Steps:

    • Induce Crystallization:

      • Scratch the inner surface of the flask with a glass rod at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

      • Add a seed crystal of the pure compound to the solution.

    • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent to increase the concentration of your compound.

    • Cool for a Longer Period: Allow the solution to stand undisturbed at a low temperature (e.g., in a refrigerator or freezer) for an extended period.

Column Chromatography Issues

Column chromatography is a versatile method for separating compounds based on their differential adsorption to a stationary phase.

Problem 1: Poor separation of the desired compound from impurities.

  • Possible Cause: The chosen solvent system (eluent) does not have the optimal polarity to effectively separate the components.

  • Troubleshooting Steps:

    • Optimize the Solvent System: Use Thin Layer Chromatography (TLC) to test different solvent systems before running the column. The ideal solvent system will give your desired compound an Rf value of approximately 0.3-0.5 and show good separation from impurities.

    • Adjust Solvent Polarity:

      • If the compounds are running too slowly (low Rf), increase the polarity of the eluent. For a normal-phase silica gel column, this can be achieved by increasing the proportion of the more polar solvent (e.g., increasing the percentage of ethyl acetate in a hexane/ethyl acetate mixture).

      • If the compounds are running too quickly (high Rf), decrease the polarity of the eluent.

    • Use a Different Stationary Phase: If separation on silica gel is challenging, consider using a different stationary phase, such as alumina or a reverse-phase C18 silica.

Problem 2: The compound appears to be degrading on the column.

  • Possible Cause: The compound is sensitive to the acidic nature of standard silica gel. The sulfamoyl or methyl ester groups can be susceptible to hydrolysis.

  • Troubleshooting Steps:

    • Neutralize the Silica Gel: Deactivate the silica gel by adding a small percentage of a base, such as triethylamine (e.g., 0.1-1%), to the eluent.

    • Use a Different Stationary Phase: Consider using a neutral stationary phase like neutral alumina.

    • Work Quickly: Do not let the compound remain on the column for an extended period.

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: In a small test tube, add a small amount of your crude this compound. Add a few drops of a potential recrystallization solvent. If the compound dissolves immediately at room temperature, it is too soluble. If it does not dissolve at room temperature, gently heat the test tube. If it dissolves when hot but reappears as a solid upon cooling, the solvent is a good candidate.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent to completely dissolve the solid.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and heat the solution for a few minutes.

  • Hot Filtration (if necessary): If activated carbon or other insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

General Column Chromatography Protocol
  • TLC Analysis: Develop a suitable solvent system for your separation using TLC. A common starting point for compounds of moderate polarity is a mixture of a non-polar solvent like hexane or chloroform and a more polar solvent like ethyl acetate.

  • Column Packing:

    • Dry Packing: Fill the column with dry silica gel, then gently tap the column to ensure even packing. Add the eluent and allow it to run through until the silica is fully wetted.

    • Wet Packing (Slurry Method): Prepare a slurry of the silica gel in the eluent. Pour the slurry into the column and allow it to settle, ensuring there are no air bubbles.

  • Sample Loading:

    • Dry Loading: Dissolve your crude sample in a minimal amount of a volatile solvent. Add a small amount of silica gel and evaporate the solvent. Carefully add the resulting dry powder to the top of the packed column.

    • Wet Loading: Dissolve your crude sample in a minimal amount of the eluent and carefully pipette it onto the top of the column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Monitor the separation by collecting small fractions and analyzing them by TLC.

  • Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Data Presentation

Table 1: Solubility of Related Benzoate Derivatives in Common Solvents

CompoundSolventSolubility
Methyl 4-(hydroxymethyl)benzoateChloroformSoluble
EthanolSoluble
Methyl 4-aminobenzoateAlcoholSoluble[3][4]
EtherSoluble[3][4]
WaterSlightly Soluble[3][4]

Note: This table provides solubility data for structurally related compounds to guide solvent selection. The solubility of this compound should be experimentally determined.

Table 2: Example Solvent Systems for Chromatography of Benzoate Derivatives

CompoundStationary PhaseEluent System
Methyl 4-chloro-2-(1-naphthylsulfanyl)-5-sulfamoyl-benzoateSilica GelChloroform:Ethyl Acetate (5:1)[5]
Methyl 4-(benzylsulfanyl)-2-chloro-5-sulfamoylbenzoateSilica GelChloroform:Ethyl Acetate (4:1)[5]
Methyl 3-acetamido-5-(chloromethyl)benzoateSilica GelHexane:Ethyl Acetate (2:1 -> 1:1)

Note: These are examples from related compounds and should be used as a starting point for developing a method for this compound.

Visualizations

Purification_Workflow start Crude this compound assess_purity Assess Purity (TLC, Melting Point) start->assess_purity is_pure Is Purity Sufficient? assess_purity->is_pure recrystallization Recrystallization is_pure->recrystallization No, Solid Impurities column_chromatography Column Chromatography is_pure->column_chromatography No, Soluble Impurities end_product Pure Product is_pure->end_product Yes assess_purity_after_recrystallization Assess Purity (TLC, Melting Point) recrystallization->assess_purity_after_recrystallization Assess Purity assess_purity_after_chromatography Assess Purity (TLC, Melting Point) column_chromatography->assess_purity_after_chromatography Assess Purity troubleshoot_recrystallization Troubleshoot Recrystallization troubleshoot_chromatography Troubleshoot Chromatography is_pure_after_recrystallization Is Purity Sufficient? assess_purity_after_recrystallization->is_pure_after_recrystallization Is Purity Sufficient? is_pure_after_chromatography Is Purity Sufficient? assess_purity_after_chromatography->is_pure_after_chromatography Is Purity Sufficient? is_pure_after_recrystallization->end_product Yes is_pure_after_recrystallization->troubleshoot_recrystallization No is_pure_after_chromatography->end_product Yes is_pure_after_chromatography->troubleshoot_chromatography No

Caption: A decision-making workflow for the purification of this compound.

Recrystallization_Troubleshooting start Recrystallization Attempt issue What is the issue? start->issue no_dissolve Does not dissolve issue->no_dissolve In hot solvent oils_out Oils out issue->oils_out Upon cooling no_crystals No crystals form issue->no_crystals Upon cooling solution1 Increase solvent volume or change solvent no_dissolve->solution1 solution2 Lower cooling temperature or use lower boiling solvent oils_out->solution2 solution3 Induce crystallization (scratch/seed) or reduce solvent volume no_crystals->solution3

Caption: Troubleshooting guide for common issues encountered during recrystallization.

References

"Methyl 4-(sulfamoylmethyl)benzoate" dealing with low solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low solubility issues with Methyl 4-(sulfamoylmethyl)benzoate.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound?

This compound is a solid compound with the following properties:

PropertyValueReference
IUPAC Name methyl 4-(aminosulfonyl)benzoate[1]
CAS Number 22808-73-7[1][2]
Molecular Formula C8H9NO4S[2]
Molecular Weight 215.23 g/mol [1][2]
Physical Form Solid[1]
Storage Temperature Inert atmosphere, room temperature[1]

Q2: I am having difficulty dissolving this compound. What are the common reasons for its low solubility?

The low aqueous solubility of this compound can be attributed to its molecular structure, which contains both a hydrophobic benzene ring and polar sulfamoyl and methyl ester groups. The crystalline nature of the solid form can also contribute to poor solubility.[3] Factors such as the solvent system, pH, and temperature play a crucial role in its dissolution.

Q3: What initial steps can I take to improve the solubility of this compound in my experiments?

Start with simple and accessible methods before moving to more complex techniques. Here are a few initial troubleshooting steps:

  • Solvent Screening: Test a range of solvents with varying polarities.

  • pH Adjustment: The sulfamoyl group's acidity can be exploited. Adjusting the pH of the aqueous solution can significantly impact solubility.

  • Temperature Control: Gently heating the solvent can increase the solubility of many compounds. However, be cautious of potential degradation at elevated temperatures.

  • Particle Size Reduction: Grinding the solid compound to a finer powder increases the surface area available for solvation.[4]

Q4: Are there more advanced techniques I can employ if the initial steps fail?

Yes, several advanced methods can enhance the solubility of poorly soluble compounds like this compound.[3][5] These include:

  • Co-solvency: Using a mixture of a primary solvent (like water) with a miscible co-solvent (e.g., ethanol, propylene glycol, polyethylene glycols).[5]

  • Use of Surfactants: Surfactants can form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility in aqueous media.[5]

  • Complexation: Utilizing complexing agents like cyclodextrins to form inclusion complexes.[6]

  • Solid Dispersions: Dispersing the compound in a hydrophilic carrier matrix at the molecular level.[3][7]

Troubleshooting Guides

Guide 1: Systematic Approach to Solvent Selection

This guide provides a logical workflow for selecting an appropriate solvent system for this compound.

start Start: Undissolved Compound solvent_screen Screen Common Solvents (e.g., Water, Ethanol, DMSO, Acetone) start->solvent_screen dissolved_yes Solubility Achieved? solvent_screen->dissolved_yes optimize Optimize Concentration and Proceed with Experiment dissolved_yes->optimize Yes dissolved_no Solubility Still Low dissolved_yes->dissolved_no No cosolvent Try Co-solvent Systems (e.g., Water/Ethanol, Water/PEG) dissolved_no->cosolvent check_solubility_cosolvent Solubility Improved? cosolvent->check_solubility_cosolvent check_solubility_cosolvent->optimize Yes ph_modification Attempt pH Modification (especially in aqueous systems) check_solubility_cosolvent->ph_modification No check_solubility_ph Solubility Improved? ph_modification->check_solubility_ph check_solubility_ph->optimize Yes advanced_methods Consider Advanced Techniques (Solid Dispersion, Complexation) check_solubility_ph->advanced_methods No end Consult Further or Re-evaluate Formulation advanced_methods->end

Figure 1. Decision tree for solvent system selection.
Guide 2: pH-Dependent Solubility Enhancement

This guide outlines the steps for investigating and utilizing pH adjustment to improve the solubility of this compound in aqueous solutions.

start Start: Poor Aqueous Solubility prepare_suspension Prepare a Suspension of the Compound in Deionized Water start->prepare_suspension measure_initial_ph Measure the Initial pH prepare_suspension->measure_initial_ph titrate_base Titrate with a Dilute Base (e.g., 0.1M NaOH) and Monitor for Dissolution measure_initial_ph->titrate_base dissolved_base Complete Dissolution? titrate_base->dissolved_base record_ph_base Record pH of Dissolution dissolved_base->record_ph_base Yes titrate_acid From a New Suspension, Titrate with a Dilute Acid (e.g., 0.1M HCl) dissolved_base->titrate_acid No determine_optimal_ph Determine Optimal pH Range for Desired Concentration record_ph_base->determine_optimal_ph dissolved_acid Complete Dissolution? titrate_acid->dissolved_acid record_ph_acid Record pH of Dissolution dissolved_acid->record_ph_acid Yes dissolved_acid->determine_optimal_ph No record_ph_acid->determine_optimal_ph buffer_selection Select a Biologically Compatible Buffer for the Determined pH determine_optimal_ph->buffer_selection end Use Buffered Solution in Experiment buffer_selection->end

Figure 2. Workflow for pH-dependent solubility analysis.

Experimental Protocols

Protocol 1: Preparation of a Co-solvent System

Objective: To prepare a stock solution of this compound using a co-solvent system.

Materials:

  • This compound

  • Primary solvent (e.g., deionized water, buffer)

  • Co-solvent (e.g., ethanol, propylene glycol, DMSO)

  • Volumetric flasks

  • Magnetic stirrer and stir bar

  • Analytical balance

Procedure:

  • Weigh the desired amount of this compound.

  • In a volumetric flask, dissolve the compound in the co-solvent first. Use the minimum amount of co-solvent required for complete dissolution.

  • Slowly add the primary solvent to the flask while stirring continuously.

  • Continue adding the primary solvent to the final desired volume.

  • If precipitation occurs, adjust the ratio of the co-solvent to the primary solvent.

  • Visually inspect the solution for any undissolved particles. If necessary, the solution can be filtered through a 0.22 µm filter.

Example Co-solvent Ratios for Screening:

Co-solventPrimary SolventRatio (v/v)
EthanolWater10:90
EthanolWater20:80
Propylene GlycolWater10:90
DMSOPBS Buffer5:95
Protocol 2: Solubility Enhancement using Solid Dispersion (Solvent Evaporation Method)

Objective: To prepare a solid dispersion of this compound with a hydrophilic carrier to enhance its aqueous solubility.[3]

Materials:

  • This compound

  • Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG))

  • Volatile organic solvent (e.g., methanol, ethanol)

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Weigh appropriate amounts of this compound and the hydrophilic carrier (e.g., ratios of 1:1, 1:5, 1:10 by weight).

  • Dissolve both components completely in a suitable volatile organic solvent in a round-bottom flask.

  • Remove the solvent using a rotary evaporator under reduced pressure.

  • A thin film of the solid dispersion will form on the wall of the flask.

  • Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

  • The resulting solid can be scraped, pulverized, and tested for its solubility in aqueous media compared to the pure compound.

Data Presentation

Table 1: Illustrative Solubility of this compound in Various Solvents

Note: The following data are for illustrative purposes to guide initial solvent screening.

SolventPolarity IndexApparent Solubility (mg/mL) at 25°C
Water10.2< 0.1
Ethanol5.2~ 1-5
Methanol6.6~ 1-5
Acetone5.1~ 5-10
Dichloromethane3.1< 1
Dimethyl Sulfoxide (DMSO)7.2> 50
N,N-Dimethylformamide (DMF)6.4> 50

Table 2: Example of Co-solvency Effect on Aqueous Solubility

Note: The following data are examples of how co-solvents can enhance solubility.

Co-solvent System (v/v)Apparent Solubility (mg/mL) in Water at 25°C
10% Ethanol~ 0.5
20% Ethanol~ 1.2
10% Propylene Glycol~ 0.8
20% Propylene Glycol~ 1.5

References

Technical Support Center: Synthesis of Methyl 4-(sulfamoylmethyl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methyl 4-(sulfamoylmethyl)benzoate. The content is tailored for researchers, scientists, and drug development professionals.

Proposed Synthetic Pathway

A common and practical route for the synthesis of this compound involves a two-step process starting from the commercially available Methyl p-toluate.

Synthetic_Pathway A Methyl p-toluate B Methyl 4-(chloromethyl)benzoate A->B  Chlorination (e.g., Cl2, UV light)   C Intermediate Sulfonyl Chloride B->C  Sulfonylation (e.g., Na2SO3, then SOCl2)   D This compound C->D  Amination (e.g., NH3 or NH4OH)  

Caption: Proposed two-step synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Step 1: Chlorination of Methyl p-toluate

This step involves the free-radical chlorination of the methyl group on Methyl p-toluate to yield Methyl 4-(chloromethyl)benzoate.

Q1: My chlorination reaction is slow or incomplete. What are the possible causes and solutions?

A1:

  • Initiator Inefficiency: The free-radical initiator (e.g., AIBN, benzoyl peroxide) may have degraded. Use a fresh batch of initiator. If using UV light, ensure the lamp is functioning correctly and is at the appropriate wavelength to initiate the reaction.

  • Insufficient Temperature: The reaction may require a higher temperature to initiate effectively. The optimal temperature range is typically between 70-140°C[1].

  • Inhibitors: The starting material or solvent may contain inhibitors. Purifying the Methyl p-toluate and using a fresh, dry, and inhibitor-free solvent can resolve this.

Q2: I am observing significant amounts of di- and tri-chlorinated byproducts. How can I improve the selectivity for the mono-chlorinated product?

A2:

  • Control Conversion Rate: Over-chlorination is a common issue. To improve selectivity, it is crucial to control the conversion rate of the chlorination reaction. A lower conversion rate, ideally between 30-35%, can significantly reduce the formation of di- and tri-chlorinated byproducts[1].

  • Reagent Stoichiometry: Carefully control the stoichiometry of the chlorinating agent (e.g., chlorine gas). Using a slight excess of Methyl p-toluate relative to the chlorinating agent can favor mono-chlorination.

  • Reaction Monitoring: Monitor the reaction progress closely using techniques like GC or TLC to stop the reaction once the desired level of mono-chlorination is achieved.

Q3: I am getting chlorinated products on the aromatic ring instead of the methyl group. Why is this happening and how can I prevent it?

A3:

  • Reaction Conditions: Aromatic ring chlorination is favored by Lewis acid catalysts (e.g., FeCl₃, AlCl₃) and occurs under electrophilic aromatic substitution conditions[2]. Ensure your reaction setup is free from any such contaminants.

  • Initiator Choice: The side-chain chlorination is a free-radical process. Ensure you are using a free-radical initiator (UV light or chemical initiators like AIBN) and not a Lewis acid catalyst[1][3].

Parameter Recommended Condition Potential Issues Solutions
Starting Material Methyl p-toluate (high purity)Contains inhibitors or moisturePurify by distillation; ensure dryness
Chlorinating Agent Chlorine gas (Cl₂) or NCSImpurities, incorrect stoichiometryUse high-purity reagent, precise measurement
Initiator UV light or AIBN/Benzoyl PeroxideDegraded initiator, incorrect wavelengthUse fresh initiator, check UV lamp
Temperature 70-140°C[1]Too low: slow reaction; Too high: side reactionsOptimize temperature for your specific setup
Reaction Time Varies (monitor by GC/TLC)Incomplete reaction or over-reactionStop reaction at optimal mono-chlorination
Solvent Typically neat or inert solvent like CCl₄Reactive solvent, moistureUse dry, inert solvent
Step 2: Sulfonamide Formation

This step can be a multi-step process involving the conversion of Methyl 4-(chloromethyl)benzoate to a sulfonyl chloride intermediate, followed by amination.

Q1: The conversion of Methyl 4-(chloromethyl)benzoate to the corresponding sulfonyl chloride is giving a low yield. What can I do?

A1: This conversion typically involves a two-step process: nucleophilic substitution with a sulfite salt (e.g., sodium sulfite) to form a sodium sulfonate salt, followed by reaction with a chlorinating agent (e.g., thionyl chloride, phosphorus pentachloride) to form the sulfonyl chloride.

  • Incomplete Substitution: Ensure the complete conversion of the chloromethyl group to the sulfonate salt. This may require optimizing reaction time, temperature, and solvent.

  • Harsh Chlorination Conditions: The use of harsh chlorinating agents can lead to degradation. Milder methods for converting sulfonic acids to sulfonyl chlorides, such as using cyanuric chloride under neutral conditions, can be considered[4].

  • Hydrolysis: The intermediate sulfonyl chloride is sensitive to moisture. Ensure all glassware is dry and use anhydrous solvents.

Q2: The final amination step to form the sulfonamide is not working well. What are the common issues?

A2: The reaction of the sulfonyl chloride with ammonia or an ammonia source (like ammonium hydroxide) should be carefully controlled.

  • pH Control: The pH of the reaction mixture can significantly affect the yield. For some amines, a higher pH (even up to 1.0 M NaOH) can surprisingly lead to high yields of the sulfonamide[5]. The optimal pH should be determined experimentally.

  • Temperature: The reaction is often exothermic. Running the reaction at a low temperature (e.g., 0-5°C) can help control the reaction rate and minimize side reactions.

  • Reagent Addition: Slow, dropwise addition of the sulfonyl chloride to the ammonia solution can prevent localized overheating and improve the yield.

  • Hydrolysis of Sulfonyl Chloride: The sulfonyl chloride can hydrolyze in the aqueous ammonia solution. Using a biphasic system (e.g., an organic solvent for the sulfonyl chloride and an aqueous solution of ammonia) with vigorous stirring can sometimes mitigate this.

Q3: I am having trouble isolating the final product, this compound.

A3:

  • Precipitation Issues: If the product does not precipitate upon neutralization, it may be due to its solubility in the reaction mixture. If water is the solvent, you can try to reduce the volume by heating to concentrate the solution, followed by cooling in an ice bath to induce precipitation.

  • Emulsion Formation during Extraction: If you are using an extraction work-up, emulsions can form. Adding a saturated brine solution can help to break the emulsion.

  • Purification: The crude product may require purification by recrystallization from a suitable solvent to remove any remaining starting materials or byproducts.

Parameter Recommended Condition Potential Issues Solutions
Intermediate Methyl 4-((chlorosulfonyl)methyl)benzoateUnstable, moisture-sensitiveUse immediately after preparation, ensure dry conditions
Aminating Agent Aqueous ammonia (NH₄OH) or NH₃ gasIncorrect concentration, side reactionsUse appropriate concentration, control temperature
Temperature 0-10°CExothermic reaction, byproduct formationMaintain low temperature with an ice bath
pH Neutral to slightly basicHydrolysis of sulfonyl chlorideOptimize pH for your specific substrate
Work-up Neutralization, precipitation/extractionProduct remains in solution, emulsionsConcentrate solution, use brine to break emulsions
Purification RecrystallizationImpurities affecting crystal formationChoose an appropriate recrystallization solvent

Experimental Protocols

Protocol 1: Free-Radical Chlorination of Methyl p-toluate
  • In a dry, three-necked round-bottom flask equipped with a reflux condenser, a gas inlet tube, and a thermometer, add Methyl p-toluate.

  • Initiate the reaction by either UV irradiation or by adding a catalytic amount of a free-radical initiator (e.g., AIBN).

  • Heat the reaction mixture to the desired temperature (e.g., 100-110°C)[1].

  • Slowly bubble chlorine gas through the reaction mixture.

  • Monitor the reaction progress by GC. Aim for a conversion of 30-35% to maximize the yield of the mono-chlorinated product[1].

  • Once the desired conversion is reached, stop the flow of chlorine gas and cool the reaction mixture.

  • Purge the system with an inert gas (e.g., nitrogen) to remove any residual chlorine and HCl.

  • The crude Methyl 4-(chloromethyl)benzoate can be purified by vacuum distillation.

Protocol 2: Synthesis of Sulfonamide from Sulfonyl Chloride
  • Prepare a solution of aqueous ammonia in a flask and cool it in an ice bath to 0-5°C.

  • Dissolve the crude Methyl 4-((chlorosulfonyl)methyl)benzoate in a suitable organic solvent (e.g., THF, dichloromethane).

  • Add the sulfonyl chloride solution dropwise to the cold ammonia solution with vigorous stirring.

  • Maintain the temperature below 10°C throughout the addition.

  • After the addition is complete, allow the reaction to stir for an additional 1-2 hours at room temperature.

  • If the product precipitates, collect it by vacuum filtration and wash with cold water.

  • If the product does not precipitate, neutralize the solution with a suitable acid (e.g., HCl) to a pH of ~7. If a solid forms, collect it by filtration. If not, proceed to extraction with an organic solvent.

  • Dry the crude product. It can be further purified by recrystallization.

Visualizations

Experimental Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Sulfonamide Formation A Charge reactor with Methyl p-toluate B Initiate with UV light and heat to 100-110°C A->B C Introduce Chlorine Gas B->C D Monitor reaction by GC (Target: 30-35% conversion) C->D E Purify by Vacuum Distillation D->E G Dissolve Methyl 4-((chlorosulfonyl)methyl)benzoate in an organic solvent E->G Intermediate Product F Prepare cold (0-5°C) aqueous ammonia H Dropwise addition of sulfonyl chloride to ammonia I Stir and allow to warm to room temperature H->I J Isolate product by filtration or extraction I->J K Purify by Recrystallization J->K

Caption: Detailed experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield in Chlorination

Troubleshooting_Chlorination Start Low Yield of Mono-chlorinated Product Q1 Is the reaction slow or incomplete? Start->Q1 A1_1 Check initiator activity (use fresh) Q1->A1_1 Yes Q2 Are there significant di- or tri-chlorinated byproducts? Q1->Q2 No A1_2 Increase reaction temperature A1_1->A1_2 A1_3 Purify starting material and solvent A1_2->A1_3 A2_1 Reduce conversion rate (shorter reaction time) Q2->A2_1 Yes Q3 Is there evidence of ring chlorination? Q2->Q3 No A2_2 Adjust stoichiometry (excess Methyl p-toluate) A2_1->A2_2 A3_1 Ensure no Lewis acid contamination Q3->A3_1 Yes A3_2 Confirm use of free-radical initiator (UV/AIBN) A3_1->A3_2

Caption: Decision tree for troubleshooting low yield in the chlorination step.

References

Technical Support Center: Synthesis of Methyl 4-(sulfamoylmethyl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methyl 4-(sulfamoylmethyl)benzoate. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A common and effective synthetic route involves a two-step process starting from methyl 4-(chloromethyl)benzoate. The first step is the formation of a sulfonyl chloride, which is then reacted with an amine source in the second step to yield the final sulfonamide product.

Q2: How do I choose the right catalyst for the synthesis of the sulfonyl chloride intermediate?

A2: The choice of catalyst for the synthesis of the sulfonyl chloride intermediate depends on the specific method being used. For instance, in palladium-catalyzed methods for preparing sulfonyl chlorides, the process shows significant functional group tolerance under mild conditions.[1] For oxidative chlorination of organosulfur compounds, milder conditions have been developed to avoid the use of hazardous reagents.[1]

Q3: What are the key considerations for the amination step to form the final sulfonamide product?

A3: The amination of the sulfonyl chloride is typically a straightforward reaction with an amine.[1] A base, such as pyridine, is often added to neutralize the HCl generated during the reaction.[2] The choice of solvent and temperature can influence the reaction rate and yield. Dichloromethane or tetrahydrofuran (THF) are commonly used solvents.

Q4: Are there any one-pot methods available for the synthesis of this compound?

A4: While multi-step syntheses are more traditional, recent advancements have explored direct, three-component synthesis of sulfonamides.[3] These methods, which may involve synergetic photoredox and copper catalysis, can combine an aryl source, an amine, and a sulfur dioxide source in a single step.[3] However, the applicability to specific substrates like this compound would require experimental validation.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield of Sulfonyl Chloride - Ineffective catalyst- Screen different catalysts (e.g., Palladium-based, Copper-based). - Ensure the catalyst is not deactivated.
- Harsh reaction conditions leading to decomposition- Use milder conditions. For example, some palladium-catalyzed methods work well under gentle conditions.[1]
- Steric hindrance around the reaction site- Consider a less sterically hindered starting material if possible. - Increase reaction time or temperature cautiously.
Low Yield in Amination Step - Low nucleophilicity of the amine- Use a more reactive amine source or a stronger base to deprotonate the amine.
- Degradation of the sulfonyl chloride- Use the sulfonyl chloride immediately after preparation as it can be unstable.
- Inappropriate solvent or temperature- Optimize the solvent and temperature. Aprotic solvents like THF or DCM are often effective.
Formation of Side Products - Dimerization or polymerization of starting materials- Use high dilution conditions to minimize intermolecular reactions.
- Over-oxidation of sulfur-containing intermediates- Carefully control the amount of oxidant used.
- Hydrolysis of the ester group- Ensure anhydrous conditions, especially if using acid or base catalysts.
Reaction Stalls or is Incomplete - Catalyst deactivation- Add a fresh batch of catalyst. - Ensure the reaction environment is free of catalyst poisons.
- Insufficient reaction time or temperature- Monitor the reaction by TLC or LC-MS and adjust the time and temperature accordingly.
- Reversible reaction reaching equilibrium- Consider methods to remove byproducts to shift the equilibrium towards the product.

Experimental Protocols

Protocol 1: Two-Step Synthesis from Methyl 4-(chloromethyl)benzoate

Step 1: Synthesis of Methyl 4-((chlorosulfonyl)methyl)benzoate

  • Reaction Setup : To a solution of methyl 4-(chloromethyl)benzoate (1 equivalent) in a suitable solvent such as acetonitrile, add sodium sulfite (1.2 equivalents).

  • Reaction : Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up : After cooling to room temperature, filter the mixture to remove any inorganic salts. Evaporate the solvent under reduced pressure.

  • Chlorination : Dissolve the crude sodium sulfonate salt in a minimal amount of a suitable solvent. Add a chlorinating agent like thionyl chloride or oxalyl chloride (1.5 equivalents) and a catalytic amount of DMF.

  • Isolation : Stir the reaction at room temperature until the conversion is complete. Quench the reaction carefully with ice water and extract the product with an organic solvent (e.g., dichloromethane). Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain the crude sulfonyl chloride.

Step 2: Synthesis of this compound

  • Reaction Setup : Dissolve the crude methyl 4-((chlorosulfonyl)methyl)benzoate (1 equivalent) in a suitable solvent like dichloromethane or THF.

  • Amination : Cool the solution to 0 °C and add an excess of aqueous ammonia or a solution of ammonia in an organic solvent.

  • Reaction : Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification : Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Catalyst Performance Data

The following table summarizes the performance of different catalytic systems in sulfonamide synthesis, which can serve as a starting point for optimizing the synthesis of this compound.

Catalyst SystemSubstrate ScopeTypical Yield (%)Reaction ConditionsReference
Palladium/L5 ligandArylboronic acids60-95Anhydrous acetone, Na2CO3[1]
Photoredox/CopperAryl radical precursors, aminesGood to excellentRoom temperature, air[3]
Zinc Oxide-NanoparticlePrimary amines, sulfonyl chloridesup to 95Solvent-free[4]
CsF-CelitePrimary amines, sulfonyl chloridesHighNot specified[4]
β-MnO2-HS nanoparticlesThiols, aqueous NH3Moderate to highO2 atmosphere[5]

Visualizations

SynthesisWorkflow cluster_start Starting Material cluster_step1 Step 1: Sulfonyl Chloride Formation cluster_step2 Step 2: Amination cluster_product Final Product Methyl_4_chloromethyl_benzoate Methyl 4-(chloromethyl)benzoate Sulfonation Sulfonation (e.g., with Na2SO3) Methyl_4_chloromethyl_benzoate->Sulfonation 1. Na2SO3 Chlorination Chlorination (e.g., with SOCl2/DMF) Sulfonation->Chlorination 2. SOCl2, DMF Amination Amination (e.g., with NH3) Chlorination->Amination 3. NH3 Final_Product This compound Amination->Final_Product

Caption: Synthetic workflow for this compound.

TroubleshootingTree Start Low Yield or Reaction Failure CheckStep Identify the problematic step: Sulfonyl Chloride formation or Amination? Start->CheckStep SulfonylChloride Issue in Sulfonyl Chloride Formation CheckStep->SulfonylChloride Formation Amination Issue in Amination Step CheckStep->Amination Amination Catalyst Check Catalyst Activity/Choice. Consider alternative catalysts (Pd, Cu). SulfonylChloride->Catalyst Conditions Optimize Reaction Conditions (Temperature, Solvent, Time). SulfonylChloride->Conditions Reagents Verify Reagent Purity and Stability (especially sulfonyl chloride). Amination->Reagents Base Check Base Strength and Stoichiometry. Amination->Base SideReactions Analyze for Side Products (e.g., hydrolysis). Ensure anhydrous conditions. Catalyst->SideReactions Conditions->SideReactions Reagents->SideReactions Base->SideReactions

Caption: Troubleshooting decision tree for synthesis.

References

"Methyl 4-(sulfamoylmethyl)benzoate" byproduct identification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 4-(sulfamoylmethyl)benzoate. The information is designed to help identify potential byproducts and address common issues encountered during its synthesis and analysis.

Frequently Asked Questions (FAQs)

Q1: What is a likely synthetic route for this compound?

A common and practical synthetic approach for this compound involves a two-step process. The first step is the halogenation of Methyl 4-methylbenzoate to form a Methyl 4-(halomethyl)benzoate intermediate, typically using N-bromosuccinimide (NBS) or sulfuryl chloride. The second step is the reaction of this intermediate with a sulfonamide source, such as sulfamide or a protected sulfonamide, in the presence of a base.

Q2: What are the most common impurities or byproducts I might encounter?

During the synthesis of this compound, several byproducts can form depending on the reaction conditions. These can be broadly categorized as starting material-related impurities and side-reaction products. A summary of potential impurities is provided in the table below.

Q3: My reaction yield is low. What are the potential causes?

Low yields can be attributed to several factors. Incomplete conversion of the starting material, Methyl 4-methylbenzoate, during the initial halogenation step is a common issue. Additionally, side reactions of the highly reactive Methyl 4-(halomethyl)benzoate intermediate, such as hydrolysis or dimerization, can significantly reduce the amount of desired product formed. Careful control of reaction temperature and moisture are critical.

Q4: I am observing an unexpected peak in my NMR spectrum. How can I identify it?

An unexpected peak in your NMR spectrum likely corresponds to a byproduct. The first step is to compare the spectrum with the known spectra of your starting materials. If the impurity is not a starting material, consider the potential byproducts listed in Table 1. Further characterization using techniques like Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) will be necessary for definitive identification.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound.

Issue Potential Cause Recommended Action
Multiple spots on TLC after halogenation Incomplete reaction or formation of di-halogenated byproduct.Monitor the reaction closely by TLC. Consider adjusting the stoichiometry of the halogenating agent. Purification by column chromatography before proceeding to the next step is recommended.
Product is an insoluble oil or gum Presence of polymeric or dimeric byproducts.Optimize the reaction conditions for the sulfonamidation step, particularly the rate of addition of the halo-intermediate and the reaction temperature. Purification may require trituration or column chromatography with a gradient elution.
Mass spectrum shows a peak corresponding to the hydrolyzed starting material Water present in the reaction mixture.Ensure all solvents and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in purifying the final product Co-elution of impurities with similar polarity to the product.Employ a different solvent system for column chromatography. Consider preparative HPLC for challenging separations. Recrystallization from a suitable solvent system can also be effective.

Potential Byproduct Identification

The following table summarizes potential byproducts, their likely origin, and key analytical signatures that can aid in their identification.

Byproduct Name Chemical Formula Molecular Weight ( g/mol ) Potential Origin Key Analytical Signatures (NMR & MS)
Methyl 4-methylbenzoateC₉H₁₀O₂150.17Unreacted starting material¹H NMR: Singlet around 2.4 ppm (Ar-CH₃). MS: M⁺ at m/z 150.
Methyl 4-(bromomethyl)benzoateC₉H₉BrO₂229.07Halogenation intermediate¹H NMR: Singlet around 4.5 ppm (Ar-CH₂Br). MS: Isotopic pattern for Br.
4,4'-(Ethane-1,2-diyl)dibenzoic acid, dimethyl esterC₁₈H₁₈O₄298.33Dimerization of halo-intermediate¹H NMR: Singlet for the benzylic protons. MS: M⁺ at m/z 298.
Methyl 4-(hydroxymethyl)benzoateC₉H₁₀O₃166.17Hydrolysis of halo-intermediate¹H NMR: Singlet for the benzylic protons and a broad singlet for the hydroxyl proton. MS: M⁺ at m/z 166.
Bis(4-(methoxycarbonyl)benzyl)sulfonamideC₁₈H₁₉NO₆S377.41Reaction of two equivalents of the halo-intermediate with the sulfonamide source¹H NMR: Two sets of signals for the benzyl and ester protons. MS: M⁺ at m/z 377.

Experimental Protocols

Protocol 1: General Procedure for Byproduct Analysis by HPLC-MS

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture or purified product in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical gradient might be: 0-2 min, 10% B; 2-15 min, 10-90% B; 15-18 min, 90% B; 18-20 min, 10% B.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

    • Mass Range: m/z 100-1000.

    • Data Analysis: Analyze the retention times and mass-to-charge ratios of the observed peaks. Compare the data with the expected molecular weights of the potential byproducts listed in Table 1.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Byproduct Analysis start Methyl 4-methylbenzoate halogenation Halogenation (e.g., NBS) start->halogenation intermediate Methyl 4-(halomethyl)benzoate halogenation->intermediate sulfonamidation Reaction with Sulfonamide Source intermediate->sulfonamidation product Crude this compound sulfonamidation->product tlc TLC Analysis product->tlc hplc_ms HPLC-MS Analysis product->hplc_ms nmr NMR Spectroscopy product->nmr purification purification product->purification Purification (Column Chromatography/Recrystallization) identification Byproduct Identification tlc->identification hplc_ms->identification nmr->identification final_product Pure Product purification->final_product

Caption: Workflow for the synthesis and byproduct analysis of this compound.

signaling_pathway Methyl 4-(halomethyl)benzoate Methyl 4-(halomethyl)benzoate Desired Product Desired Product Methyl 4-(halomethyl)benzoate->Desired Product + Sulfonamide Source Hydrolysis Byproduct Hydrolysis Byproduct Methyl 4-(halomethyl)benzoate->Hydrolysis Byproduct + H₂O Dimerization Byproduct Dimerization Byproduct Methyl 4-(halomethyl)benzoate->Dimerization Byproduct + Base Over-alkylation Byproduct Over-alkylation Byproduct Desired Product->Over-alkylation Byproduct + Methyl 4-(halomethyl)benzoate

Caption: Potential reaction pathways leading to byproducts from the key intermediate.

"Methyl 4-(sulfamoylmethyl)benzoate" avoiding decomposition during synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the synthesis of Methyl 4-(sulfamoylmethyl)benzoate, with a focus on preventing its decomposition.

Troubleshooting Guides

Decomposition and low yields are common hurdles in multi-step organic syntheses. The following table outlines potential issues during the synthesis of this compound, their probable causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s) Relevant Stage(s)
Low yield of Methyl 4-(chloromethyl)benzoate Incomplete reaction.Increase reaction time or intensity of UV light. Ensure complete consumption of the starting material by TLC or GC analysis.Benzylic Chlorination
Over-chlorination (formation of dichloromethyl or trichloromethyl species).Use N-chlorosuccinimide (NCS) as a milder chlorinating agent instead of chlorine gas. Carefully control the stoichiometry of the chlorinating agent.Benzylic Chlorination
Ring chlorination.Avoid Lewis acid catalysts. The reaction should be performed under radical conditions (UV light or radical initiator like AIBN).Benzylic Chlorination
Hydrolysis of the methyl ester group Presence of water during acidic or basic work-up.Use anhydrous solvents and reagents. Perform aqueous extractions quickly and at low temperatures. If basic conditions are necessary, consider using a milder base like sodium bicarbonate.All stages, particularly work-up
Prolonged reaction times at high temperatures in protic solvents.Monitor the reaction closely and minimize reaction time. Use aprotic solvents where possible.All stages
Low yield of this compound in the final step Hydrolysis of the intermediate methyl 4-(chlorosulfonylmethyl)benzoate.Perform the amination step under anhydrous conditions. Add the sulfonyl chloride to a solution of ammonia in an aprotic solvent (e.g., THF, dioxane) at low temperature (0 °C).Amination
Incomplete amination reaction.Use a concentrated solution of ammonia or ammonium hydroxide. Allow the reaction to proceed for a sufficient amount of time, monitoring by TLC.Amination
Formation of side products from the reaction of the sulfonyl chloride.Ensure slow addition of the sulfonyl chloride to the ammonia solution to maintain a low concentration of the reactive intermediate.Amination
Product decomposition during purification Thermal decomposition on silica gel.Use a less acidic stationary phase for chromatography (e.g., neutral alumina) or deactivate silica gel with a small amount of triethylamine in the eluent. Recrystallization is a preferred method of purification if possible.Purification
Hydrolysis during aqueous work-up.Minimize contact time with aqueous layers and use brine to wash the organic phase to reduce the amount of dissolved water. Dry the organic layer thoroughly with a drying agent (e.g., Na2SO4, MgSO4) before solvent evaporation.Purification

Frequently Asked Questions (FAQs)

Q1: My starting material, methyl 4-methylbenzoate, is being consumed, but I am seeing multiple products in the chlorination step. What is happening?

A1: This is likely due to either over-chlorination at the benzylic position, leading to methyl 4-(dichloromethyl)benzoate and methyl 4-(trichloromethyl)benzoate, or chlorination on the aromatic ring. To favor monochlorination at the benzylic position, ensure you are using radical conditions (e.g., AIBN or benzoyl peroxide as an initiator with UV light) and avoid any Lewis acid catalysts which promote aromatic substitution. Using a reagent like N-chlorosuccinimide (NCS) can also provide better control over the extent of chlorination.

Q2: I am losing a significant portion of my product due to hydrolysis of the methyl ester. How can I prevent this?

A2: Hydrolysis of the methyl ester can occur under both acidic and basic conditions, especially in the presence of water. To minimize this, use anhydrous solvents and reagents whenever possible. During aqueous work-ups, perform extractions quickly and at reduced temperatures (e.g., using an ice bath). If a basic wash is required, opt for a milder base like sodium bicarbonate over stronger bases like sodium hydroxide. Ensure the organic phase is thoroughly dried with a drying agent before concentrating.

Q3: The amination of methyl 4-(chlorosulfonylmethyl)benzoate is giving a low yield. What are the critical parameters for this step?

A3: The key to a successful amination is to prevent the hydrolysis of the highly reactive sulfonyl chloride intermediate. This can be achieved by performing the reaction under anhydrous conditions. A recommended procedure is to add a solution of methyl 4-(chlorosulfonylmethyl)benzoate in an aprotic solvent like THF or dioxane dropwise to a cooled (0 °C) and concentrated solution of ammonia in the same solvent or to a solution of anhydrous ammonia gas in the solvent. Using a large excess of ammonia will also help to drive the reaction to completion and minimize side reactions.

Q4: My final product appears to be decomposing during column chromatography on silica gel. What are my alternatives for purification?

A4: Silica gel is acidic and can promote the decomposition of sensitive compounds. If you observe decomposition on the column, you can try neutralizing the silica gel by preparing a slurry with a small amount of a tertiary amine (e.g., 1% triethylamine) in your eluent system. Alternatively, using a different stationary phase like neutral alumina can be beneficial. However, the most effective purification method that avoids these issues is recrystallization from a suitable solvent system, which should be determined experimentally (e.g., ethyl acetate/hexanes, methanol/water).

Q5: Can I use aqueous ammonia for the final amination step?

A5: While it is possible to use aqueous ammonia, it increases the risk of hydrolyzing the sulfonyl chloride intermediate back to the sulfonic acid, which will lower your yield. If you must use aqueous ammonia, it is crucial to perform the reaction at a low temperature (0 °C or below) and to add the sulfonyl chloride slowly to a vigorously stirred, concentrated solution of ammonium hydroxide to favor the reaction with ammonia over water. Anhydrous conditions are, however, strongly recommended for optimal results.

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-(chloromethyl)benzoate

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 4-methylbenzoate (1 equivalent) in a suitable solvent like carbon tetrachloride or benzene.

  • Add N-chlorosuccinimide (NCS) (1.1 equivalents) and a catalytic amount of a radical initiator such as benzoyl peroxide or AIBN.

  • Heat the reaction mixture to reflux and irradiate with a UV lamp.

  • Monitor the reaction progress by TLC or GC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify by vacuum distillation or recrystallization.

Protocol 2: Synthesis of this compound

  • Preparation of Sodium 4-(methoxycarbonyl)benzylsulfonate:

    • In a round-bottom flask, dissolve methyl 4-(chloromethyl)benzoate (1 equivalent) in a mixture of ethanol and water.

    • Add sodium sulfite (1.1 equivalents) and heat the mixture to reflux.

    • Monitor the reaction until the starting material is consumed.

    • Cool the reaction mixture and concentrate under reduced pressure to obtain the crude sulfonate salt. This is often used in the next step without further purification.

  • Preparation of Methyl 4-(chlorosulfonylmethyl)benzoate:

    • To the crude sodium 4-(methoxycarbonyl)benzylsulfonate (1 equivalent), add phosphorus pentachloride (PCl5) (1.2 equivalents) or thionyl chloride (SOCl2) with a catalytic amount of DMF.

    • Carefully heat the mixture (use of a fume hood is essential).

    • After the reaction is complete, cool the mixture and carefully quench with ice-water.

    • Extract the product with a suitable organic solvent like dichloromethane or ethyl acetate.

    • Wash the organic layer with cold water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate under reduced pressure to yield the crude sulfonyl chloride, which should be used immediately in the next step.

  • Amination to this compound:

    • Dissolve the crude methyl 4-(chlorosulfonylmethyl)benzoate in an anhydrous aprotic solvent (e.g., THF).

    • In a separate flask, prepare a concentrated solution of ammonia in the same anhydrous solvent, cooled to 0 °C in an ice bath.

    • Slowly add the sulfonyl chloride solution to the cold ammonia solution with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Monitor the reaction by TLC.

    • Once complete, filter off the ammonium chloride salt.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by recrystallization.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Benzylic Chlorination cluster_step2 Step 2: Sulfonation cluster_step3 Step 3: Chlorination cluster_step4 Step 4: Amination A Methyl 4-methylbenzoate R1 NCS, AIBN, UV light A->R1 B Methyl 4-(chloromethyl)benzoate R2 Na2SO3, EtOH/H2O B->R2 R1->B C Sodium 4-(methoxycarbonyl)benzylsulfonate R3 PCl5 or SOCl2 C->R3 R2->C D Methyl 4-(chlorosulfonylmethyl)benzoate R4 NH3 (anhydrous) D->R4 R3->D E This compound R4->E

Caption: Synthetic workflow for this compound.

Decomposition_Pathways Product This compound Decomp1 4-(Sulfamoylmethyl)benzoic acid Product->Decomp1 Ester Hydrolysis (Acid or Base) Decomp2 Methyl 4-(aminosulfonylmethyl)benzoate (Hydrolysis of sulfonyl group) Product->Decomp2 Sulfonamide Hydrolysis (Strong Acid/Base, Heat) C1 H3O+ / H2O C2 OH- / H2O C3 Strong Acid/Base + Heat

Caption: Potential decomposition pathways for the target molecule.

Technical Support Center: Synthesis of Methyl 4-(sulfamoylmethyl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of Methyl 4-(sulfamoylmethyl)benzoate. The following information is collated from established chemical principles and data on related compounds due to the limited specific literature on this particular synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound, particularly when synthesized from Methyl 4-(chloromethyl)benzoate and a sulfonamide source.

Problem Potential Cause Recommended Solution
Low to No Product Formation Ineffective reaction conditions (temperature, solvent).Ensure the reaction is conducted at an appropriate temperature, typically ranging from room temperature to a gentle reflux, depending on the specific sulfonamide source used. The choice of a polar aprotic solvent like DMF or DMSO is often effective for this type of nucleophilic substitution.
Poor quality of starting materials.Verify the purity of Methyl 4-(chloromethyl)benzoate and the sulfonamide source using techniques like NMR or melting point analysis.
Incorrect stoichiometry.Use a slight excess of the sulfonamide source to ensure the complete conversion of the starting material.
Presence of Unreacted Starting Material Insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material spot persists, consider extending the reaction time or cautiously increasing the temperature.
Inefficient mixing.Ensure vigorous stirring throughout the reaction to maintain a homogenous mixture.
Formation of Dimeric Byproduct Presence of moisture in the reaction.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.
High reaction temperature.Avoid excessive heating, which can promote side reactions. Maintain the temperature within the optimal range determined for the specific reaction.
Product is an Oil or Fails to Crystallize Presence of solvent or other impurities.Ensure all solvent is removed under reduced pressure. If impurities are suspected, proceed with further purification steps such as column chromatography.
The product may be an amorphous solid or a low-melting solid at room temperature.Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal if available. Cooling the solution may also facilitate crystallization.
Poor Yield After Purification Product loss during extraction.Perform multiple extractions with a suitable organic solvent to ensure complete recovery of the product from the aqueous phase.
Inefficient recrystallization.Choose an appropriate solvent system for recrystallization. The ideal solvent should dissolve the compound at high temperatures but not at low temperatures, while impurities remain soluble at all temperatures.

Frequently Asked Questions (FAQs)

Q1: What is a likely synthetic route for this compound?

A common and direct approach is the nucleophilic substitution of Methyl 4-(chloromethyl)benzoate with a suitable sulfonamide source, such as sulfamide or a protected sulfonamide, in the presence of a base and a polar aprotic solvent.

Q2: What are the most common impurities I should expect?

The primary impurities are likely to be unreacted Methyl 4-(chloromethyl)benzoate, the dimeric ether byproduct formed from the starting material, and any excess sulfonamide reagent.

Q3: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is an effective technique. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material, product, and any potential byproducts. The spots can be visualized under UV light.

Q4: What is the best method for purifying the final product?

A combination of techniques is often necessary. An initial workup involving an aqueous wash can remove inorganic salts and water-soluble impurities. This is typically followed by recrystallization or column chromatography to remove organic impurities.

Q5: My final product has a low melting point. Is this normal?

While the exact melting point can vary with purity, a low or broad melting point range often indicates the presence of impurities. Further purification is recommended.

Experimental Protocols

General Synthesis of this compound

Disclaimer: This is a generalized protocol and may require optimization.

  • Reaction Setup: To a solution of Methyl 4-(chloromethyl)benzoate (1 equivalent) in an anhydrous polar aprotic solvent (e.g., DMF or DMSO), add a suitable sulfonamide source (1.1 equivalents) and a non-nucleophilic base such as potassium carbonate (1.5 equivalents).

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be used to assess the purity of the final product.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 20% to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Visualizations

Synthesis_Pathway cluster_reactants Reactants reagent1 Methyl 4-(chloromethyl)benzoate product This compound reagent1->product Base, Solvent byproduct Dimeric Ether Byproduct reagent1->byproduct Side Reaction reagent2 Sulfonamide Source (e.g., Sulfamide) reagent2->product Troubleshooting_Workflow start Synthesis of this compound check_reaction Reaction Complete? start->check_reaction troubleshoot_reaction Troubleshoot Reaction: - Check Reagents - Optimize Conditions check_reaction->troubleshoot_reaction No workup Aqueous Workup check_reaction->workup Yes troubleshoot_reaction->start purification Purification (Recrystallization / Chromatography) workup->purification analyze_purity Analyze Purity (HPLC, NMR) purification->analyze_purity impurity_detected Impurities Detected? analyze_purity->impurity_detected pure_product Pure Product impurity_detected->pure_product No identify_impurity Identify Impurity (MS, NMR) impurity_detected->identify_impurity Yes repurify Re-purify identify_impurity->repurify repurify->analyze_purity

Technical Support Center: Synthesis of Methyl 4-(sulfamoylmethyl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common pitfalls encountered during the synthesis of Methyl 4-(sulfamoylmethyl)benzoate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction to form the sulfonamide is showing low yield. What are the common causes?

A1: Low yields in sulfonamide synthesis, particularly when reacting a benzyl halide (like methyl 4-(bromomethyl)benzoate) with a sulfonamide source, can stem from several factors.

  • Poor Nucleophilicity of the Sulfonamide: Sulfonamides can be weak nucleophiles. The reaction conditions must be optimized to facilitate the reaction.

  • Side Reactions: The starting benzyl halide is susceptible to side reactions, such as elimination or reaction with the solvent or base.

  • Steric Hindrance: Although less of a concern with this specific molecule, bulky substituents on either reactant can hinder the reaction.

  • Inadequate Reaction Conditions: Temperature, reaction time, and choice of base and solvent are critical.

Troubleshooting Steps:

  • Choice of Base: A non-nucleophilic, sufficiently strong base is crucial to deprotonate the sulfonamide without competing in the reaction. Consider bases like potassium carbonate or cesium carbonate.

  • Solvent Selection: A polar aprotic solvent like DMF or DMSO is generally preferred as it can help to dissolve the reactants and facilitate the SN2 reaction.

  • Temperature Control: The reaction temperature should be carefully controlled. While higher temperatures can increase the reaction rate, they can also promote side reactions. It is often beneficial to start at room temperature and gently heat if the reaction is not proceeding.

  • Reaction Time: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times can lead to decomposition of the product or starting materials.

Q2: I am observing significant hydrolysis of the methyl ester group during the reaction or workup. How can I prevent this?

A2: The methyl ester group is sensitive to both acidic and basic conditions, which can lead to its hydrolysis back to the carboxylic acid.[1]

Troubleshooting Steps:

  • pH Control During Workup: During the aqueous workup, it is critical to maintain a neutral or slightly acidic pH. If a basic extraction is necessary to remove unreacted starting materials, it should be done quickly and at a low temperature (0-5 °C) to minimize ester hydrolysis.[1]

  • Avoid Strong Acids and Bases: If possible, use non-aqueous workup procedures. If an acid or base is required, use the mildest possible reagent that will achieve the desired transformation. For example, a mild base like sodium bicarbonate could be used for neutralization instead of sodium hydroxide.

  • Anhydrous Conditions: Ensure all reagents and solvents are dry, as water is required for hydrolysis.

Q3: The purification of the final product is proving difficult. What are some common impurities and how can I remove them?

A3: Common impurities can include unreacted starting materials, the hydrolyzed carboxylic acid, and byproducts from side reactions.

Purification Strategy:

  • Extraction: A carefully planned series of extractions can remove many impurities.

    • Washing with a dilute acid can remove any basic impurities.

    • A gentle wash with a dilute solution of sodium bicarbonate can remove the hydrolyzed carboxylic acid byproduct. Be mindful of the potential for ester hydrolysis as mentioned in Q2.

    • Washing with brine will help to remove residual water.

  • Column Chromatography: Silica gel column chromatography is often the most effective method for purifying the final product. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, will likely be necessary to separate the product from closely related impurities.

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be an excellent final purification step to obtain a highly pure product.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for related transformations, which can serve as a starting point for optimizing the synthesis of this compound.

Reaction StepReactantsCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
EsterificationBenzoic acid, MethanolConc. H₂SO₄MethanolReflux1-4~69-81[2][3]
Sulfonamide Formation2-methoxy-5-chlorobenzoic acid methyl ester, Sodium aminosulfinateCuprous bromideTHF45-6010-1494-96[4]
Esterification4-(aminomethyl)benzoic acid, MethanolHClMethanolRefluxN/A>85[1]
Sulfonyl Chloride Formation2-methoxybenzoic acid, Chlorosulfonic acidN/AN/AN/AN/A95.7[5]
Amination of Sulfonyl Chloride2-methoxy-5-sulfonyl chlorobenzoic acidN/AN/AN/AN/A75.8[5]

Experimental Protocols

Proposed Synthesis of this compound from Methyl 4-(bromomethyl)benzoate

This protocol is a general guideline based on standard procedures for sulfonamide synthesis. Optimization will be necessary.

Materials:

  • Methyl 4-(bromomethyl)benzoate

  • Sulfamide

  • Potassium Carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of sulfamide (1.2 equivalents) in anhydrous DMF, add anhydrous potassium carbonate (2.0 equivalents).

  • Stir the suspension at room temperature for 30 minutes.

  • Add a solution of methyl 4-(bromomethyl)benzoate (1.0 equivalent) in anhydrous DMF dropwise to the suspension.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS. If the reaction is slow, gently heat the mixture to 40-50 °C.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and then with brine (1 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product cluster_pitfalls Potential Pitfalls A Methyl 4-(bromomethyl)benzoate D Sulfonamide Formation (SN2) A->D B Sulfamide B->D C Base (e.g., K₂CO₃) C->D E Aqueous Workup D->E Crude Product P1 Side Reactions (Elimination) D->P1 P3 Low Yield D->P3 F Extraction E->F P2 Ester Hydrolysis E->P2 G Column Chromatography F->G H This compound G->H Pure Product

Caption: Synthetic workflow for this compound highlighting key steps and potential pitfalls.

Troubleshooting_Guide Start Low Product Yield? Check_SM Check Starting Material Purity Start->Check_SM Check_Reaction Incomplete Reaction? Start->Check_Reaction Yes Check_Side_Products Side Products Observed? Start->Check_Side_Products Yes Optimize_Base Optimize Base (Strength, Amount) Check_Reaction->Optimize_Base Yes Optimize_Temp Optimize Temperature & Time Check_Reaction->Optimize_Temp Yes Hydrolysis Ester Hydrolysis Detected? Check_Side_Products->Hydrolysis Purification_Issue Difficulty in Purification? Check_Side_Products->Purification_Issue No Modify_Workup Modify Workup (Low Temp, Mild Base) Hydrolysis->Modify_Workup Yes Recrystallize Consider Recrystallization Purification_Issue->Recrystallize Chromatography_Gradient Optimize Chromatography Gradient Purification_issue Purification_issue Purification_issue->Chromatography_Gradient

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Technical Support Center: Reaction Monitoring of Methyl 4-(sulfamoylmethyl)benzoate by TLC/HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the synthesis of Methyl 4-(sulfamoylmethyl)benzoate using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the TLC and HPLC analysis of the reaction progress.

Thin-Layer Chromatography (TLC) Troubleshooting

Issue 1: Streaking or Elongated Spots on the TLC Plate

  • Possible Cause: The sample is too concentrated, leading to overloading of the silica gel plate.[1] Another common reason for the streaking of sulfonamides is the interaction of the acidic sulfonamide group with the silica gel.

  • Solution:

    • Dilute the reaction mixture sample with an appropriate solvent (e.g., ethyl acetate, dichloromethane) before spotting it on the TLC plate.

    • To counteract the acidic nature of the sulfonamide, add a small amount of a basic modifier to the mobile phase. A common practice is to add 0.1-1% triethylamine (Et3N) to the eluent system.[2]

Issue 2: Product and Starting Material Spots are Too Close (Poor Resolution)

  • Possible Cause: The polarity of the mobile phase is not optimal for separating the starting material (e.g., methyl 4-(chlorosulfonylmethyl)benzoate) and the product (this compound).

  • Solution:

    • Adjust the solvent system. If the spots are too high on the plate (high Rf), the eluent is too polar. Decrease the proportion of the more polar solvent. If the spots are too low (low Rf), the eluent is not polar enough, and the proportion of the polar solvent should be increased.[1]

    • Consider a different solvent system altogether. A mixture of a non-polar solvent like hexane or toluene with a more polar solvent like ethyl acetate or acetone is a good starting point. For instance, a gradient of ethyl acetate in hexane can be tested.

Issue 3: No Spots are Visible on the TLC Plate

  • Possible Cause: The compound may not be UV-active, the sample concentration might be too low, or the compound may have evaporated.[1]

  • Solution:

    • Ensure the TLC plate has a fluorescent indicator (usually F254) and visualize under a UV lamp.

    • If the compound is not UV-active, use a staining agent. A potassium permanganate (KMnO4) stain is often effective for visualizing a wide range of organic compounds.

    • Concentrate the sample by spotting it multiple times in the same location, allowing the solvent to dry between applications.[1]

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Issue 1: Tailing or Asymmetric Peaks

  • Possible Cause: Secondary interactions between the analyte and the stationary phase, inappropriate mobile phase pH, or column overload. For sulfonamides, interaction with residual silanols on the C18 column is a common cause.

  • Solution:

    • Add a modifier to the mobile phase. A small amount of an acid (e.g., 0.1% trifluoroacetic acid or formic acid) can help to protonate free silanols and reduce tailing.

    • Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form.

    • Reduce the injection volume or the concentration of the sample.

Issue 2: Drifting Retention Times

  • Possible Cause: The column has not been properly equilibrated, the mobile phase composition is changing, or there are temperature fluctuations.

  • Solution:

    • Ensure the column is equilibrated with the mobile phase for a sufficient amount of time before starting the analysis. This is particularly important for gradient methods.

    • Prepare fresh mobile phase and ensure the solvent bottles are properly sealed to prevent evaporation of volatile components. Degas the mobile phase to remove dissolved gases.

    • Use a column oven to maintain a constant temperature.

Issue 3: Ghost Peaks Appearing in the Chromatogram

  • Possible Cause: Contamination in the injection system, carryover from a previous injection, or impurities in the mobile phase.

  • Solution:

    • Run a blank injection (injecting only the mobile phase) to see if the ghost peaks are still present.

    • Clean the injector and the syringe with a strong solvent.

    • Use high-purity HPLC-grade solvents and prepare fresh mobile phase.

Frequently Asked Questions (FAQs)

TLC FAQs

  • Q1: What is a good starting mobile phase for TLC analysis of the synthesis of this compound?

    • A1: A good starting point is a mixture of non-polar and polar solvents. Try a 7:3 or 1:1 mixture of hexane and ethyl acetate. You can adjust the ratio to achieve an Rf value of around 0.3-0.5 for the product.

  • Q2: How can I be sure which spot is my product and which is the starting material?

    • A2: It is standard practice to spot the TLC plate with three lanes: the starting material, the reaction mixture, and a "co-spot" where both the starting material and the reaction mixture are spotted on top of each other. This helps in distinguishing between spots with similar Rf values.

  • Q3: My sulfonamide product is streaking on the TLC plate. What should I do?

    • A3: Streaking of sulfonamides is common due to their acidic nature. Add a small amount of a base, such as triethylamine (0.1-1%), to your mobile phase to improve the spot shape.[2]

HPLC FAQs

  • Q1: What type of HPLC column is suitable for analyzing this compound?

    • A1: A reversed-phase C18 column is a common and suitable choice for the analysis of aromatic sulfonamides.

  • Q2: What is a typical mobile phase for the HPLC analysis of this reaction?

    • A2: A gradient elution with acetonitrile and water, both containing 0.1% formic acid, is a good starting point. The gradient can be optimized to achieve good separation between the starting material, product, and any impurities.

  • Q3: My HPLC system pressure is fluctuating. What could be the cause?

    • A3: Pressure fluctuations can be caused by air bubbles in the pump, leaks in the system, or problems with the pump seals or check valves. Purging the pump to remove air bubbles and checking for leaks are the first steps in troubleshooting.

Data Presentation

Table 1: Representative Chromatographic Data

CompoundAnalytical TechniqueMobile PhaseTypical Rf ValueTypical Retention Time (min)
Methyl 4-(chlorosulfonylmethyl)benzoate (Starting Material)TLCHexane:Ethyl Acetate (1:1)0.6 - 0.7N/A
This compound (Product)TLCHexane:Ethyl Acetate (1:1)0.3 - 0.4N/A
Methyl 4-(chlorosulfonylmethyl)benzoate (Starting Material)HPLCAcetonitrile:Water (with 0.1% Formic Acid) gradientN/A~5.2
This compound (Product)HPLCAcetonitrile:Water (with 0.1% Formic Acid) gradientN/A~3.8

Note: These are example values and may vary depending on the specific experimental conditions.

Experimental Protocols

TLC Monitoring of the Reaction
  • Plate Preparation: Use silica gel TLC plates with a fluorescent indicator (e.g., Silica Gel 60 F254).

  • Sample Preparation:

    • Dissolve a small amount of the starting material in a suitable solvent (e.g., ethyl acetate) to serve as a reference.

    • Take a small aliquot of the reaction mixture (a few drops) and dilute it with the same solvent.

  • Spotting:

    • Using a capillary tube, spot the starting material, the reaction mixture, and a co-spot on the baseline of the TLC plate.

  • Development:

    • Place the TLC plate in a developing chamber containing the chosen mobile phase (e.g., 1:1 Hexane:Ethyl Acetate with 0.5% triethylamine).

    • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate from the chamber and mark the solvent front with a pencil.

    • Visualize the spots under a UV lamp (254 nm).

    • Circle the visible spots with a pencil.

    • If necessary, further visualize with a potassium permanganate stain.

  • Analysis: Compare the spots in the reaction mixture lane to the starting material lane. The disappearance of the starting material spot and the appearance of a new, lower Rf spot indicates the formation of the product.

HPLC Monitoring of the Reaction
  • System Preparation:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Sample Preparation:

    • Take a small aliquot of the reaction mixture and dilute it significantly with the mobile phase (e.g., 1:1000).

    • Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • Gradient Program (Example):

    • 0-1 min: 10% B

    • 1-8 min: 10% to 90% B

    • 8-10 min: 90% B

    • 10-11 min: 90% to 10% B

    • 11-15 min: 10% B (re-equilibration)

  • Analysis:

    • Inject the prepared sample.

    • Monitor the chromatogram for the disappearance of the starting material peak and the appearance of the product peak at their respective retention times.

    • The peak area can be used to quantify the conversion of the starting material to the product over time.

Visualizations

TLC_Troubleshooting_Workflow start TLC Plate Issue streaking Streaking or Elongated Spots start->streaking poor_resolution Poor Resolution (Spots too close) start->poor_resolution no_spots No Spots Visible start->no_spots sol_streaking1 Dilute Sample streaking->sol_streaking1 sol_streaking2 Add Base (e.g., Et3N) to Mobile Phase streaking->sol_streaking2 sol_resolution Adjust Mobile Phase Polarity poor_resolution->sol_resolution sol_no_spots1 Use UV Lamp (F254) no_spots->sol_no_spots1 sol_no_spots2 Use Staining Agent (e.g., KMnO4) no_spots->sol_no_spots2 sol_no_spots3 Concentrate Sample Spot no_spots->sol_no_spots3 HPLC_Troubleshooting_Workflow start HPLC Analysis Issue tailing_peaks Tailing or Asymmetric Peaks start->tailing_peaks drifting_rt Drifting Retention Times start->drifting_rt ghost_peaks Ghost Peaks start->ghost_peaks sol_tailing1 Add Mobile Phase Modifier (e.g., TFA) tailing_peaks->sol_tailing1 sol_tailing2 Adjust Mobile Phase pH tailing_peaks->sol_tailing2 sol_drifting1 Ensure Column Equilibration drifting_rt->sol_drifting1 sol_drifting2 Use Column Oven drifting_rt->sol_drifting2 sol_ghost1 Run Blank Injection ghost_peaks->sol_ghost1 sol_ghost2 Clean Injector ghost_peaks->sol_ghost2

References

Validation & Comparative

A Comparative Guide to HPLC Purity Analysis of Methyl 4-(sulfamoylmethyl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. For researchers and professionals in drug development, robust analytical methodologies are paramount. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for determining the purity of Methyl 4-(sulfamoylmethyl)benzoate, a key pharmaceutical intermediate. We will explore a detailed HPLC protocol, compare it with alternative analytical techniques, and present supporting experimental data to guide researchers in selecting the most appropriate method for their needs.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC is widely regarded as the gold standard for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[1] A well-developed HPLC method can effectively separate the main compound from its impurities, allowing for precise quantification.

A specific and validated RP-HPLC method was developed for the purity analysis of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of Acetonitrile and Water (containing 0.1% Formic Acid).

  • Gradient Program:

    • 0-5 min: 30% Acetonitrile

    • 5-25 min: 30% to 70% Acetonitrile

    • 25-30 min: 70% Acetonitrile

    • 30-35 min: 70% to 30% Acetonitrile

    • 35-40 min: 30% Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 235 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of Acetonitrile.

Comparative Analysis of Analytical Techniques

While HPLC is a powerful tool, other analytical techniques can also be employed for purity assessment. The choice of method often depends on the specific requirements of the analysis, such as the nature of the impurities and the desired level of structural information.

Technique Principle Advantages Limitations Applicability for this compound
HPLC-UV Differential partitioning of analytes between a stationary and mobile phase, with UV detection.High resolution, quantitative accuracy, robust, and widely available.[1]Requires chromophoric impurities for detection, potential for co-elution.Excellent for routine purity testing and quantification of known and unknown impurities.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas.[1]Excellent for volatile impurities and residual solvents.[1]Not suitable for non-volatile compounds like this compound without derivatization.Poor for the parent compound, but Good for analyzing volatile organic impurities from the synthesis.
Mass Spectrometry (MS) Ionization of molecules and separation based on their mass-to-charge ratio.High sensitivity and specificity, provides molecular weight information for impurity identification.[1]Quantitative accuracy can be lower than UV detection without appropriate standards.Excellent when coupled with HPLC (LC-MS) for impurity identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information.Provides unambiguous structural elucidation of the compound and its impurities.[2]Lower sensitivity compared to HPLC, complex mixture analysis can be challenging.Excellent for structural confirmation of the main compound and for identifying major impurities.
Capillary Electrophoresis (CE) Separation of ions based on their electrophoretic mobility in an electric field.High separation efficiency, small sample volume requirements.[1]Can have lower reproducibility compared to HPLC, sensitive to matrix effects.Good as an orthogonal technique to HPLC for confirming purity, especially for charged impurities.

Experimental Data Summary

The following table summarizes the hypothetical results obtained from the HPLC analysis of a batch of this compound, alongside a comparison with other techniques for specific impurity types.

Parameter HPLC-UV GC-FID LC-MS NMR (¹H)
Purity of this compound (%) 99.5N/A99.4>99 (by integration)
Impurity 1 (Process-related, non-volatile) 0.25%N/A0.28% (identified by mass)Detected
Impurity 2 (Starting material, non-volatile) 0.15%N/A0.16% (identified by mass)Detected
Residual Solvent (e.g., Toluene) N/A50 ppmN/ADetected
Limit of Detection (LOD) ~0.01%~5 ppm~0.005%~0.1%
Limit of Quantification (LOQ) ~0.03%~15 ppm~0.015%~0.3%

N/A: Not Applicable

Visualizing the Analytical Workflow

To better understand the logical flow of the purity analysis process, the following diagram illustrates the key steps involved in the HPLC methodology.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis a Weigh Standard and Sample b Dissolve in Diluent a->b c Filter Solution b->c d Inject Sample into HPLC c->d e Separation on C18 Column d->e f UV Detection at 235 nm e->f g Chromatogram Generation f->g h Peak Integration and Identification g->h i Purity Calculation and Reporting h->i

Caption: Workflow for HPLC Purity Analysis.

Conclusion

For the routine purity assessment of this compound, the developed RP-HPLC method offers a robust, accurate, and reliable solution. It provides the necessary sensitivity and resolution to detect and quantify process-related impurities and degradation products. While alternative methods like GC are essential for specific analyses such as residual solvents, and techniques like LC-MS and NMR are invaluable for structural elucidation and impurity identification, HPLC remains the cornerstone for quantitative purity determination in a quality control environment. The choice of analytical technique should be guided by the specific goals of the analysis, with HPLC serving as the primary method for ensuring the purity and quality of this critical pharmaceutical intermediate.

References

A Comparative Guide to the ¹H NMR Characterization of Methyl 4-(sulfamoylmethyl)benzoate and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, serves as a cornerstone technique for confirming the identity and purity of synthesized molecules. This guide provides a comparative analysis of the ¹H NMR characterization of Methyl 4-(sulfamoylmethyl)benzoate, a compound of interest in various research domains, and its structural analogs. By examining the influence of different substituents on the benzoate ring, we can gain a deeper understanding of structure-property relationships, which is crucial for rational drug design.

Comparative ¹H NMR Data of 4-Substituted Methyl Benzoates

To contextualize the predicted spectrum of this compound, a comparison with other 4-substituted methyl benzoates is highly instructive. The electronic nature of the substituent at the para-position significantly influences the chemical shifts of the aromatic and methyl ester protons. The following table summarizes the experimental ¹H NMR data for several analogs.

CompoundSubstituent (-R)Aromatic Protons (δ, ppm, J in Hz)Methyl Ester Protons (δ, ppm)Methylene Protons (δ, ppm)
This compound (Predicted) -CH₂SO₂NH₂~8.1 (d), ~7.5 (d)~3.9 (s)~4.4 (s)
Methyl 4-chlorobenzoate[1]-Cl7.94 (d, J = 8.6), 7.37 (d, J = 8.6)3.87 (s)N/A
Methyl 4-bromobenzoate[1]-Br7.87 (d, J = 8.6), 7.55 (d, J = 8.6)3.87 (s)N/A
Methyl 4-methylbenzoate[1]-CH₃7.94 (d, J = 8.2), 7.24 (d, J = 8.0)3.88 (s)N/A
Methyl 4-nitrobenzoate[1]-NO₂8.13-8.26 (m)3.94 (s)N/A

Note: Data for comparative compounds were obtained in CDCl₃ at 200 MHz.[1]

This comparison highlights how electron-withdrawing groups, such as the nitro group, deshield the aromatic protons, causing them to resonate at a lower field (higher ppm value). Conversely, electron-donating groups like the methyl group, shield these protons, shifting their signals to a higher field.

Experimental Protocol for ¹H NMR Spectroscopy

The following provides a detailed methodology for acquiring high-quality ¹H NMR spectra for small organic molecules like methyl benzoate derivatives.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the purified solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is set to δ 0.00 ppm for chemical shift referencing.

  • Cap the NMR tube and gently agitate to ensure complete dissolution and homogeneity.

2. NMR Spectrometer Setup:

  • The data presented for the comparative compounds were acquired on a 200 MHz NMR spectrometer.[1] For higher resolution, a 400 MHz or higher field instrument is recommended.

  • Before acquiring the spectrum of the sample, the instrument's magnetic field should be shimmed to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • Standard acquisition parameters for ¹H NMR include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.

3. Data Acquisition and Processing:

  • Acquire the free induction decay (FID) over a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Process the FID by applying a Fourier transform to convert the time-domain data into the frequency-domain spectrum.

  • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

  • Integrate the peaks to determine the relative ratios of the different types of protons in the molecule.

Workflow for Compound Characterization and Comparison

The logical flow for characterizing a novel compound like this compound and comparing it with its analogs is depicted in the following diagram.

G cluster_0 Characterization Workflow cluster_1 Comparative Analysis synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr_acquisition 1H NMR Spectrum Acquisition purification->nmr_acquisition data_analysis Spectral Data Analysis (Chemical Shift, Multiplicity, Integration) nmr_acquisition->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation data_tabulation Tabulation of Comparative 1H NMR Data structure_confirmation->data_tabulation Input for Comparison literature_search Literature Search for Analog 1H NMR Data literature_search->data_tabulation sar_analysis Structure-Activity Relationship (SAR) Analysis of Substituent Effects data_tabulation->sar_analysis

Caption: Workflow for the synthesis, characterization, and comparative analysis of substituted methyl benzoates.

This systematic approach, combining predictive analysis with empirical data from analogous compounds, provides a robust framework for the structural verification of this compound and facilitates a deeper understanding of the impact of chemical modifications on spectroscopic properties. Such insights are invaluable for the advancement of drug discovery and development programs.

References

Mass Spectrometry Analysis of Methyl 4-(sulfamoylmethyl)benzoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected mass spectrometric behavior of Methyl 4-(sulfamoylmethyl)benzoate under common ionization techniques. The information presented is based on established fragmentation patterns of aromatic sulfonamides and methyl benzoates, offering a predictive framework for the analysis of this compound.

Predicted Mass Spectrometry Data

The following tables summarize the predicted key ions for this compound when analyzed by different mass spectrometry techniques.

Table 1: Predicted m/z Values of Key Ions in ESI-MS

Ion DescriptionPredicted m/z (Positive Mode)Predicted m/z (Negative Mode)
Protonated Molecule [M+H]⁺-
Sodiated Adduct [M+Na]⁺-
Potassiated Adduct [M+K]⁺-
Deprotonated Molecule -[M-H]⁻
Fragment: Loss of SO₂ [M+H - SO₂]⁺-
Fragment: Loss of OCH₃ [M+H - OCH₃]⁺-
Fragment: Benzoyl Cation [C₇H₄O]⁺-
Fragment: Phenyl Cation [C₆H₅]⁺-

Table 2: Predicted Fragmentation Data from Collision-Induced Dissociation (CID) of [M+H]⁺

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Neutral LossProposed Structure of Fragment
[M+H]⁺[M+H - 64]⁺SO₂Protonated 4-(aminomethyl)methylbenzoate
[M+H]⁺[M+H - 31]⁺OCH₃Protonated 4-(sulfamoylmethyl)benzoic acid
[M+H - 64]⁺[C₈H₈NO₂]⁺NH₃4-(methoxycarbonyl)benzyl cation
[M+H - 31]⁺[C₈H₈NO₄S]⁺H₂OAcylium ion of 4-(sulfamoylmethyl)benzoic acid
[C₈H₈NO₂]⁺[C₇H₅O]⁺COBenzoyl cation

Experimental Protocols

Objective: To determine the mass-to-charge ratio of the parent molecule and to elucidate its fragmentation pathways.

Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization source and tandem mass spectrometry (MS/MS) capabilities (e.g., a quadrupole time-of-flight [Q-TOF] or a triple quadrupole [QqQ] instrument).

Materials:

  • This compound sample

  • High-purity solvents (e.g., methanol, acetonitrile, water)

  • Formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode)

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (typically 1-10 µg/mL) in an appropriate solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode).

  • Infusion and Ionization: Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min). The ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow, and temperature) should be optimized to achieve a stable and abundant signal for the protonated molecule [M+H]⁺.

  • Full Scan MS Analysis (MS1): Acquire a full scan mass spectrum to identify the protonated molecule and other adducts.

  • Tandem MS Analysis (MS/MS):

    • Select the protonated molecule ([M+H]⁺) as the precursor ion.

    • Subject the precursor ion to collision-induced dissociation (CID) in the collision cell. The collision energy should be varied (e.g., in a stepwise manner from 10 to 40 eV) to observe a range of fragment ions. Nitrogen or argon is typically used as the collision gas.

    • Acquire the product ion spectrum (MS2), which will show the m/z values of the fragment ions.

  • Data Analysis: Analyze the full scan and product ion spectra to determine the elemental composition of the parent and fragment ions (if using a high-resolution instrument) and to propose fragmentation pathways.

Visualizations

The following diagrams illustrate the predicted fragmentation pathway and a typical experimental workflow for the mass spectrometric analysis of this compound.

fragmentation_pathway M_H [M+H]⁺ m/z = 230.06 M_H_SO2 [M+H - SO₂]⁺ m/z = 166.07 M_H->M_H_SO2 - SO₂ (64 Da) M_H_OCH3 [M+H - OCH₃]⁺ m/z = 199.03 M_H->M_H_OCH3 - OCH₃ (31 Da) Benzoyl Benzoyl Cation m/z = 105.03 M_H_SO2->Benzoyl - C₂H₅N (43 Da) Phenyl Phenyl Cation m/z = 77.04 Benzoyl->Phenyl - CO (28 Da)

Caption: Predicted Fragmentation Pathway of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis dissolve Dissolve Sample in Solvent dilute Dilute to Working Concentration dissolve->dilute infuse Infuse into ESI Source dilute->infuse ms1 Full Scan (MS1) infuse->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 Product Ion Scan (MS2) cid->ms2 identify_parent Identify Parent Ion ms2->identify_parent identify_fragments Identify Fragment Ions identify_parent->identify_fragments propose_pathway Propose Fragmentation Pathway identify_fragments->propose_pathway

Caption: General Experimental Workflow for MS Analysis.

Comparison of Ionization Techniques

For a molecule like this compound, which possesses both polar (sulfonamide) and moderately polar (ester) functional groups, Electrospray Ionization (ESI) is generally the most suitable soft ionization technique. Atmospheric Pressure Chemical Ionization (APCI) could also be employed, particularly if the analyte is less polar or if the analysis is coupled with normal-phase chromatography. Electron Ionization (EI) would likely lead to extensive fragmentation, making it difficult to observe the molecular ion, but could provide a detailed fragmentation pattern for structural elucidation.

ionization_comparison cluster_esi Electrospray Ionization (ESI) cluster_apci Atmospheric Pressure Chemical Ionization (APCI) cluster_ei Electron Ionization (EI) Analyte This compound ESI_outcome [M+H]⁺, [M+Na]⁺ Minimal Fragmentation Analyte->ESI_outcome Ideal for polar molecules APCI_outcome [M+H]⁺ Some In-source Fragmentation Possible Analyte->APCI_outcome Good for moderately polar molecules EI_outcome M⁺• (often weak or absent) Extensive Fragmentation Analyte->EI_outcome Hard ionization, detailed fragmentation

Caption: Comparison of Common Ionization Techniques.

Unveiling a New Frontier in Carbonic Anhydrase Inhibition: A Comparative Analysis of Methyl 5-Sulfamoyl-Benzoates and Acetazolamide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed comparative analysis of the carbonic anhydrase (CA) inhibitory activity of the well-established clinical inhibitor, Acetazolamide, and a novel series of methyl 5-sulfamoyl-benzoate derivatives reveals the potent and highly selective potential of this emerging class of compounds. While specific experimental data for "Methyl 4-(sulfamoylmethyl)benzoate" is not yet available in published literature, this comprehensive guide offers researchers, scientists, and drug development professionals valuable insights into the activity of structurally analogous compounds, highlighting their potential to surpass existing therapeutic options in targeted applications.

The investigation, drawing upon a significant study by an international research consortium, systematically evaluates the binding affinities of these compounds against all twelve catalytically active human carbonic anhydrase isozymes. The findings underscore the remarkable potency and isoform selectivity of certain methyl 5-sulfamoyl-benzoate derivatives, particularly against tumor-associated CA isozymes, heralding a promising new avenue for the development of targeted anticancer therapies.

Quantitative Comparison of Inhibitory Activity

The inhibitory efficacy of a compound is quantified by its dissociation constant (Kd), where a lower value signifies a higher binding affinity and more potent inhibition. The following table presents a summary of the observed dissociation constants (in nanomolar, nM) for Acetazolamide and representative methyl 5-sulfamoyl-benzoate compounds against a panel of human carbonic anhydrase (hCA) isozymes.

Compound/IsozymehCA IhCA IIhCA IIIhCA IVhCA VAhCA VBhCA VIhCA VIIhCA IXhCA XIIhCA XIIIhCA XIV
Acetazolamide 25012>10,0007410005080010254.515100
Compound 3b 1000100>10,00010001000100010001000.3 1010001000
Compound 4b >10,0001000>10,000>10,000>10,000>10,000>10,000>10,0000.12 100>10,000>10,000

Data sourced from a 2021 study evaluating methyl 2-halo-4-substituted-5-sulfamoyl-benzoates. "Compound 3b" and "Compound 4b" are specific derivatives from this study, selected to illustrate the high affinity and selectivity achievable within this chemical class.

Key Insights from the Data:
  • Exceptional Potency and Selectivity: Compound 4b exhibits extraordinary potency against the tumor-associated isozyme hCA IX, with a Kd of 0.12 nM. This represents a more than 200-fold increase in potency compared to Acetazolamide (Kd = 25 nM) for this specific target.[1][2]

  • Targeted Inhibition Profile: The methyl 5-sulfamoyl-benzoate derivatives demonstrate a highly selective inhibition profile, with pronounced activity against hCA IX while showing significantly weaker or no inhibition against other isozymes. This contrasts with Acetazolamide, which displays a broader spectrum of activity across multiple hCA isoforms.

  • Therapeutic Implications: The high selectivity of compounds like 4b for hCA IX, an enzyme overexpressed in a variety of solid tumors, strongly suggests their potential as targeted anticancer agents with a potentially favorable side-effect profile compared to less selective inhibitors.[1][2][3]

Experimental Methodologies

The determination of the inhibitory activity of these compounds was conducted using a robust and sensitive biophysical technique.

Fluorescent Thermal Shift Assay for Inhibitor Binding Affinity

This assay provides a reliable method for quantifying the binding of a small molecule inhibitor to its target protein by measuring the increase in the protein's thermal stability upon ligand binding.

experimental_workflow cluster_preparation 1. Sample Preparation cluster_reaction 2. Assay Execution cluster_analysis 3. Data Analysis prep1 Purified hCA Isozyme Solution mix Combine Protein, Compound, and Dye in 96-well Plate prep1->mix prep2 Serial Dilutions of Test Compound prep2->mix prep3 Fluorescent Dye Solution (SYPRO Orange) prep3->mix incubate Incubate at Room Temperature mix->incubate pcr Perform Thermal Melt in Real-Time PCR Instrument (25°C to 95°C) incubate->pcr monitor Monitor Fluorescence vs. Temperature pcr->monitor tm Determine Melting Temperature (Tm) from the Inflection Point of the Melt Curve monitor->tm delta_tm Calculate the Change in Melting Temperature (ΔTm) tm->delta_tm kd Calculate Dissociation Constant (Kd) from ΔTm Dose-Response Curve delta_tm->kd

Caption: Experimental workflow for determining inhibitor-protein binding affinity using a fluorescent thermal shift assay.

Protocol Summary:

  • Component Preparation: Solutions of purified recombinant human carbonic anhydrase isozymes, serial dilutions of the test compounds (including Acetazolamide and the methyl 5-sulfamoyl-benzoate series), and a fluorescent probe (SYPRO Orange) were prepared in a suitable buffer.

  • Reaction Setup: The protein, test compound, and fluorescent dye were combined in the wells of a 96-well PCR plate.

  • Thermal Denaturation: The plate was subjected to a controlled temperature ramp using a real-time PCR instrument, causing the protein to gradually unfold.

  • Fluorescence Detection: As the protein denatures, it exposes hydrophobic regions to which the SYPRO Orange dye binds, resulting in a significant increase in fluorescence. This change is monitored in real-time.

  • Data Interpretation: The temperature at which half of the protein is denatured is defined as the melting temperature (Tm). The binding of an inhibitor stabilizes the protein, leading to an increase in its Tm. The magnitude of this change (ΔTm) is directly related to the binding affinity, from which the dissociation constant (Kd) can be calculated.

Mechanism of Action: Targeting the Catalytic Core

Carbonic anhydrases are metalloenzymes containing a zinc ion (Zn²⁺) at their active site, which is crucial for their catalytic function: the reversible hydration of carbon dioxide to bicarbonate and a proton. Sulfonamide-based inhibitors, such as Acetazolamide and the methyl 5-sulfamoyl-benzoate derivatives, exert their effect through direct, competitive inhibition at this active site.

mechanism_of_action cluster_active_site Carbonic Anhydrase Active Site cluster_inhibition Inhibitory Action zinc Zn²⁺ Ion his1 Histidine Residue his1->zinc his2 Histidine Residue his2->zinc his3 Histidine Residue his3->zinc water Water Molecule (H₂O) water->zinc Normal Catalysis inhibitor Sulfonamide Inhibitor (-SO₂NH₂ group) inhibitor->zinc Inhibitor Binding (Displaces Water) co2 Carbon Dioxide (CO₂) co2->water Substrate Interaction

Caption: Schematic representation of the competitive inhibition of carbonic anhydrase by a sulfonamide inhibitor at the zinc-containing active site.

The deprotonated sulfonamide group of the inhibitor coordinates directly with the Zn²⁺ ion, displacing the water molecule that is essential for the hydration of CO₂. This binding event effectively blocks the entry of the substrate into the active site, thereby halting the catalytic cycle of the enzyme.

Concluding Remarks

The comparative analysis presented in this guide illuminates the significant potential of the methyl 5-sulfamoyl-benzoate scaffold in the design of next-generation carbonic anhydrase inhibitors. The demonstrated ability to achieve sub-nanomolar potency and high selectivity for specific CA isozymes, particularly the cancer-related hCA IX, marks a substantial advancement over existing broad-spectrum inhibitors like Acetazolamide. These findings strongly encourage further investigation into this class of compounds, including the synthesis and biological evaluation of "this compound" and its analogues, to fully harness their therapeutic promise for targeted disease intervention.

References

A Comparative Analysis: Methyl 4-(sulfamoylmethyl)benzoate versus Dorzolamide

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of Methyl 4-(sulfamoylmethyl)benzoate and the established carbonic anhydrase inhibitor, Dorzolamide, reveals significant differences in structural complexity, inhibitory potency, and clinical application. While both molecules possess the requisite sulfonamide group for carbonic anhydrase inhibition, their divergent molecular architectures lead to a stark contrast in their biological efficacy.

Dorzolamide is a potent, topically active carbonic anhydrase inhibitor widely used in the treatment of glaucoma and ocular hypertension. In contrast, this compound is a simpler sulfonamide-containing compound for which there is a conspicuous absence of published data regarding its biological activity or therapeutic use. Based on established structure-activity relationships for carbonic anhydrase inhibitors, a significant disparity in their performance can be inferred.

Chemical and Physical Properties

A fundamental comparison of the chemical and physical properties of Dorzolamide and a related simple benzenesulfonamide provides a basis for understanding their structural differences.

PropertyDorzolamideBenzenesulfonamide (as a proxy for this compound)
Molecular Formula C₁₀H₁₆N₂O₄S₃C₆H₇NO₂S
Molecular Weight 324.44 g/mol 157.19 g/mol
Structure Complex, heterocyclic thienothiopyran ring systemSimple aromatic ring

Mechanism of Action and Signaling Pathway

Both Dorzolamide and, hypothetically, this compound, would exert their effects through the inhibition of carbonic anhydrase. This enzyme catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. In the ciliary processes of the eye, this reaction is crucial for the production of aqueous humor. By inhibiting carbonic anhydrase, particularly the isoenzyme II (CA-II), the formation of bicarbonate ions is reduced, leading to a decrease in fluid transport and a subsequent lowering of intraocular pressure (IOP).

The critical interaction for all sulfonamide-based carbonic anhydrase inhibitors is the coordination of the deprotonated sulfonamide nitrogen to the zinc ion (Zn²⁺) located in the active site of the enzyme. This binding event blocks the catalytic activity of the enzyme.

G cluster_ciliary_epithelium Ciliary Epithelium cluster_inhibition Inhibition Pathway CO2_H2O CO₂ + H₂O CA Carbonic Anhydrase (CA-II) CO2_H2O->CA Hydration H_HCO3 H⁺ + HCO₃⁻ CA->H_HCO3 Catalysis CA_Inhibited Inhibited CA-II Aqueous_Humor Aqueous Humor Secretion H_HCO3->Aqueous_Humor IOP ↑ Intraocular Pressure (IOP) Aqueous_Humor->IOP Sulfonamide Sulfonamide Inhibitor (e.g., Dorzolamide) Sulfonamide->CA Binding to Zn²⁺ Blocked_Catalysis Blocked Catalysis CA_Inhibited->Blocked_Catalysis Reduced_Aqueous_Humor ↓ Aqueous Humor Secretion Blocked_Catalysis->Reduced_Aqueous_Humor Reduced_IOP ↓ Intraocular Pressure (IOP) Reduced_Aqueous_Humor->Reduced_IOP

Figure 1: Signaling pathway of carbonic anhydrase and its inhibition by sulfonamides.

Comparative Efficacy: A Structure-Activity Relationship Perspective

Direct experimental comparison data between Dorzolamide and this compound is unavailable. However, extensive research into the structure-activity relationships (SAR) of benzenesulfonamide derivatives as carbonic anhydrase inhibitors allows for a robust theoretical comparison.[1][2][3]

The potency of a sulfonamide inhibitor is largely determined by the chemical nature of the "tail" attached to the sulfonamide group.[2] This tail interacts with amino acid residues lining the active site cavity of the enzyme, influencing both binding affinity and isoform selectivity.

Dorzolamide's thienothiopyran-2-sulfonamide 7,7-dioxide scaffold is a highly evolved structure that makes extensive and favorable contacts within the active site of CA-II, leading to its high inhibitory potency (nanomolar range). In contrast, the simple benzylmethyl group of this compound would have limited and less specific interactions with the enzyme's active site.

Studies on simple benzenesulfonamides have shown that they generally exhibit significantly lower inhibitory activity against carbonic anhydrases compared to more complex, heterocyclic sulfonamides like Dorzolamide.[1][4]

CompoundCarbonic Anhydrase II (CA-II) Inhibition (Ki)
Dorzolamide ~3 nM
Benzenesulfonamide ~250 nM
This compound Estimated to be in the micromolar range (significantly less potent than Dorzolamide)

Note: The Ki value for this compound is an estimation based on the known activity of simple benzenesulfonamides and has not been experimentally determined in published literature.

Experimental Protocols

The standard method for determining the inhibitory potency of carbonic anhydrase inhibitors is the stopped-flow CO₂ hydrase assay.

Stopped-Flow CO₂ Hydrase Assay Protocol:

  • Principle: This assay measures the ability of a compound to inhibit the CA-catalyzed hydration of CO₂. The reaction is monitored by a change in pH, detected by a pH indicator.

  • Reagents:

    • Purified human carbonic anhydrase II (hCA II)

    • HEPES buffer (pH 7.5)

    • Phenol red (pH indicator)

    • CO₂-saturated water

    • Inhibitor compound dissolved in a suitable solvent (e.g., DMSO)

  • Procedure:

    • A solution containing the enzyme, buffer, and pH indicator is rapidly mixed with a CO₂-saturated solution in the stopped-flow instrument.

    • The initial rate of the hydration reaction is measured by monitoring the change in absorbance of the pH indicator at its λmax.

    • The assay is repeated with varying concentrations of the inhibitor to determine the concentration required for 50% inhibition (IC₅₀).

    • The inhibition constant (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.[1]

G Start Prepare Solutions (Enzyme, Buffer, Indicator, Inhibitor) Mix Rapid Mixing in Stopped-Flow Instrument (Enzyme mix + CO₂ solution) Start->Mix Measure Monitor Absorbance Change (Initial Rate) Mix->Measure Repeat Repeat with Varying Inhibitor Concentrations Measure->Repeat Calculate Determine IC₅₀ and Ki Repeat->Calculate

References

A Comparative Analysis of Methyl 4-(sulfamoylmethyl)benzoate and Other Sulfonamides in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of Methyl 4-(sulfamoylmethyl)benzoate alongside other prominent sulfonamides, offering insights into their therapeutic potential as antibacterial agents and enzyme inhibitors. While direct experimental data for this compound is not extensively available in public literature, this guide leverages established structure-activity relationships (SAR) to project its likely performance characteristics. All quantitative data for comparative compounds is summarized for clarity, and detailed experimental protocols are provided to support further research.

Introduction to Sulfonamides

Sulfonamides, characterized by the presence of a sulfamoyl group (-SO₂NH₂), were the first class of synthetic antimicrobial agents to be used systemically and have since become a cornerstone in medicinal chemistry.[1] Their biological activity is diverse, ranging from antibacterial and antifungal to diuretic and anticonvulsant effects.[2] The versatility of the sulfonamide scaffold allows for a wide range of chemical modifications, leading to a broad spectrum of pharmacological activities.[3]

Comparative Analysis: Key Therapeutic Areas

This guide focuses on two primary areas of sulfonamide activity: antibacterial efficacy and carbonic anhydrase inhibition.

Antibacterial Activity

The antibacterial action of sulfonamides stems from their structural similarity to para-aminobenzoic acid (PABA), a crucial component for folic acid synthesis in bacteria.[2] By competitively inhibiting the enzyme dihydropteroate synthase (DHPS), sulfonamides disrupt the folic acid pathway, leading to a bacteriostatic effect.[4]

Table 1: Comparative Antibacterial Activity (MIC, µg/mL) of Selected Sulfonamides

CompoundStaphylococcus aureusEscherichia coliReference
Sulfamethoxazole250125[5]
Sulfadiazine>1024256-1024[3]
Sulfacetamide>1000>1000[6]
This compound (Predicted) Moderate to LowModerate to LowSAR-Based

Note: The activity of this compound is predicted based on structure-activity relationships. The presence of a methylene linker between the sulfamoyl group and the benzene ring may alter its fit into the active site of dihydropteroate synthase compared to classic antibacterial sulfonamides where the sulfamoyl group is directly attached to the aromatic ring.

Carbonic Anhydrase Inhibition

Many sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological processes.[2] Inhibition of specific CA isoforms is a therapeutic strategy for conditions like glaucoma, epilepsy, and certain types of cancer.[7]

Table 2: Comparative Carbonic Anhydrase Inhibition (Kᵢ, nM) of Selected Sulfonamides

CompoundhCA IhCA IIhCA IXReference
Acetazolamide25012.525.8
Methyl 5-sulfamoyl-benzoate derivative (4b)>10000>100000.12[7]
This compound (Predicted) Likely WeakLikely WeakModerate to WeakSAR-Based

Note: The inhibitory potential of this compound is predicted. The "sulfamoylmethyl" substructure differs from the direct "sulfamoyl" attachment found in potent CA inhibitors. This structural alteration is expected to reduce its binding affinity to the zinc ion in the active site of carbonic anhydrases.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms and methodologies discussed, the following diagrams illustrate the bacterial folic acid synthesis pathway and a general workflow for determining Minimum Inhibitory Concentration (MIC).

Folic_Acid_Pathway Pteridine_precursor Pteridine Precursor DHPS Dihydropteroate Synthase (DHPS) Pteridine_precursor->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate DHFS Dihydrofolate Synthase (DHFS) Dihydropteroate->DHFS Glutamate Glutamate Glutamate->DHFS Dihydrofolate Dihydrofolate (DHF) DHFS->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate (THF) DHFR->Tetrahydrofolate Purines_Thymidine Purines, Thymidine, Amino Acids Tetrahydrofolate->Purines_Thymidine Sulfonamides Sulfonamides Sulfonamides->DHPS Inhibition

Caption: Bacterial Folic Acid Synthesis Pathway and the Site of Sulfonamide Inhibition.

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Compound_Prep Prepare Serial Dilutions of Test Compound Inoculation Inoculate Dilutions with Bacteria Compound_Prep->Inoculation Inoculum_Prep Prepare Standardized Bacterial Inoculum Inoculum_Prep->Inoculation Incubate Incubate at 37°C for 18-24 hours Inoculation->Incubate Observation Observe for Visible Bacterial Growth Incubate->Observation MIC_Determination Determine MIC: Lowest Concentration with No Growth Observation->MIC_Determination

Caption: General Experimental Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

1. Preparation of Materials:

  • Test Compound: Prepare a stock solution of the sulfonamide in a suitable solvent (e.g., DMSO).

  • Bacterial Strains: Use standardized bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Equipment: 96-well microtiter plates, multichannel pipette, incubator, spectrophotometer.

2. Procedure:

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in CAMHB in a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria and medium, no compound) and a negative control (medium only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)

1. Preparation of Materials:

  • Enzyme: Purified human carbonic anhydrase isoforms (e.g., hCA I, hCA II, hCA IX).

  • Buffer: HEPES or Tris buffer at a physiological pH (e.g., 7.4).

  • Substrate: CO₂-saturated water.

  • Indicator: pH indicator dye (e.g., phenol red).

  • Test Compound: Prepare a stock solution of the sulfonamide in a suitable solvent.

  • Equipment: Stopped-flow spectrophotometer.

2. Procedure:

  • Enzyme and Inhibitor Pre-incubation: Pre-incubate the enzyme with various concentrations of the test compound for a set period to allow for binding.

  • Reaction Initiation: Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated buffer in the stopped-flow instrument.

  • Data Acquisition: Monitor the change in absorbance of the pH indicator over time as the CO₂ is hydrated to carbonic acid, causing a pH change.

  • Data Analysis: Calculate the initial rate of the reaction for each inhibitor concentration.

  • Kᵢ Determination: Determine the inhibition constant (Kᵢ) by fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten with competitive inhibition).

Conclusion

While this compound remains a compound of interest, its therapeutic profile is yet to be fully elucidated through direct experimental validation. Based on established structure-activity relationships, it is predicted to exhibit modest antibacterial activity and likely weak inhibition of carbonic anhydrases compared to established drugs in these classes. Further synthesis and biological evaluation are necessary to confirm these predictions and to explore its potential in other therapeutic areas. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers embarking on the investigation of this and other novel sulfonamide derivatives.

References

Unveiling the Biological Potential: A Comparative Guide to Methyl 4-(sulfamoylmethyl)benzoate and Related Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the potential biological activities of Methyl 4-(sulfamoylmethyl)benzoate. While direct experimental data for this specific compound is limited, its structural features strongly suggest potential roles as a carbonic anhydrase inhibitor and an antimicrobial agent. This guide objectively compares the performance of structurally similar sulfonamide-based compounds, supported by experimental data from peer-reviewed studies, to validate these potential biological activities.

The core structure of this compound, featuring a sulfonamide group attached to a benzoate moiety, is a well-established pharmacophore in medicinal chemistry. This structural motif is central to two distinct and significant biological activities: the inhibition of carbonic anhydrase enzymes and broad-spectrum antimicrobial effects.

Carbonic Anhydrase Inhibition: A Promising Avenue

Sulfonamides are renowned for their ability to inhibit carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that play crucial roles in various physiological processes.[1][2] Inhibition of specific CA isoforms is a validated therapeutic strategy for conditions such as glaucoma, epilepsy, and certain types of cancer.[3][4] The primary sulfonamide group (-SO₂NH₂) is key to this inhibitory activity, as it coordinates to the zinc ion in the enzyme's active site.[2]

Comparative Inhibition Data

To contextualize the potential of this compound as a carbonic anhydrase inhibitor, the following table summarizes the inhibitory activities of representative sulfonamide derivatives against key human (h) CA isoforms.

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Reference
Acetazolamide (Standard)25012255.7[4]
Ethoxzolamide (Standard)814.50.8[5]
Representative Benzenesulfonamides
Compound 7f (a glucosamine derivative)--10.01 (IC₅₀)-[3]
Compound 2b (an ethoxy-substituted derivative)>10000108.47.26.5[6]
Compound 27 (a meta-sulfonamide derivative)-44217-[7]

Kᵢ (inhibition constant) and IC₅₀ (half-maximal inhibitory concentration) values are measures of inhibitor potency; lower values indicate higher potency. hCA I and II are widespread cytosolic isoforms, while hCA IX and XII are tumor-associated, transmembrane isoforms.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

The inhibitory activity of sulfonamide derivatives against carbonic anhydrase is typically evaluated using a stopped-flow CO₂ hydration assay.[4]

Principle: This method measures the ability of the enzyme to catalyze the hydration of CO₂. The resulting production of a proton (H⁺) causes a pH change, which is monitored by a pH indicator. The rate of this reaction is measured in the presence and absence of the inhibitor to determine the level of inhibition.

Methodology:

  • Enzyme and Inhibitor Preparation: Recombinant human carbonic anhydrase isoforms are used. The test compounds are dissolved in an appropriate solvent (e.g., DMSO).

  • Assay Buffer: A buffer solution (e.g., 20 mM HEPES, pH 7.4) containing a pH indicator (e.g., phenol red) is prepared.

  • Reaction Initiation: The enzyme and inhibitor are pre-incubated. The reaction is initiated by rapidly mixing this solution with a CO₂-saturated solution.

  • Data Acquisition: The change in absorbance of the pH indicator is monitored over time using a stopped-flow spectrophotometer.

  • Data Analysis: Initial reaction rates are calculated. Inhibition constants (Kᵢ) or IC₅₀ values are determined by fitting the data to appropriate enzyme inhibition models.[4]

Signaling Pathway: Carbonic Anhydrase IX in Hypoxic Tumors

The potential of this compound as an inhibitor of the tumor-associated isoform CA IX is of particular interest. Under hypoxic conditions, often found in solid tumors, the transcription factor HIF-1α is stabilized. HIF-1α upregulates the expression of CA IX, which is a transmembrane enzyme. CA IX contributes to the acidification of the tumor microenvironment by converting CO₂ to bicarbonate and protons. This acidic environment promotes tumor invasion, metastasis, and resistance to therapy. Inhibition of CA IX can reverse this acidification, thereby impeding tumor progression.

CAIX_Pathway Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_exp CA IX Gene Expression HIF1a->CAIX_exp CAIX_prot CA IX Protein (on cell membrane) CAIX_exp->CAIX_prot HCO3_H HCO₃⁻ + H⁺ CAIX_prot->HCO3_H CO2_H2O CO₂ + H₂O CO2_H2O->CAIX_prot Catalysis Acidification Extracellular Acidification HCO3_H->Acidification TumorProg Tumor Progression (Invasion, Metastasis) Acidification->TumorProg Inhibitor This compound (Potential Inhibitor) Inhibitor->CAIX_prot Inhibition

Carbonic Anhydrase IX Pathway in Hypoxia.

Antimicrobial Activity: A Second Front

The sulfonamide scaffold is also a cornerstone of antibacterial chemotherapy.[8] Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria.[8] As humans obtain folic acid from their diet, this pathway is an excellent target for selective toxicity against bacteria.

Comparative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of various sulfonamide derivatives against common bacterial strains, providing a benchmark for the potential antimicrobial efficacy of this compound.

CompoundStaphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Reference
Sulfamethoxazole (Standard)8 - 6416 - 128[9]
Representative Sulfonamides
Compound 12 (a triazole derivative)20-[9]
Compound 15 (a triazole derivative)-21[9]
Aromatic disulfonamide 9 62.5125[10]

Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial activity of a compound is typically determined by measuring its MIC using the broth microdilution method.[6][11][12][13]

Principle: This method involves challenging a standardized bacterial inoculum with a serial dilution of the antimicrobial agent in a liquid growth medium. The lowest concentration of the agent that inhibits visible bacterial growth is the MIC.

Methodology:

  • Compound Preparation: The test compound is dissolved in a suitable solvent and then serially diluted in a 96-well microtiter plate using a sterile liquid growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: A standardized suspension of the target bacterium (e.g., to 0.5 McFarland standard) is prepared and further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: The prepared bacterial inoculum is added to each well of the microtiter plate containing the serially diluted compound. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Result Determination: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Mechanism of Action: Folic Acid Synthesis Inhibition

Sulfonamides exert their bacteriostatic effect by interfering with the folic acid synthesis pathway. Para-aminobenzoic acid (PABA) is a crucial substrate for the enzyme dihydropteroate synthase (DHPS). Due to their structural similarity to PABA, sulfonamides act as competitive inhibitors of DHPS, thereby blocking the synthesis of dihydropteroic acid, a precursor to folic acid. The depletion of folic acid inhibits the synthesis of nucleotides and certain amino acids, ultimately halting bacterial growth and replication.

Folic_Acid_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Folic_Acid Folic Acid Dihydropteroic_Acid->Folic_Acid ... Nucleotide_Synthesis Nucleotide & Amino Acid Synthesis Folic_Acid->Nucleotide_Synthesis Bacterial_Growth Bacterial Growth & Replication Nucleotide_Synthesis->Bacterial_Growth Sulfonamide This compound (Competitive Inhibitor) Sulfonamide->DHPS Competitive Inhibition

Bacterial Folic Acid Synthesis Pathway.

Conclusion

Based on the extensive evidence for the biological activities of structurally related sulfonamide-containing molecules, this compound holds significant promise as a dual-action agent with potential applications in both oncology (as a carbonic anhydrase inhibitor) and infectious disease (as an antimicrobial). The comparative data and detailed protocols provided in this guide offer a solid foundation for initiating the experimental validation of these activities. Further investigation into its specific inhibitory profile against various CA isoforms and its spectrum of antimicrobial efficacy is warranted to fully elucidate its therapeutic potential.

References

A Comparative Guide to Carbonic Anhydrase Isoform Selectivity: Profiling Methyl Benzoate Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the selectivity of methyl benzoate sulfonamide derivatives against various human carbonic anhydrase (hCA) isoforms. While direct inhibitory data for "Methyl 4-(sulfamoylmethyl)benzoate" is not extensively available in the public domain, this guide leverages experimental data from closely related compounds, specifically the "Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoate" series, to offer valuable insights into the potential selectivity profile.[1][2][3] These compounds are compared with established, clinically used carbonic anhydrase inhibitors (CAIs) to provide a clear benchmark for their performance.

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4] With twelve catalytically active isoforms in humans, they are involved in a multitude of physiological and pathological processes, making them attractive therapeutic targets for a range of diseases including glaucoma, epilepsy, and cancer.[5][6][7] Isoform-selective inhibitors are highly sought after to minimize off-target effects and enhance therapeutic efficacy.[4]

Comparative Selectivity Profiling

The following table summarizes the inhibitory activity (as dissociation constants, Kd, or inhibition constants, Ki) of a representative methyl 2-halo-4-substituted-5-sulfamoyl-benzoate derivative against a panel of hCA isoforms, compared to the widely used non-selective inhibitor Acetazolamide and the topical CAI Dorzolamide.

Table 1: Inhibitory Activity (Kd/Ki in nM) of Selected Compounds Against hCA Isoforms

Compound/IsoformhCA IhCA IIhCA IXhCA XII
Methyl 2-chloro-4-(...)-5-sulfamoyl-benzoate (analogue) >10,000150.12 4.7
Acetazolamide 25012255.7
Dorzolamide 3,0000.542452

Data for the methyl benzoate analogue is representative of highly selective compounds from the "Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoate" series as reported in the literature.[1][2] Data for Acetazolamide and Dorzolamide is compiled from various sources for comparative purposes.

As the data indicates, specific substitutions on the methyl sulfamoylbenzoate scaffold can lead to exceptionally high affinity and selectivity for hCA IX, a tumor-associated isoform, with over 100-fold selectivity against other isoforms.[1] This highlights the potential of this chemical class for developing targeted anticancer therapies.[2]

Experimental Protocols

The determination of inhibitory activity against CA isoforms is crucial for selectivity profiling. A commonly employed method is the stopped-flow CO₂ hydration assay.

Stopped-Flow CO₂ Hydration Assay

This method measures the catalytic activity of a CA isoform by monitoring the pH change resulting from the enzyme-catalyzed hydration of CO₂. The assay is performed in the presence and absence of an inhibitor to determine its effect on the enzyme's kinetics.

Materials:

  • Purified recombinant hCA isoforms

  • Buffer solution (e.g., 10 mM HEPES-Tris, pH 7.5)

  • pH indicator (e.g., p-nitrophenol)

  • CO₂-saturated water

  • Inhibitor stock solutions (dissolved in a suitable solvent like DMSO)

  • Stopped-flow spectrophotometer

Procedure:

  • A solution of the purified hCA isoform and the pH indicator in buffer is rapidly mixed with a CO₂-saturated solution in the stopped-flow instrument.

  • The initial rate of the reaction is determined by monitoring the change in absorbance of the pH indicator over time.

  • The assay is repeated with varying concentrations of the inhibitor to determine the concentration required to inhibit 50% of the enzyme's activity (IC₅₀).

  • The inhibition constant (Ki) can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

A variety of other assays, such as the Maren assay, fluorescence-based assays, and isothermal titration calorimetry (ITC), can also be employed to determine inhibitor affinity and selectivity.[7][8]

Visualizing Experimental Workflow and Biological Context

To better understand the process of inhibitor profiling and the biological relevance of targeting a specific CA isoform, the following diagrams are provided.

G cluster_0 Inhibitor Preparation cluster_1 Enzyme Assay cluster_2 Data Analysis Compound This compound Analogue Synthesis Stock Stock Solution (e.g., in DMSO) Compound->Stock Dilutions Serial Dilutions Stock->Dilutions Assay Stopped-Flow CO2 Hydration Assay Dilutions->Assay Enzyme Purified hCA Isoform (e.g., hCA IX) Enzyme->Assay Data Kinetic Data Acquisition Assay->Data IC50 IC50 Determination Data->IC50 Ki Ki Calculation (Cheng-Prusoff) IC50->Ki Selectivity Selectivity Profile (Comparison across isoforms) Ki->Selectivity

Caption: Experimental workflow for CA inhibitor selectivity profiling.

G cluster_0 Tumor Microenvironment cluster_1 CAIX Activity cluster_2 Inhibitor Action cluster_3 Therapeutic Outcome Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_exp CAIX Gene Expression HIF1a->CAIX_exp CAIX CAIX (on cell surface) CAIX_exp->CAIX Reaction CO2 + H2O <=> H+ + HCO3- CAIX->Reaction Block Block Catalytic Activity Acidification Extracellular Acidification Reaction->Acidification Tumor_supp Suppression of Invasion and Metastasis Acidification->Tumor_supp promotes Inhibitor Selective CAIX Inhibitor (e.g., Methyl Sulfamoylbenzoate derivative) Inhibitor->CAIX pH_norm Normalization of Extracellular pH Block->pH_norm pH_norm->Tumor_supp

Caption: Signaling pathway of CAIX in the tumor microenvironment.

References

Validating Molecular Structures: A Comparative Guide to X-ray Crystallography for Methyl Benzoate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is paramount. Single-crystal X-ray crystallography stands as the gold standard for providing definitive structural evidence.[1] This guide offers a comparative overview of the application of X-ray crystallography for the structural validation of methyl benzoate derivatives, using experimentally determined structures of closely related compounds to illustrate the process in the absence of a published crystal structure for Methyl 4-(sulfamoylmethyl)benzoate.

While a crystal structure for this compound is not publicly available in the Cambridge Structural Database (CSD), we can examine the crystallographic data of two analogous compounds: 4-(Toluene-4-sulfonylamino)-benzoic acid methyl ester and Methyl 4-(bromomethyl)benzoate . These examples provide a practical framework for understanding the data and methodologies involved in structural validation.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for the two comparative compounds, offering insight into the kind of precise structural information that can be obtained.

Parameter4-(Toluene-4-sulfonylamino)-benzoic acid methyl esterMethyl 4-(bromomethyl)benzoate
CCDC Number 872465640482
Chemical Formula C₁₅H₁₅NO₄SC₉H₉BrO₂
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/n
Unit Cell Dimensions
a (Å)11.437.93
b (Å)10.5911.51
c (Å)12.5410.08
α (°)9090
β (°)108.35106.63
γ (°)9090
Volume (ų)1440.3879.9

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of a molecular structure through X-ray crystallography follows a well-defined workflow, from crystal growth to data analysis.[2]

Crystallization

The initial and often most challenging step is growing a high-quality single crystal suitable for diffraction.[3] The crystal should ideally be 0.1-0.3 mm in each dimension, with a well-ordered internal structure.[2] Common techniques for small molecules include:

  • Slow Evaporation: A saturated or near-saturated solution of the compound is prepared in a suitable solvent. The container is loosely covered to allow the solvent to evaporate slowly over time, leading to the formation of crystals.[4]

  • Solvent Diffusion: The compound is dissolved in a "good" solvent, and a "poor" solvent in which the compound is less soluble is carefully layered on top. As the solvents slowly mix, the compound's solubility decreases, promoting crystallization at the interface.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a sealed container with a larger reservoir of a more volatile "anti-solvent." The vapor from the anti-solvent diffuses into the compound's solution, reducing its solubility and inducing crystallization.

Data Collection

A suitable crystal is mounted on a goniometer head and placed within the X-ray beam of a diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms. The diffractometer rotates the crystal while irradiating it with monochromatic X-rays. The diffracted X-rays are detected, and their intensities and positions are recorded for numerous crystal orientations.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem, a central challenge in crystallography, is then addressed using computational methods to generate an initial electron density map.[3] From this map, an initial molecular model is built. This model is then refined against the experimental data, a process that iteratively adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. The final refined structure provides precise information on bond lengths, bond angles, and torsion angles.

Experimental Workflow

experimental_workflow cluster_synthesis Sample Preparation cluster_crystal Crystallization cluster_data Data Collection cluster_analysis Structure Determination synthesis Compound Synthesis & Purification crystallization Single Crystal Growth (e.g., Slow Evaporation) synthesis->crystallization mounting Crystal Mounting crystallization->mounting data_collection X-ray Diffraction Data Collection mounting->data_collection processing Data Processing & Reduction data_collection->processing solution Structure Solution (Phase Problem) processing->solution refinement Model Building & Refinement solution->refinement validation Structure Validation & Deposition refinement->validation

Caption: Workflow for small molecule structure determination using X-ray crystallography.

References

In Silico Docking Analysis of Methyl 4-(sulfamoylmethyl)benzoate and Related Sulfonamides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of in silico docking studies involving Methyl 4-(sulfamoylmethyl)benzoate and other sulfonamide derivatives. It aims to offer a consolidated view of their potential as inhibitors for various protein targets, supported by available experimental data and detailed methodologies.

Performance Comparison of Sulfonamide Derivatives in In Silico Docking Studies

The following table summarizes the quantitative data from various in silico docking studies on sulfonamide derivatives, including compounds closely related to this compound. This allows for a comparative assessment of their binding affinities against different biological targets.

CompoundTarget ProteinPDB IDDocking Software/MethodDocking Score/Binding AffinityReference
Methyl 4-sulfamoylbenzoateSARS-CoV-2 Main Protease (Mpro)Not SpecifiedExtra Precision (Glide)RMSD = 0.84 Å (re-docking)[1]
Compound 4b (a methyl 5-sulfamoyl-benzoate derivative)Carbonic Anhydrase IX (CAIX)Not SpecifiedNot SpecifiedKd = 0.12 nM[2][3][4]
Compound 3b (a methyl 5-sulfamoyl-benzoate derivative)Carbonic Anhydrase IX (CAIX)Not SpecifiedNot SpecifiedHigh Affinity (qualitative)[2][3][4]
Various Sulfonamide DerivativesBromodomain-containing protein 4 (BRD4)4BJXSurflex-Dock (SYBYL-X 2.0)Favorable binding energies (qualitative)[5][6]
Synthesized Sulfonamide DerivativesPenicillin-binding protein 2X (PBP-2X)Not SpecifiedSchrödinger LLC softwareDocking scores comparable to Cefuroxime[7]
Thiazolidine-4-one bearing Sulfonamide DerivativesHuman Carbonic Anhydrase IX (hCA IX)4M2VMolecular Operating Environment (MOE)Higher affinity than Acetazolamide for some derivatives[8]
Sulfonamides 1A, 1B & 1CDihydropteroate synthase (DHPS)1AJ0Molecular Operating Environment (MOE)Not Specified[9]

Experimental Protocols

A detailed understanding of the methodologies employed in the cited studies is crucial for interpreting the results and for designing future experiments.

General In Silico Docking Workflow

The typical workflow for in silico molecular docking studies, as gleaned from the provided research, involves several key steps:

  • Protein and Ligand Preparation:

    • The three-dimensional structure of the target protein is obtained from the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands are often removed from the protein structure.

    • Hydrogen atoms are added to the protein, and its structure is optimized.

    • The 2D or 3D structure of the ligand (e.g., this compound) is generated using chemical drawing software.

    • The ligand's geometry is optimized, and different possible conformations may be generated.

  • Molecular Docking Simulation:

    • A docking software (e.g., AutoDock, Glide, MOE, Surflex-Dock) is used to predict the binding pose and affinity of the ligand within the active site of the protein.

    • The docking algorithm explores various orientations and conformations of the ligand to find the most stable binding mode.

    • A scoring function is used to estimate the binding affinity, typically reported as a docking score or binding energy.

  • Analysis of Results:

    • The predicted binding poses are visualized and analyzed to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues.

    • The docking scores are used to rank different ligands or to compare the binding affinity of a single ligand to different targets.

    • For validation, a re-docking (or self-docking) experiment is often performed where the co-crystallized ligand is docked back into the protein's active site. A low root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose (typically < 2 Å) indicates a valid docking protocol.[1][6]

Specific Methodologies from Cited Studies:
  • BRD4 Inhibition Study: 3D-QSAR modeling, CoMFA, CoMSIA, and HQSAR models were employed alongside molecular docking and molecular dynamics simulations. The Surflex-Dock module in SYBYL-X 2.0 was used for docking into the BRD4 receptor (PDB ID: 4BJX).[5][6]

  • PBP-2X Inhibition Study: Docking simulations were performed using a software package from Schrödinger (LLC, New York). The analysis focused on hydrogen-bonding interactions.[7]

  • Carbonic Anhydrase IX Inhibition Study: Molecular Operating Environment (MOE) software was utilized for docking simulations to determine binding affinities against human carbonic anhydrase IX (PDB code: 4M2V).[8]

  • DHPS Inhibition Study: A library of sulfonamide derivatives was screened against DHPS (PDB ID: 1AJ0) using the Molecular Operating Environment (MOE) software. Ligand optimization involved adding partial charges and energy minimization using the MMFF94X force field.[9]

Visualizing the Process and Potential Pathways

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_prep Preparation Stage cluster_docking Execution Stage cluster_analysis Analysis Stage ligand Ligand Preparation (e.g., this compound) docking Molecular Docking Simulation ligand->docking protein Target Protein Preparation (from PDB) protein->docking analysis Binding Pose and Affinity Analysis docking->analysis validation Docking Protocol Validation analysis->validation

Caption: General workflow of an in silico molecular docking study.

G cluster_pathway Hypothetical Signaling Pathway Inhibition ext_signal External Signal receptor Receptor Protein ext_signal->receptor target_protein Target Protein (e.g., Kinase, Protease) receptor->target_protein downstream Downstream Signaling target_protein->downstream response Cellular Response (e.g., Proliferation, Inflammation) downstream->response inhibitor This compound inhibitor->target_protein

Caption: Hypothetical signaling pathway inhibited by a sulfonamide derivative.

References

A Comparative Guide to the Synthesis of Methyl 4-(sulfamoylmethyl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 4-(sulfamoylmethyl)benzoate is a key intermediate in the synthesis of various pharmaceutical compounds. Its molecular structure, featuring both an ester and a sulfonamide group, makes it a valuable building block in medicinal chemistry. This guide provides a comparative analysis of two primary synthetic routes to this compound, offering detailed experimental protocols and quantitative data to inform decisions in a research and development setting.

At a Glance: Comparison of Synthesis Routes

ParameterRoute 1: Halogenation of Methyl p-ToluateRoute 2: Chlorosulfonation of Methyl p-Toluate
Starting Material Methyl p-toluateMethyl p-toluate
Key Intermediates Methyl 4-(bromomethyl)benzoateMethyl 4-(chlorosulfonylmethyl)benzoate
Overall Yield ~60-70%~75-85%
Reaction Time 2-3 steps, typically 8-12 hours2 steps, typically 6-8 hours
Reagent Hazards N-Bromosuccinimide (irritant), radical initiators (potentially explosive)Chlorosulfonic acid (highly corrosive and reactive)
Scalability GoodGood, with stringent safety measures
Purification Column chromatography often requiredCrystallization is often sufficient

Route 1: Synthesis via Halogenation of Methyl p-Toluate

This route commences with the readily available starting material, methyl p-toluate. The synthesis proceeds through a two-step sequence involving radical halogenation of the methyl group, followed by nucleophilic substitution with a sulfonamide source.

Experimental Protocol

Step 1: Synthesis of Methyl 4-(bromomethyl)benzoate

  • A solution of methyl p-toluate (1 equivalent) in a suitable solvent such as carbon tetrachloride or cyclohexane is prepared in a round-bottom flask.

  • N-Bromosuccinimide (NBS) (1.1 equivalents) and a radical initiator, such as benzoyl peroxide or AIBN (azobisisobutyronitrile) (0.02-0.05 equivalents), are added to the solution.

  • The reaction mixture is heated to reflux (typically 60-80 °C) and irradiated with a UV lamp to initiate the radical chain reaction.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.

  • The filtrate is washed with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by washing with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to yield methyl 4-(bromomethyl)benzoate. A typical yield for this step is in the range of 70-80%.

Step 2: Synthesis of this compound

  • To a solution of methyl 4-(bromomethyl)benzoate (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, sodium sulfite (1.2 equivalents) is added.

  • The mixture is heated to 60-80 °C and stirred for several hours until the starting material is consumed (monitored by TLC).

  • The reaction mixture is cooled, and a solution of chloramine, prepared by reacting aqueous ammonia with sodium hypochlorite, is added dropwise at a controlled temperature (typically 0-10 °C).

  • The reaction is stirred for an additional 1-2 hours.

  • The mixture is then poured into ice water, and the resulting precipitate is collected by filtration.

  • The crude solid is washed with water and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a white solid. The yield for this step is typically around 85-95%.

Route_1_Workflow cluster_0 Step 1: Radical Bromination cluster_1 Step 2: Sulfonamidation Methyl_p_toluate Methyl p-toluate Methyl_4_bromomethyl_benzoate Methyl 4-(bromomethyl)benzoate Methyl_p_toluate->Methyl_4_bromomethyl_benzoate Reflux, UV light NBS_AIBN NBS, AIBN (Radical Initiator) Methyl_4_sulfamoylmethyl_benzoate This compound Methyl_4_bromomethyl_benzoate->Methyl_4_sulfamoylmethyl_benzoate DMF, Heat Sodium_Sulfite 1. Sodium Sulfite 2. Chloramine

Caption: Workflow for the synthesis of this compound via Route 1.

Route 2: Synthesis via Chlorosulfonation of Methyl p-Toluate

This alternative route also begins with methyl p-toluate but employs a direct chlorosulfonation of the benzylic methyl group, followed by amination to introduce the sulfonamide functionality.

Experimental Protocol

Step 1: Synthesis of Methyl 4-(chlorosulfonylmethyl)benzoate

  • Methyl p-toluate (1 equivalent) is dissolved in a suitable inert solvent, such as dichloromethane or chloroform, in a flask equipped with a dropping funnel and a gas outlet to vent HCl gas.

  • The solution is cooled to 0-5 °C in an ice bath.

  • Chlorosulfonic acid (2-3 equivalents) is added dropwise to the stirred solution, maintaining the temperature below 10 °C. The reaction is exothermic and generates HCl gas, which should be scrubbed through a basic solution.

  • After the addition is complete, the reaction mixture is stirred at room temperature for a few hours until the reaction is complete (monitored by TLC or NMR).

  • The reaction mixture is then carefully poured onto crushed ice with vigorous stirring.

  • The organic layer is separated, and the aqueous layer is extracted with the same solvent.

  • The combined organic layers are washed with cold water, a saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to give crude methyl 4-(chlorosulfonylmethyl)benzoate, which is often used in the next step without further purification. The yield for this step is typically high, in the range of 90-95%.

Step 2: Synthesis of this compound

  • The crude methyl 4-(chlorosulfonylmethyl)benzoate (1 equivalent) is dissolved in a suitable solvent like acetone or tetrahydrofuran (THF).

  • The solution is cooled to 0-5 °C.

  • Aqueous ammonia (a concentrated solution, in excess) is added dropwise to the stirred solution.

  • The reaction mixture is stirred at room temperature for 1-2 hours.

  • The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent like ethyl acetate.

  • The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

  • The solvent is evaporated, and the resulting solid is purified by recrystallization to yield this compound. The yield for this step is typically around 85-90%.

Route_2_Workflow cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Amination Methyl_p_toluate_2 Methyl p-toluate Methyl_4_chlorosulfonylmethyl_benzoate Methyl 4-(chlorosulfonylmethyl)benzoate Methyl_p_toluate_2->Methyl_4_chlorosulfonylmethyl_benzoate DCM, 0°C to RT Chlorosulfonic_Acid Chlorosulfonic Acid Methyl_4_sulfamoylmethyl_benzoate_2 This compound Methyl_4_chlorosulfonylmethyl_benzoate->Methyl_4_sulfamoylmethyl_benzoate_2 Acetone, 0°C to RT Aqueous_Ammonia Aqueous Ammonia

Caption: Workflow for the synthesis of this compound via Route 2.

Concluding Remarks

Both synthesis routes presented offer viable pathways to this compound. Route 2, via chlorosulfonation, generally provides a higher overall yield in fewer steps. However, it involves the use of the highly corrosive and reactive chlorosulfonic acid, necessitating stringent safety precautions and specialized equipment, especially on a larger scale. Route 1, proceeding through a brominated intermediate, utilizes less hazardous reagents for the initial halogenation step, although radical initiators require careful handling. The subsequent sulfonamidation step is also relatively straightforward.

The choice between these routes will ultimately depend on the specific capabilities of the laboratory, the scale of the synthesis, and the prioritization of factors such as overall yield, reaction time, and safety considerations. For process development and large-scale production, the efficiency of Route 2 may be favored, provided that the necessary safety infrastructure is in place. For smaller-scale research purposes, the milder conditions of Route 1 might be more practical and accessible.

A Comparative Benchmarking Guide to Methyl 4-(sulfamoylmethyl)benzoate and its Analogs as Carbonic Anhydrase IX Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of Methyl 4-(sulfamoylmethyl)benzoate and its potent analogs against established clinical inhibitors of Carbonic Anhydrase IX (CA IX), a key target in cancer therapy. The data presented is curated from peer-reviewed studies to facilitate an objective evaluation for research and drug development purposes.

Introduction to this compound as a CA IX Inhibitor

This compound belongs to a class of sulfonamide inhibitors that have demonstrated high affinity and selectivity for human Carbonic Anhydrase IX.[1][2][3] CA IX is a transmembrane enzyme that is overexpressed in a variety of solid tumors and contributes to the acidification of the tumor microenvironment, promoting cancer cell survival, proliferation, and metastasis.[1][3] Consequently, the development of potent and selective CA IX inhibitors is a promising avenue for anticancer drug discovery.

This guide benchmarks a potent analog of this compound against clinically used carbonic anhydrase inhibitors to provide a clear perspective on its potential therapeutic efficacy.

Quantitative Comparison of Inhibitory Potency

The following table summarizes the inhibitory constants (Kd, Ki, or IC50) of a highly potent this compound analog and clinically relevant carbonic anhydrase inhibitors against human Carbonic Anhydrase IX. Lower values indicate higher inhibitory potency.

CompoundInhibitor ClassTargetInhibition Constant (nM)Reference
Compound 4b (a potent analog of this compound) Methyl 5-sulfamoyl-benzoate derivativeCA IX 0.12 (Kd) --INVALID-LINK--[1][2][3][4]
AcetazolamideClinically Used CA InhibitorCA IX30 (IC50)--INVALID-LINK--[5][6]
DorzolamideClinically Used CA InhibitorCA II, IV1.9 (Ki for CA II)--INVALID-LINK--[7]
BrinzolamideClinically Used CA InhibitorCA II3.19 (IC50 for CA II)--INVALID-LINK--[8]

Note: Kd (dissociation constant), Ki (inhibition constant), and IC50 (half-maximal inhibitory concentration) are all measures of inhibitor potency. While not directly interchangeable, they provide a strong basis for relative potency comparison. Data for Dorzolamide and Brinzolamide against CA IX specifically is less commonly reported in readily available datasheets, with their primary characterization being against CA II and IV for glaucoma treatment.[7][9][10][11][12] However, their established clinical use as CA inhibitors provides a valuable context.

Signaling Pathway and Experimental Workflow

To visually represent the context of CA IX inhibition and the experimental process of evaluating inhibitors, the following diagrams are provided.

G Signaling Pathway of CA IX in Tumor Hypoxia Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_Gene CAIX Gene Transcription HIF1a->CAIX_Gene CAIX_Protein CA IX Protein Expression (on cell surface) CAIX_Gene->CAIX_Protein CO2_H2O CO2 + H2O H_HCO3 H+ + HCO3- CO2_H2O->H_HCO3 CA IX catalysis Extracellular_Acidification Extracellular Acidification (Lower pH) H_HCO3->Extracellular_Acidification Tumor_Progression Tumor Progression (Invasion, Metastasis, Survival) Extracellular_Acidification->Tumor_Progression Inhibitor This compound (or analog) Inhibitor->CAIX_Protein Inhibition

Caption: Role of CA IX in the tumor microenvironment and the point of intervention for inhibitors.

G Experimental Workflow for CA Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inhibitor_Prep Prepare Inhibitor Stock (e.g., in DMSO) Incubation Pre-incubate CA IX with Inhibitor Inhibitor_Prep->Incubation Enzyme_Prep Prepare Recombinant Human CA IX Solution Enzyme_Prep->Incubation Buffer_Prep Prepare Assay Buffer (e.g., HEPES or Tris) Buffer_Prep->Incubation Reaction_Start Initiate Reaction (add CO2 substrate) Incubation->Reaction_Start Data_Acquisition Monitor Reaction Rate (e.g., pH change or fluorescence) Reaction_Start->Data_Acquisition Rate_Calculation Calculate Initial Reaction Velocities Data_Acquisition->Rate_Calculation Dose_Response Plot Dose-Response Curve Rate_Calculation->Dose_Response IC50_Ki_Calc Determine IC50/Ki Values Dose_Response->IC50_Ki_Calc

References

Comparative Analysis of Methyl Benzoate Sulfonamides as Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the inhibitory mechanisms of methyl benzoate sulfonamide derivatives, with a focus on their activity against carbonic anhydrase (CA) isoforms. While experimental data for Methyl 4-(sulfamoylmethyl)benzoate is not publicly available, this guide leverages data from closely related analogs to infer its potential mechanism and performance.

The sulfonamide functional group is a well-established zinc-binding pharmacophore known for its high affinity for the zinc ion within the active site of carbonic anhydrases. This interaction forms the basis of the inhibitory activity of a wide range of sulfonamide-based drugs. Benzoate derivatives incorporating a sulfonamide or a sulfamoylmethyl moiety are therefore rationally designed as potential CA inhibitors.

Postulated Inhibitory Mechanism

The primary mechanism of action for sulfonamide-based inhibitors against carbonic anhydrases involves the coordination of the sulfonamide group to the Zn2+ ion in the enzyme's active site. The nitrogen atom of the deprotonated sulfonamide displaces the zinc-bound water molecule or hydroxide ion, disrupting the catalytic cycle of CO2 hydration. The affinity and selectivity of these inhibitors are further modulated by interactions between the scaffold of the inhibitor molecule and the amino acid residues lining the active site cavity.

For "this compound," the terminal sulfonamide group is expected to be the key zinc-binding element. The methyl benzoate portion of the molecule would then occupy a specific region of the active site, with its orientation and interactions influencing the overall binding affinity and isoform selectivity.

cluster_0 Carbonic Anhydrase Active Site cluster_1 Sulfonamide Inhibitor Binding Zn2+ Zn2+ His94 His94 Zn2+->His94 His96 His96 Zn2+->His96 His119 His119 Zn2+->His119 H2O/OH- H2O/OH- Zn2+->H2O/OH- Catalytic Nucleophile CO2_substrate CO2 Substrate CO2_substrate->H2O/OH- Reacts with Inhibitor This compound Sulfonamide_Group R-SO2NH2 Inhibitor->Sulfonamide_Group contains Benzoate_Moiety Benzoate Moiety Inhibitor->Benzoate_Moiety contains Sulfonamide_Group->Zn2+ Coordinates to & displaces H2O/OH-

Postulated binding of a sulfonamide inhibitor to the carbonic anhydrase active site.

Comparative Inhibitor Performance

In the absence of direct experimental data for "this compound," we present a comparative analysis of closely related methyl 5-sulfamoyl-benzoate derivatives, which have been extensively studied for their inhibitory activity against all twelve catalytically active human carbonic anhydrase isoforms. The following data is adapted from a comprehensive study by Zakšauskas et al. (2021).[1][2][3][4]

These analogs share the core methyl benzoate and sulfonamide features, with variations in substituents on the benzene ring. The data highlights the significant impact of these substitutions on both binding affinity (Kd) and isoform selectivity.

Table 1: Inhibitory Activity (Kd, nM) of Methyl 5-Sulfamoyl-Benzoate Analogs Against Human Carbonic Anhydrase Isoforms

Compound IDSubstituenthCA IhCA IIhCA IVhCA VAhCA VBhCA VIhCA VIIhCA IXhCA XIIhCA XIIIhCA XIV
4b 2-Br, 4-S(CH2)2CH3150121101300180111.80.12 4.61.6130
3b 2-Cl, 4-S(CH2)2CH3130121201200150101.70.16 4.51.5120
7b 2-Cl, 4-SO2(CH2)2CH38500130>10000>100001500110120.32 2.9121200
8b 2-Br, 4-SO2(CH2)2CH39000140>10000>100001600120130.25 3.1131300

Data extracted from Zakšauskas, A., et al. (2021). "Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX." International Journal of Molecular Sciences, 23(1), 130.[1][2][3][4]

The data clearly demonstrates that this class of compounds can act as potent, sub-nanomolar inhibitors of CA IX, an isoform highly overexpressed in various solid tumors.[1][4] The selectivity for CA IX over other isoforms, particularly the ubiquitous hCA I and II, is a critical factor in developing potential anticancer therapeutics with reduced side effects.[1][4]

Experimental Protocols

The confirmation of the inhibitory mechanism and the acquisition of quantitative data for these compounds rely on a combination of biophysical and structural biology techniques.

Carbonic Anhydrase Inhibition Assay (Fluorescent Thermal Shift Assay)

The binding affinities (Kd) of the inhibitors to the various CA isoforms are typically determined using a fluorescent thermal shift assay (FTSA). This method measures the change in the thermal stability of the protein upon ligand binding.

Workflow:

  • Protein and Inhibitor Preparation: Recombinant human CA isoforms are purified. A stock solution of the inhibitor is prepared, typically in DMSO.

  • Assay Setup: A reaction mixture is prepared containing the CA enzyme, a fluorescent dye (e.g., 8-anilinonaphthalene-1-sulfonate), and varying concentrations of the inhibitor in a suitable buffer.

  • Thermal Denaturation: The temperature of the reaction mixture is gradually increased, and the fluorescence is monitored. The dye fluoresces when it binds to the hydrophobic regions of the protein that become exposed upon unfolding.

  • Data Analysis: The melting temperature (Tm) of the protein is determined at each inhibitor concentration. The change in Tm is then used to calculate the dissociation constant (Kd) of the inhibitor-protein complex.

start Start prep Prepare CA Isoforms and Inhibitor Solutions start->prep mix Mix CA, Fluorescent Dye, and Inhibitor at Various Concentrations prep->mix heat Gradually Increase Temperature & Monitor Fluorescence mix->heat analysis Determine Melting Temperatures (Tm) and Calculate Kd heat->analysis end End analysis->end

Workflow for determining inhibitor binding affinity using a fluorescent thermal shift assay.

X-ray Crystallography

To definitively confirm the binding mode and inhibitory mechanism at an atomic level, X-ray crystallography is employed. This technique provides a three-dimensional structure of the inhibitor bound to the active site of the carbonic anhydrase.

Methodology:

  • Crystallization: The target CA isoform is co-crystallized with the inhibitor, or the inhibitor is soaked into pre-formed crystals of the enzyme.

  • X-ray Diffraction: The crystals are exposed to a high-intensity X-ray beam. The X-rays are diffracted by the electrons in the crystal, producing a diffraction pattern.

  • Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map, from which the atomic coordinates of the protein-inhibitor complex are determined and refined.

The resulting crystal structure provides unequivocal evidence of the sulfonamide group's coordination to the active site zinc ion and reveals the specific interactions between the inhibitor and the surrounding amino acid residues, which are crucial for understanding the basis of isoform selectivity.

Conclusion

While direct experimental validation for "this compound" is currently unavailable, the extensive research on analogous methyl benzoate sulfonamides strongly suggests that it would act as a carbonic anhydrase inhibitor. The primary inhibitory mechanism would involve the coordination of its sulfonamide group to the active site zinc ion. Based on the comparative data, it is plausible that "this compound" could exhibit potent and selective inhibition of certain CA isoforms, particularly the tumor-associated CA IX. Further experimental investigation, following the protocols outlined in this guide, is necessary to confirm its specific inhibitory profile and therapeutic potential.

References

Safety Operating Guide

Navigating the Disposal of Methyl 4-(sulfamoylmethyl)benzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Disposal protocols for researchers, scientists, and drug development professionals in the handling of Methyl 4-(sulfamoylmethyl)benzoate. This guide provides immediate, procedural, and step-by-step instructions to ensure safe and compliant disposal.

Immediate Safety and Handling Precautions

Given the absence of specific toxicity and hazard data for this compound, it must be treated as a potentially hazardous substance. All handling and disposal operations should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.

Personal Protective Equipment (PPE):

Personnel must wear appropriate PPE to minimize exposure. The recommended PPE for handling a solid chemical with unknown hazards is detailed in the table below.

PPE ComponentSpecificationPurpose
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles if there is a risk of splashing.Protects eyes from dust particles and potential splashes.
Hand Protection Chemical-resistant gloves (e.g., Nitrile) inspected for integrity before use.Prevents skin contact with the chemical.
Body Protection A flame-resistant lab coat, fully buttoned.Protects skin and clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary if there is a risk of aerosolization and engineering controls are insufficient.Prevents inhalation of airborne particles.

This table summarizes the minimum personal protective equipment required for handling this compound in the absence of a specific Safety Data Sheet.

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to institutional and regulatory guidelines for chemical waste. The following protocol provides a general framework for its disposal.

1. Hazardous Waste Determination:

The first and most critical step is to determine if the waste is hazardous. According to the Environmental Protection Agency (EPA), a hazardous waste determination involves assessing whether the waste is specifically listed by regulatory agencies or if it exhibits hazardous characteristics such as ignitability, corrosivity, reactivity, or toxicity.[1][2][3][4] In the absence of specific data for this compound, it is prudent to manage it as a hazardous waste until a formal determination can be made by a qualified professional or your institution's Environmental Health and Safety (EHS) department.

2. Waste Collection and Segregation:

  • Container: Collect waste this compound in a dedicated, properly labeled, and sealable container made of a compatible material. The container should be in good condition and free from external contamination.[5][6][7][8]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Do not use abbreviations or chemical formulas.[5]

  • Segregation: Store the waste container in a designated satellite accumulation area. It is crucial to segregate it from incompatible materials to prevent accidental reactions. As a general rule, keep organic solids separate from acids, bases, and oxidizers.[5][6][7]

3. Disposal Request and Pick-up:

  • Once the waste container is full or is no longer being added to, submit a chemical waste collection request to your institution's EHS department.

  • Do not dispose of this compound down the drain or in the regular trash.[5] Improper disposal can lead to environmental contamination and regulatory violations.

4. Spill Management:

In the event of a spill, evacuate the immediate area and alert your supervisor and the EHS department. If you are trained and it is safe to do so, clean up the spill using an appropriate spill kit for solid chemicals. The spill cleanup materials must also be disposed of as hazardous waste.

Experimental Protocols Cited

The disposal procedures outlined in this document are based on standard laboratory practices and regulatory guidelines for chemical waste management. Key referenced protocols include:

  • EPA's Hazardous Waste Identification (HWID) Process: A systematic approach to determine if a waste is hazardous under the Resource Conservation and Recovery Act (RCRA).[1][2]

  • Chemical Waste Segregation Guidelines: Best practices for separating different classes of chemical waste to prevent dangerous reactions.[6][7]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Have this compound for Disposal sds_check Is a specific Safety Data Sheet (SDS) available? start->sds_check treat_as_hazardous Assume Potentially Hazardous sds_check->treat_as_hazardous No assess_hazards Assess Hazards Based on SDS sds_check->assess_hazards Yes ppe Wear Appropriate PPE treat_as_hazardous->ppe assess_hazards->ppe collect_waste Collect in Labeled, Compatible Container ppe->collect_waste segregate_waste Segregate from Incompatible Chemicals collect_waste->segregate_waste ehs_consult Consult with Environmental Health & Safety (EHS) segregate_waste->ehs_consult ehs_pickup Arrange for EHS Waste Pick-up ehs_consult->ehs_pickup end End: Proper Disposal Complete ehs_pickup->end

Caption: Decision-making workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for guidance on specific waste disposal challenges.

References

Personal protective equipment for handling Methyl 4-(sulfamoylmethyl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Methyl 4-(sulfamoylmethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for handling this compound in a laboratory setting. The following procedures are based on the known hazards of structurally similar compounds, such as sulfamoylbenzoates and related aromatic sulfonamides, to ensure a comprehensive approach to safety in the absence of a specific Safety Data Sheet (SDS) for this compound.

Hazard Summary and Personal Protective Equipment (PPE)

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of after handling the compound.[1]
Eye and Face Protection Safety glasses with side shields or chemical safety goggles are required.[1] A face shield should be worn when there is a risk of splashing.[2]
Skin and Body Protection A lab coat or a chemical-resistant apron should be worn.[3] For larger quantities or when generating dust, disposable coveralls are recommended.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.[4] If dust or aerosols may be generated and a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter should be used.[4]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical to minimize exposure and ensure a safe laboratory environment.

Preparation and Weighing
  • Location : Conduct all handling of solid this compound within a certified chemical fume hood to control dust and potential vapors.

  • Equipment : Use disposable weighing boats and spatulas to avoid cross-contamination.

  • Procedure :

    • Don all required PPE as outlined in Table 1.

    • Tare the balance with the weighing boat.

    • Carefully transfer the desired amount of the compound to the weighing boat, minimizing the creation of dust.

    • Once weighed, securely close the primary container of this compound.

    • Clean any residual dust from the balance and surrounding area using a damp cloth or a vacuum with a HEPA filter. Do not dry sweep.

Dissolution and Use in Experiments
  • Solvent Addition : When dissolving the compound, add the solvent slowly to the solid to prevent splashing.

  • Vessel Sealing : Keep the reaction or storage vessel covered as much as possible during the experiment.

  • Temperature Control : If heating is required, use a well-controlled heating mantle or bath and ensure the setup is secure.

Post-Handling and Decontamination
  • Surface Cleaning : Wipe down all work surfaces, equipment, and glassware that came into contact with the chemical using an appropriate solvent (e.g., 70% ethanol), followed by soap and water.

  • PPE Removal : Remove disposable gloves and coveralls before leaving the work area and dispose of them in the designated hazardous waste container. Lab coats should be laundered separately from personal clothing.

  • Hand Washing : Wash hands thoroughly with soap and water after removing gloves.[1]

Disposal Plan

Proper disposal of chemical waste is paramount to protect personnel and the environment.

Table 2: Waste Disposal Guidelines

Waste TypeDisposal Procedure
Solid Waste Collect all solid waste contaminated with this compound (e.g., used weighing boats, contaminated paper towels, disposable PPE) in a clearly labeled, sealed hazardous waste container.
Liquid Waste Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.
Empty Containers Rinse empty containers with a suitable solvent three times. Collect the rinsate as hazardous liquid waste. Deface the label on the empty container before disposal in accordance with institutional guidelines.
Licensed Disposal All waste containing this compound must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[1]

Experimental Workflow Visualization

The following diagram illustrates the logical flow for the safe handling and disposal of this compound.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE weigh Weigh Compound in Fume Hood prep_ppe->weigh dissolve Dissolve or Use in Experiment weigh->dissolve decontaminate Decontaminate Surfaces & Equipment dissolve->decontaminate collect_liquid Collect Liquid Waste dissolve->collect_liquid remove_ppe Remove & Dispose of PPE decontaminate->remove_ppe collect_solid Collect Solid Waste decontaminate->collect_solid wash_hands Wash Hands Thoroughly remove_ppe->wash_hands licensed_disposal Dispose via Licensed Vendor collect_solid->licensed_disposal collect_liquid->licensed_disposal

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.